Product packaging for Lactose octaacetate(Cat. No.:CAS No. 6291-42-5)

Lactose octaacetate

カタログ番号: B1139677
CAS番号: 6291-42-5
分子量: 678.6 g/mol
InChIキー: WOTQVEKSRLZRSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Lactose octaacetate, also known as this compound, is a useful research compound. Its molecular formula is C28H38O19 and its molecular weight is 678.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O19 B1139677 Lactose octaacetate CAS No. 6291-42-5

特性

IUPAC Name

[4,5,6-triacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTQVEKSRLZRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945007
Record name 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22352-19-8, 5328-50-7, 5346-90-7, 6291-42-5, 3616-19-1
Record name beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-, tetraacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022352198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC1956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cellobiose, .alpha.-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC1690
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Maltose octaacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cellobiose, .alpha.-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranosyl)-, 1,2,3,6-tetraacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alpha-D-cellobiose octaacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cellobiose octaacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of Peracetylated Lactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peracetylated lactose, also known as lactose octaacetate, is a fully acetylated derivative of lactose. While traditionally used as a synthetic intermediate in carbohydrate chemistry, emerging research has unveiled a spectrum of biological activities, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of the biological effects of peracetylated lactose, with a focus on its antifungal, neuroprotective, and potential anti-inflammatory properties. Detailed experimental protocols for key assays and visual representations of implicated signaling pathways are included to facilitate further research and development in this area.

Introduction

Lactose, a disaccharide naturally found in milk, can be chemically modified to enhance its physicochemical and biological properties. Peracetylation, the process of replacing all hydroxyl groups with acetyl groups, transforms the hydrophilic lactose molecule into a lipophilic derivative, peracetylated lactose. This modification significantly influences its interaction with biological systems. This guide synthesizes the available scientific literature to present a detailed account of the biological activities of peracetylated lactose, offering insights for researchers and professionals in drug discovery and development.

Biological Activities of Peracetylated Lactose

Current research indicates that peracetylated lactose exhibits several noteworthy biological activities, including antifungal and neuroprotective effects. The available quantitative data for these activities are summarized below.

Antifungal Activity

Peracetylated lactose has demonstrated inhibitory effects against various fungal species. Its mechanism of action is thought to involve the disruption of fungal cell membrane integrity due to its lipophilic nature.

Table 1: Antifungal Activity of Peracetylated Lactose

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Aspergillus niger ATCC 1015Moderate Activity[1]
Penicillium sp.Moderate Activity[1]
Rhizopus sp.Moderate Activity[1]
Fusarium moniliforme ATCC 38932Moderate Activity[1]

Note: "Moderate Activity" is as described in the source, which did not provide specific MIC values. Further quantitative studies are needed to establish precise inhibitory concentrations.

Neuroprotective Activity

Studies have shown that peracetylated lactose can protect neuronal cells from glutamate-induced apoptosis. This neuroprotective effect is attributed to its ability to modulate key proteins involved in the apoptotic signaling cascade.

Table 2: Neuroprotective Effect of Peracetylated Lactose on Glutamate-Induced Cell Death in PC12 Cells

CompoundConcentration (µg/mL)Cell Viability (%)Bax/Bcl-2 Ratio (relative to control)Reference
Control-1001.0[2]
Glutamate (4 mM)-~50~9.2[2]
Peracetylated Lactose200Significantly Increased vs. GlutamateSignificantly Decreased vs. Glutamate[2]
Lactose200Less effective than Peracetylated Lactose-[2]

Note: The study demonstrated a significant neuroprotective effect of peracetylated lactose compared to its non-acetylated counterpart, highlighting the importance of the acetyl groups for this activity.[2]

Signaling Pathways Modulated by Peracetylated Lactose

The biological effects of peracetylated lactose are mediated through its interaction with specific cellular signaling pathways. The primary pathway identified to date is the intrinsic apoptosis pathway.

Intrinsic Apoptosis Pathway

Peracetylated lactose has been shown to inhibit apoptosis by modulating the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. By decreasing the Bax/Bcl-2 ratio, it prevents the release of cytochrome c from the mitochondria, which in turn inhibits the activation of caspase-3, a key executioner caspase.[2]

apoptosis_pathway cluster_stimulus Apoptotic Stimulus (e.g., Glutamate) cluster_peracetylated_lactose Intervention cluster_mitochondrion Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade Glutamate Glutamate Bax Bax Glutamate->Bax promotes Peracetylated_Lactose Peracetylated_Lactose Bcl2 Bcl2 Peracetylated_Lactose->Bcl2 promotes Cytochrome_c_Release Cytochrome c Release Bax->Cytochrome_c_Release induces Bcl2->Bax inhibits Caspase9 Pro-Caspase-9 -> Caspase-9 Cytochrome_c_Release->Caspase9 Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Simplified signaling pathway of peracetylated lactose's role in inhibiting apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of peracetylated lactose's biological activities.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of peracetylated lactose against a specific fungal strain.

Materials:

  • Peracetylated lactose

  • Fungal isolate

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a spore suspension in sterile saline and adjust the concentration to approximately 1-5 x 10^5 CFU/mL.

  • Drug Dilution: Prepare a stock solution of peracetylated lactose in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of peracetylated lactose that causes a significant inhibition of visible growth compared to the growth control well (no drug).

antifungal_workflow Start Start Prepare_Fungal_Inoculum Prepare Fungal Inoculum Start->Prepare_Fungal_Inoculum Serial_Dilution Perform Serial Dilution of Peracetylated Lactose Start->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate Prepare_Fungal_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for antifungal susceptibility testing.
Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of peracetylated lactose on a given cell line.

Materials:

  • Peracetylated lactose

  • Cell line of interest (e.g., PC12, cancer cell lines)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of peracetylated lactose and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Caspase-3 Activity Assay

Objective: To measure the activation of caspase-3 in cells treated with peracetylated lactose in the context of apoptosis induction or inhibition.

Materials:

  • Peracetylated lactose

  • Cell line of interest

  • Apoptosis-inducing agent (e.g., glutamate)

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Treatment: Treat cells with the apoptosis-inducing agent in the presence or absence of peracetylated lactose.

  • Cell Lysis: Harvest the cells and lyse them using the cell lysis buffer to release cellular contents.

  • Protein Quantification: Determine the protein concentration of the cell lysates to normalize the results.

  • Caspase Assay: Add the caspase-3 substrate to the cell lysates and incubate at 37°C.

  • Signal Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

  • Data Analysis: Express caspase-3 activity relative to the untreated control.[3]

Western Blot Analysis for Bax and Bcl-2

Objective: To determine the expression levels of Bax and Bcl-2 proteins in cells treated with peracetylated lactose.

Materials:

  • Peracetylated lactose

  • Cell line of interest

  • Cell lysis buffer with protease inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells as required, then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies, followed by HRP-conjugated secondary antibodies.[3]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.[2]

Conclusion and Future Directions

Peracetylated lactose is a promising bioactive molecule with demonstrated antifungal and neuroprotective properties. Its ability to modulate the intrinsic apoptosis pathway highlights its potential for therapeutic applications. However, the current body of research is still in its early stages. Future investigations should focus on:

  • Elucidating detailed mechanisms of action: Identifying the direct molecular targets of peracetylated lactose and further dissecting the upstream and downstream signaling events.

  • Expanding the scope of biological activities: Investigating its potential anti-inflammatory, anticancer, and antiviral activities with robust quantitative assays.

  • In vivo studies: Validating the observed in vitro effects in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.

  • Structure-activity relationship studies: Synthesizing and testing derivatives of peracetylated lactose to optimize its biological activities and drug-like properties.

This in-depth technical guide serves as a foundational resource to stimulate and guide further research into the therapeutic potential of peracetylated lactose. The provided protocols and pathway diagrams offer practical tools for researchers to build upon the existing knowledge and unlock the full potential of this intriguing molecule.

References

The Discovery and Enduring Utility of Lactose Octaacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose octaacetate, the fully acetylated derivative of lactose, has been a compound of interest in carbohydrate chemistry for over a century. Its discovery marked a significant step in the chemical manipulation and characterization of sugars, a field pioneered by the seminal work of Emil Fischer. Initially explored for its chemical properties and as a means to protect the hydroxyl groups of lactose, it has since found diverse applications, notably as a versatile intermediate in the synthesis of complex oligosaccharides and as a functional excipient in pharmaceutical formulations. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, with a focus on its relevance to researchers and professionals in drug development.

Historical Perspective: From Fischer's Foundations to Hudson and Johnson's Isomers

The late 19th and early 20th centuries were a transformative period for carbohydrate chemistry, largely due to the groundbreaking research of Hermann Emil Fischer. His work on the structure and synthesis of sugars laid the essential groundwork for the chemical modification of these complex molecules. While Fischer himself did not specifically report the synthesis of this compound, his development of methods for acylating carbohydrates was fundamental to its eventual discovery.

The first detailed investigation into the isomeric forms of this compound was published in 1915 by C. S. Hudson and J. M. Johnson in the Journal of the American Chemical Society. Their paper, "The Isomeric Octacetates of Lactose," described the preparation and characterization of the α- and β-anomers of this compound, establishing key physical constants that would be used for decades to identify these compounds. This work is widely considered a cornerstone in the history of this specific carbohydrate derivative.

dot

History_of_Carbohydrate_Acetylation Fischer Emil Fischer's Foundational Work (Late 19th - Early 20th Century) - Structure and synthesis of sugars - Acylation methods for carbohydrates Discovery Discovery of this compound - Application of acylation to lactose Fischer->Discovery HudsonJohnson Hudson & Johnson (1915) - Detailed characterization of α- and β-isomers - Established key physical constants Discovery->HudsonJohnson Modern Modern Developments - Advanced analytical techniques (NMR, MS) - New synthesis methods (e.g., microwave-assisted) - Applications in drug delivery and synthesis HudsonJohnson->Modern

Caption: Historical timeline of the discovery and development of this compound.

Physicochemical Properties of this compound

This compound is a white crystalline solid. The acetylation of lactose's eight hydroxyl groups significantly alters its physical and chemical properties, most notably increasing its solubility in organic solvents and its stability.[1] Below is a summary of its key quantitative data.

Table 1: Physical and Chemical Properties
PropertyValueReferences
Molecular FormulaC₂₈H₃₈O₁₉
Molecular Weight678.59 g/mol
Melting Point75-78 °C
AppearanceWhite crystalline solid
Storage Temperature2-8°C
Table 2: Spectroscopic Data
TechniqueKey ObservancesReferences
¹H NMR (CDCl₃) Signals corresponding to the acetyl protons and the sugar ring protons.
¹³C NMR (CDCl₃) Resonances for the carbonyl carbons of the acetyl groups and the carbons of the sugar backbone.
FT-IR (KBr) Strong absorption bands for the C=O stretching of the ester groups and C-O stretching.

Experimental Protocols

Classical Synthesis of β-Lactose Octaacetate (Adapted from Hudson & Johnson's era methodology)

This protocol is based on the classical methods of carbohydrate acetylation.

Materials:

  • D-(+)-Lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol (95%)

  • Distilled water

  • Ice

Procedure:

  • A mixture of anhydrous sodium acetate and acetic anhydride is prepared in a round-bottom flask.

  • D-(+)-lactose monohydrate is added portion-wise to the stirred solution.

  • The reaction mixture is heated to maintain a gentle reaction.

  • After the reaction is complete (typically monitored by the dissolution of lactose), the warm solution is poured into a beaker of ice-cold water with vigorous stirring.

  • The precipitated this compound is allowed to stand, then collected by vacuum filtration.

  • The crude product is washed thoroughly with cold water to remove acetic acid and unreacted reagents.

  • Recrystallization from hot 95% ethanol yields the purified β-lactose octaacetate.

Modern Microwave-Assisted Synthesis

This method offers a more rapid and efficient synthesis.

Materials:

  • D-(+)-Lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol (95%)

  • Distilled water

  • Ice

Procedure:

  • D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate are combined in a microwave-safe reaction vessel.

  • The mixture is subjected to microwave irradiation (e.g., 700 W) for a short duration (e.g., 10-15 minutes).

  • The resulting solution is cooled and then poured into ice-cold water.

  • The precipitated white solid is collected by vacuum filtration and washed with distilled water.

  • The product is purified by recrystallization from 95% ethanol.

dot

Synthesis_Workflow Start Start Materials: - Lactose Monohydrate - Acetic Anhydride - Catalyst (e.g., Sodium Acetate) Reaction Acetylation Reaction (Heating or Microwave Irradiation) Start->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Filtration Vacuum Filtration and Washing Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization FinalProduct Purified this compound Recrystallization->FinalProduct

Caption: A generalized workflow for the synthesis and purification of this compound.

Biological Activity and Applications in Drug Development

Extensive literature searches reveal that this compound is not known to directly modulate specific cellular signaling pathways in the manner of a targeted therapeutic agent. Its primary roles in a biological and pharmaceutical context are as a versatile chemical intermediate and a functional excipient.

Role as a Pharmaceutical Excipient

This compound's physicochemical properties make it a valuable component in drug formulations.[1][] Its functions include:

  • Solubilizing Agent: It can enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[]

  • Stabilizer: By protecting APIs from hydrolysis and oxidation, it can improve the shelf-life of drug products.[1]

  • Taste Masking: Its use can help to mask the unpleasant taste of certain APIs.

  • Controlled Release: It can be used in coatings to control the release profile of drugs.

Antimicrobial and Antiviral Activity

Some studies have reported that this compound exhibits mild to moderate antimicrobial and antiviral activity.[3] For instance, it has shown some efficacy against certain fungi and viruses.[3] However, these activities are generally not potent enough for it to be considered a primary antimicrobial or antiviral drug, and the underlying mechanisms of action are not well-defined in the context of specific signaling pathways.

Lactose_Octaacetate_Applications LO This compound Intermediate Chemical Intermediate - Synthesis of complex carbohydrates - Glycosylation reactions LO->Intermediate Excipient Pharmaceutical Excipient - Solubilizer - Stabilizer - Taste-masking agent - Controlled-release coatings LO->Excipient Bioactivity General Biological Activity - Antimicrobial - Antiviral LO->Bioactivity

References

An In-depth Technical Guide to the Solubility of Lactose Octaacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lactose octaacetate in various organic solvents. Due to its acetylated nature, this compound exhibits significantly different solubility characteristics compared to its parent molecule, lactose. Understanding these properties is crucial for its application in pharmaceutical formulations, organic synthesis, and materials science.

Qualitative Solubility Overview

This compound is a white to off-white crystalline solid. The presence of eight acetyl groups renders the molecule significantly more hydrophobic than lactose, leading to its solubility in a range of organic solvents while being less soluble in water.[1] Qualitative assessments indicate that β-D-lactose octaacetate is soluble in the following organic solvents:

  • Chloroform[1]

  • Dichloromethane (DCM)[2]

  • Dimethylformamide (DMF)[2]

  • Dimethyl sulfoxide (DMSO)[2]

  • Ethyl acetate (EtOAc)[2]

  • Methanol (MeOH)[2]

  • Acetone[1]

Quantitative Solubility Data

Detailed quantitative solubility data for this compound in a range of pure organic solvents is sparse in publicly available literature. However, one source indicates a solubility of ≥ 5 mg/mL in a mixed solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, and also in a mixture of 10% DMSO and 90% corn oil, although the saturation point was not determined in these cases.[5]

To provide a practical reference, the following table summarizes the available qualitative and estimated solubility information.

Organic SolventChemical FormulaQualitative SolubilityQuantitative Data (at specified temperature)
ChloroformCHCl₃Soluble[1]Data not available
Dichloromethane (DCM)CH₂Cl₂Soluble[2]Data not available
Dimethylformamide (DMF)(CH₃)₂NC(O)HSoluble[2]Data not available
Dimethyl sulfoxide (DMSO)(CH₃)₂SOSoluble[2]≥ 5 mg/mL (in mixed solvent systems)[5]
Ethyl acetate (EtOAc)CH₃COOCH₂CH₃Soluble[2]Data not available
Methanol (MeOH)CH₃OHSoluble[2]Data not available
EthanolCH₃CH₂OHSoluble (especially at elevated temperatures for recrystallization)[3][4]Data not available
Acetone(CH₃)₂COSoluble[1]Data not available

Experimental Protocols for Solubility Determination

The following section details established methodologies that can be employed to quantitatively determine the solubility of this compound in various organic solvents.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Experimental Workflow:

G A Equilibration: Add excess this compound to the solvent in a sealed vessel. B Agitation & Temperature Control: Stir the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium. A->B C Phase Separation: Allow the undissolved solid to settle. Alternatively, use centrifugation to accelerate separation. B->C D Filtration: Carefully filter the supernatant through a fine-pore filter (e.g., 0.45 µm PTFE) to obtain a clear, saturated solution. C->D E Aliquot Measurement: Accurately measure a specific volume of the saturated filtrate into a pre-weighed container. D->E F Solvent Evaporation: Evaporate the solvent under controlled conditions (e.g., rotary evaporator or vacuum oven) until a constant weight of the dried solute is achieved. E->F G Mass Determination & Calculation: Weigh the container with the dried solute and calculate the solubility (e.g., in g/100 mL). F->G

Gravimetric Method Workflow

Detailed Steps:

  • Preparation of Saturated Solution: Add an excess amount of this compound to the chosen organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24 to 48 hours) at a constant temperature to ensure that equilibrium is reached.

  • Phase Separation: Cease stirring and allow the undissolved solid to settle. For finer particles, centrifugation of the sealed vessel can be employed to achieve a clear supernatant.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., PTFE, 0.45 µm) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., a round-bottom flask or evaporating dish).

    • Carefully evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

    • Once all the solvent has been removed, continue to dry the solid residue under vacuum until a constant weight is achieved.

    • The final weight of the container minus its initial tare weight gives the mass of the dissolved this compound.

  • Calculation: The solubility can then be calculated and expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Analytical Methods for Concentration Determination

Instead of evaporating the solvent, the concentration of this compound in the saturated solution can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy.

Experimental Workflow for Analytical Determination:

G cluster_0 Saturated Solution Preparation cluster_1 Quantification A Equilibration of excess solute in solvent B Filtration to obtain clear saturated solution A->B E Analyze the filtered saturated solution using the same analytical method B->E C Prepare a series of standard solutions of known concentrations D Generate a calibration curve (e.g., Absorbance vs. Concentration for UV-Vis, or Peak Area vs. Concentration for HPLC) C->D F Determine the concentration of the saturated solution from the calibration curve E->F

Analytical Method Workflow

1. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method would be suitable.

  • Methodology:

    • Develop an HPLC Method:

      • Column: A C18 or C8 reversed-phase column.

      • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water. The exact ratio may need to be optimized.

      • Detector: A UV detector (this compound has a UV absorbance, with reported maxima around 209-213 nm in various solvents) or an Evaporative Light Scattering Detector (ELSD).[3]

    • Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

    • Analyze the Saturated Solution: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC and determine its peak area.

    • Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample. Then, factor in the dilution to calculate the concentration of the original saturated solution, which represents the solubility.

2. UV-Visible (UV-Vis) Spectroscopy

  • Principle: This method relies on the absorption of ultraviolet or visible light by the solute. The amount of light absorbed at a specific wavelength is proportional to the concentration of the solute in the solution (Beer-Lambert Law).

  • Methodology:

    • Determine the Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound in the chosen solvent to find the wavelength at which it absorbs the most light. In methanol and ethanol, the λmax has been reported to be around 209 nm and 210 nm, respectively.[3]

    • Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

    • Analyze the Saturated Solution: Dilute the filtered saturated solution with the solvent to an absorbance value that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

    • Calculate Solubility: Use the calibration curve and the Beer-Lambert equation to determine the concentration of the diluted sample. Account for the dilution factor to find the solubility of the original saturated solution.

Logical Relationship of Solubility Determination

The overall process of determining solubility, regardless of the specific quantification method, follows a logical sequence to ensure accurate and reproducible results.

G cluster_methods Quantification Methods Start Start: Define Solvent and Temperature Equilibrium Achieve Solid-Liquid Equilibrium Start->Equilibrium Separation Isolate Saturated Liquid Phase Equilibrium->Separation Quantification Quantify Solute Concentration Separation->Quantification Result Report Solubility Quantification->Result Gravimetric Gravimetric Quantification->Gravimetric HPLC HPLC Quantification->HPLC UV_Vis UV-Vis Quantification->UV_Vis

Logical Flow of Solubility Measurement

References

Core Technical Guide on Lactose Octaacetate: Melting Point and Optical Rotation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of lactose octaacetate, specifically its melting point and optical rotation. It includes detailed experimental protocols for these measurements and presents a summary of reported values for its anomeric forms.

Physicochemical Properties of this compound

This compound is the fully acetylated derivative of lactose. As lactose exists in two anomeric forms, α and β, its peracetylated product also exists as α- and β-anomers. These anomers exhibit distinct physical properties. However, the acetylation of lactose often results in a mixture of both anomers, and the reported physical properties can vary depending on the anomeric purity of the sample. It has been noted that melting point and specific rotation may not be reliable criteria for the purity of β-lactose octaacetate, with NMR spectroscopy being a more definitive method.[1]

Data Summary

The quantitative data for the melting point and specific optical rotation of this compound are summarized below. Values can vary based on the purity and the specific anomeric composition of the sample.

Propertyβ-Lactose Octaacetateα-Lactose OctaacetateNotes
Melting Point (°C) 89 - 91.5[2]93.5 - 98.0[1]94.0 - 97.5[1]139 - 141[3]No data availableA wide range of melting points has been reported. Some commercial products, which may be anomeric mixtures, melt in the range of 75-78°C.[4][5] Purity greatly influences the melting point.[6]
Specific Rotation ([α]D) -4.07° to -4.14°[1]No data availableThe specific rotation of β-lactose octaacetate has a low negative value.[1][2] The solvent and concentration for the cited values were not specified in the available text.[1]

Experimental Protocols

Accurate determination of the melting point and optical rotation requires precise experimental technique. The following sections detail standardized laboratory protocols for these measurements.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs over a narrow range. This procedure is critical for substance identification and purity assessment.[6][7]

Methodology: Capillary Method using a Digital Melting Point Apparatus

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered.

    • Load the sample into a capillary tube by tapping the open end of the tube into the powder.

    • Compact the sample to a height of 2-3 mm at the bottom (sealed end) of the tube by tapping the tube or dropping it through a long glass tube.[8]

  • Apparatus Setup:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.[9]

    • Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point.[8]

  • Measurement:

    • When the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute.[6] A slow heating rate is crucial for thermal equilibrium and an accurate measurement.[8]

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature (T1) at which the first droplet of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T1 - T2.

  • Post-Measurement:

    • Allow the apparatus to cool before performing subsequent measurements.

    • Use a fresh sample for each determination, as differences in crystal structure after melting and re-solidifying can alter the melting point.[8]

Workflow for Melting Point Determination

MeltingPointWorkflow start_end start_end process process decision decision io io A Start B Prepare Dry, Powdered Sample A->B C Load Sample into Capillary Tube (2-3mm) B->C D Place Tube in Apparatus C->D E Heat Rapidly to ~20°C Below Expected MP D->E F Reduce Heat Rate to 1-2°C / min E->F G Observe Sample F->G H First Liquid Droplet Seen? G->H H->G No I Record T1 H->I Yes J Sample Fully Melted? I->J J->G No K Record T2 J->K Yes L Report Melting Range (T1 - T2) K->L M End L->M

Workflow for determining the melting point of this compound.


Measurement of Optical Rotation

Optical rotation is the angle through which plane-polarized light is rotated when passing through a solution of an optically active substance.[10] The specific rotation is a fundamental property of a chiral compound and is calculated from the observed rotation.

Methodology: Polarimetry

  • Solution Preparation:

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol or chloroform) in a volumetric flask to prepare a solution of a precise concentration (c), typically expressed in g/mL or g/100mL.[2][11]

    • Ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Calibration (Blank Measurement):

    • Turn on the polarimeter's light source (typically a sodium D-line at 589.3 nm) and allow it to stabilize.[12]

    • Fill a clean polarimeter sample cell with the pure solvent used for the solution. Ensure there are no air bubbles in the light path.[13]

    • Place the cell in the polarimeter and take a reading to zero the instrument or determine the zero correction.[10]

  • Sample Measurement:

    • Rinse and fill the sample cell with the prepared this compound solution, again ensuring no air bubbles are present.[13]

    • Place the cell in the instrument, ensuring the temperature is controlled and recorded (typically 20°C or 25°C).[10][14]

    • Measure the observed optical rotation (α). Take multiple readings (e.g., five) and calculate the average to ensure precision.[10]

  • Calculation of Specific Rotation ([α]):

    • The specific rotation is calculated using the Biot's law formula: [α]Tλ = α / (l × c)

    • Where:

      • [α]Tλ is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.[11]

    • Report the specific rotation with the temperature and wavelength used.

Workflow for Optical Rotation Measurement

OpticalRotationWorkflow start_end start_end process process io io sub sub A Start B Prepare Solution of Known Concentration (c) A->B C Calibrate Polarimeter with Pure Solvent (Blank) B->C D Fill Sample Cell with Solution C->D E Place Cell in Polarimeter (Control Temperature) D->E F Measure Observed Rotation (α) E->F G Calculate Specific Rotation F->G H [α] = α / (l × c) G->H I End G->I

References

Unveiling the Antimicrobial Potential of Lactose Octaacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactose octaacetate, a fully acetylated derivative of lactose, has emerged as a compound of interest for its antimicrobial, particularly antifungal, properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antimicrobial and antifungal activities of this compound. It consolidates available quantitative data, details experimental methodologies, and explores potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, drug discovery, and pharmaceutical sciences, facilitating further investigation into the therapeutic applications of this compound. While this compound demonstrates promising antifungal activity, it is crucial to note that research into its precise mechanism of action is still in its nascent stages.

Introduction

This compound is a sugar ester that has demonstrated notable biological activities, including antiviral and, most significantly for the scope of this guide, antifungal properties.[1][2][3] Unlike many other sugar esters which exhibit broad-spectrum antimicrobial effects, this compound's activity appears to be more targeted towards specific fungal species, with limited to no efficacy against bacteria and yeasts.[1][3] This specificity, coupled with its low cytotoxicity, positions this compound as a candidate for further research in the development of novel antifungal agents.[1][2][3] This guide will synthesize the existing scientific literature to provide a detailed technical overview of its antimicrobial profile.

Antimicrobial and Antifungal Activity

This compound has demonstrated mild to moderate antifungal activity against a range of filamentous fungi. The primary method used to quantify this activity in the available literature is the agar well diffusion assay, which measures the diameter of the zone of growth inhibition around a sample.

Quantitative Data Summary

The following table summarizes the reported zones of inhibition for this compound against various fungal species. It is important to note that Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for this compound are not yet available in the published literature.

Fungal SpeciesTest ConcentrationInhibition Zone (mm)Activity LevelReference
Aspergillus niger ATCC 101510 mg/mL12 - 18Moderate[3]
Penicillium sp.10 mg/mL12 - 18Moderate[3]
Rhizopus sp.10 mg/mL> 18Strong[3]
Fusarium moniliforme ATCC 3893210 mg/mL> 18Strong[3]
Aspergillus flavus10 mg/mLNo inhibitionInactive[3]

Note: The activity level is categorized based on the diameter of the inhibition zones as defined in the source material: >18 mm (strong), 12-18 mm (moderate), <12 mm (insignificant/low).[3]

Experimental Protocols

The following section details the methodologies employed in the key studies investigating the antimicrobial properties of this compound.

Synthesis of this compound (Microwave-Assisted)

A "green" synthesis method utilizing microwave irradiation has been reported for producing this compound.[3]

  • Materials: D-(+)-lactose monohydrate, acetic anhydride, anhydrous sodium acetate.[3]

  • Procedure:

    • Mix D-(+)-lactose monohydrate with acetic anhydride and anhydrous sodium acetate (catalyst) in a round-bottom flask.[3]

    • Subject the mixture to microwave irradiation (e.g., 700 W for 10-30 minutes).[3]

    • Pour the resulting sample into ice-cold distilled water and stir.[3]

    • Allow the mixture to stand at 4°C for 12 hours to precipitate the lactose ester.[3]

    • Filter the white solid precipitate under vacuum and wash with distilled water.[3]

    • Purify the this compound by recrystallization with 95% ethanol and then distilled water.[3]

    • Dry the final product in a vacuum oven to a constant weight.[3]

Antimicrobial Assay: Agar Well Diffusion Method

This method is used to qualitatively and semi-quantitatively assess the antimicrobial activity of a substance.[3]

  • Materials:

    • Test microorganisms (fungal and bacterial strains).

    • Appropriate culture media (e.g., Malt Extract Agar for fungi, Luria-Bertani Glucose agar for bacteria).[2]

    • This compound solution (e.g., 10 mg/mL in a suitable solvent like methanol or DMSO).[2]

    • Positive controls (e.g., Nystatin for fungi, Streptomycin/Ampicillin for bacteria).[2]

    • Solvent control (e.g., methanol or DMSO).[2]

    • Sterile Petri dishes.

    • Sterile cork borer.

  • Procedure:

    • Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.

    • Prepare standardized inoculums of the test microorganisms (e.g., 1.0 × 10^5 CFU/mL for fungal spores).[3]

    • Evenly spread the microbial suspension over the surface of the agar plates.

    • Create wells in the agar using a sterile cork borer.[4]

    • Pipette a defined volume (e.g., 60 µL) of the this compound solution, positive control, and solvent control into separate wells.[2]

    • Incubate the plates under appropriate conditions (e.g., 24-48 hours for fungi).[2]

    • Measure the diameter of the clear zone of growth inhibition around each well in millimeters.[4]

Proposed Mechanism of Action (Hypothetical)

The precise molecular mechanism underlying the antifungal activity of this compound has not yet been elucidated. However, based on the known functions of acetyl groups in biological systems and general antifungal mechanisms, a hypothetical model can be proposed. It is hypothesized that the extensive acetylation of the lactose molecule increases its lipophilicity, facilitating its interaction with and potential disruption of the fungal cell membrane.

This proposed mechanism does not appear to involve the inhibition of ergosterol biosynthesis, a common target for many antifungal drugs. Instead, the physical disruption of the membrane's integrity is suggested as the primary mode of action.

G cluster_0 Fungal Cell CellWall Cell Wall CellMembrane Cell Membrane (Phospholipid Bilayer with Ergosterol) CellWall->CellMembrane Passage Disruption Membrane Destabilization CellMembrane->Disruption Interaction & Disruption Cytoplasm Cytoplasm LO This compound LO->CellWall Penetration Leakage Leakage of Intracellular Components Disruption->Leakage Leads to CellDeath Fungal Cell Death Leakage->CellDeath Results in

Caption: Hypothetical mechanism of this compound antifungal action.

Experimental Workflow for Antimicrobial Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of the antimicrobial properties of a compound like this compound.

G Start Start: Compound Synthesis (this compound) PrimaryScreening Primary Screening: Agar Well Diffusion Assay Start->PrimaryScreening Activity Antifungal Activity Observed? PrimaryScreening->Activity QuantitativeAssay Quantitative Assay: MIC/MFC Determination MechanismStudy Mechanism of Action Studies QuantitativeAssay->MechanismStudy Cytotoxicity Cytotoxicity Assays MechanismStudy->Cytotoxicity End End: Lead Compound Identification Cytotoxicity->End Activity->QuantitativeAssay Yes Activity->End No

Caption: General workflow for antimicrobial drug discovery.

Conclusion and Future Directions

This compound exhibits promising, albeit moderate, antifungal activity against specific filamentous fungi. The available data, primarily from agar well diffusion assays, provides a foundation for its potential as an antifungal agent. However, significant research gaps remain. Future investigations should prioritize:

  • Determination of MIC and MFC values: To provide a more precise quantification of its antifungal potency.

  • Elucidation of the mechanism of action: To understand its molecular targets and pathways, which is crucial for rational drug design and development.

  • In vivo efficacy studies: To assess its therapeutic potential in animal models of fungal infections.

  • Structure-activity relationship studies: To explore how modifications to the acetyl groups or the lactose backbone could enhance its antifungal activity.

Addressing these areas will be pivotal in determining the viability of this compound as a lead compound for the development of new and effective antifungal therapies.

References

An In-depth Technical Guide on the Cytotoxic and Antiviral Activities of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic and antiviral properties of lactose octaacetate, a fully acetylated derivative of lactose. The information presented herein is compiled from recent scientific literature, with a focus on quantitative data, experimental methodologies, and the current understanding of its mechanism of action.

Introduction

This compound is a synthetic carbohydrate derivative that has garnered interest for its biological activities. As a peracetylated sugar, its physicochemical properties are significantly different from its parent molecule, lactose, leading to altered interactions with biological systems. This guide delves into the cytotoxic effects of this compound on various cell lines and its specific antiviral activity, offering a valuable resource for researchers exploring its potential in pharmaceutical applications.

Cytotoxic Activity

This compound has been shown to exhibit low cytotoxicity against several mammalian cell lines. This characteristic is crucial for its potential as a therapeutic agent, as a favorable safety profile is a primary requirement.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been quantified by determining the 50% cytotoxic concentration (CC50), which is the concentration of the substance that causes the death of 50% of the host cells. The available data is summarized in the table below.

Cell LineCell TypeCC50 (µg/mL)Reference
Madin-Darby Bovine Kidney (MDBK)Bovine Kidney Epithelial1100[1]
Madin-Darby Canine Kidney (MDCK)Canine Kidney Epithelial688[1]
Human Epithelial Type 2 (HEp-2)Human Laryngeal Carcinoma533[1]

Table 1: Cytotoxicity of this compound on Various Cell Lines [1]

The data indicates that this compound has the lowest toxicity in MDBK cells and comparatively higher, though still low, toxicity in HEp-2 cells[1].

Antiviral Activity

The antiviral spectrum of this compound has been investigated against a panel of viruses. It has demonstrated selective activity, primarily against Poliovirus-1 (PV-1).

Quantitative Antiviral Data

The antiviral efficacy is typically reported as the 50% inhibitory concentration (IC50), the concentration required to inhibit 50% of viral replication. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.

VirusVirus TypeHost Cell Line for AssayIC50 (µg/mL)Selectivity Index (SI)ActivityReference
Poliovirus-1 (PV-1)RNA VirusHEp-22152.4Active[1]
Herpes Simplex Virus type 1 (HSV-1)DNA VirusMDBK--Inactive[1]
Influenza A virus (IAV/H3N2)RNA VirusMDCK--Inactive[1]
Coxsackievirus B1 (CVB1)RNA VirusHEp-2--Inactive[1]

Table 2: Antiviral Spectrum of this compound [1]

This compound shows a specific inhibitory effect on the replication of PV-1, although with a modest selectivity index[1]. It was found to be inactive against HSV-1, IAV/H3N2, and CVB1[1]. Interestingly, while not inhibiting the replication of HSV-1, this compound did exhibit virucidal activity against extracellular HSV-1 virions[1].

Experimental Protocols

This section details the methodologies employed in the synthesis of this compound and the evaluation of its cytotoxic and antiviral properties.

Synthesis of this compound

A "green" synthesis method utilizing microwave irradiation has been reported for the preparation of this compound[1].

Materials:

  • D-(+)-lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate (catalyst)

Procedure:

  • D-(+)-lactose monohydrate is mixed with acetic anhydride and anhydrous sodium acetate in a round-bottom flask.

  • The reaction mixture is subjected to microwave irradiation (e.g., 700 W).

  • Following irradiation, the mixture is poured into ice-cold distilled water and stirred.

  • The precipitated this compound is left at 4°C for 12 hours.

  • The solid product is filtered under vacuum and washed with distilled water.

  • Further purification is achieved by recrystallization from 95% ethanol and then distilled water.

  • The final product is dried in a vacuum oven to a constant weight.

Cytotoxicity Assay

The cytotoxicity of this compound is determined using a neutral red uptake assay.

Materials:

  • MDBK, MDCK, and HEp-2 cells

  • Growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Neutral red solution

  • Phosphate-buffered saline (PBS)

  • Destaining solution (e.g., 50% ethanol, 1% acetic acid)

Procedure:

  • Cells are seeded in 96-well microtiter plates and incubated until a confluent monolayer is formed.

  • The growth medium is removed, and the cells are washed with PBS.

  • Serial dilutions of this compound in maintenance medium (with reduced serum) are added to the wells.

  • Control wells with medium alone (cell control) and wells with a known cytotoxic agent (positive control) are included.

  • The plates are incubated for a period of 72 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, the medium is removed, and the cells are washed with PBS.

  • Neutral red solution is added to each well, and the plates are incubated for 2-3 hours to allow for dye uptake by viable cells.

  • The neutral red solution is removed, and the cells are washed with PBS.

  • The incorporated dye is extracted from the cells by adding the destaining solution.

  • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • The CC50 value is calculated by regression analysis of the dose-response curve.

Antiviral Assay (Plaque Reduction Assay)

The antiviral activity against PV-1 is assessed by a plaque reduction assay.

Materials:

  • HEp-2 cells

  • Poliovirus-1 (PV-1) stock

  • This compound

  • Maintenance medium

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • HEp-2 cells are seeded in 6-well plates and grown to confluency.

  • The growth medium is removed, and the cell monolayers are washed with PBS.

  • A fixed amount of PV-1 (e.g., 100 plaque-forming units) is pre-incubated with various concentrations of this compound for 1 hour at 37°C.

  • The virus-compound mixtures are then added to the cell monolayers and allowed to adsorb for 1 hour.

  • After adsorption, the inoculum is removed, and the cells are washed with PBS.

  • The cells are then overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • The plates are incubated for 48-72 hours to allow for plaque formation.

  • After incubation, the cells are fixed and stained with crystal violet.

  • The plaques (clear zones of cell lysis) are counted.

  • The IC50 value is determined as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the cytotoxic and antiviral activities of this compound are not yet fully elucidated. The available research suggests that the antiviral action is likely directed at the virus itself or the early stages of virus-cell interaction, rather than through the modulation of host cell signaling pathways.

Proposed Antiviral Mechanism

Research indicates that this compound exhibits virucidal activity against certain viruses, such as HSV-1, suggesting a direct interaction with the viral particles[1]. The antiviral effect against PV-1 may also involve interference with the initial stages of the viral life cycle.

The workflow for investigating the antiviral mechanism can be visualized as follows:

Antiviral_Mechanism_Workflow cluster_assays Mechanism of Action Assays cluster_targets Potential Targets Virucidal_Assay Virucidal Assay Extracellular_Virion Extracellular Virion Virucidal_Assay->Extracellular_Virion Direct Inactivation Attachment_Assay Attachment Assay Cell_Surface_Receptors Cell Surface Receptors Attachment_Assay->Cell_Surface_Receptors Inhibition of Binding Penetration_Assay Penetration Assay Viral_Entry_Process Viral Entry Process Penetration_Assay->Viral_Entry_Process Blocking Entry Lactose_Octaacetate This compound Lactose_Octaacetate->Virucidal_Assay Lactose_Octaacetate->Attachment_Assay Lactose_Octaacetate->Penetration_Assay

Figure 1: Workflow for elucidating the antiviral mechanism of this compound.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound's antiviral or cytotoxic effects are mediated through specific host cell signaling pathways. The low cytotoxicity profile suggests minimal interference with essential cellular processes. Future research involving transcriptomics and proteomics could help to identify any potential modulation of host cell signaling.

The general workflow for such an investigation is outlined below:

Signaling_Pathway_Investigation cluster_treatment Experimental Treatment cluster_analysis Molecular Analysis cluster_bioinformatics Data Analysis cluster_outcome Results Cells Host Cells Treatment This compound Treatment Cells->Treatment RNA_Seq Transcriptomics (RNA-Seq) Treatment->RNA_Seq Proteomics Proteomics (Mass Spectrometry) Treatment->Proteomics DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis Proteomics->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis Identified_Pathways Identification of Modulated Signaling Pathways Pathway_Analysis->Identified_Pathways

Figure 2: General workflow for investigating the impact on host cell signaling pathways.

Conclusion

This compound presents as a molecule with low cytotoxicity and specific, albeit moderate, antiviral activity against Poliovirus-1. Its virucidal properties against other viruses like HSV-1 warrant further investigation. The detailed experimental protocols provided in this guide offer a foundation for future studies aimed at further characterizing its biological activities and elucidating its mechanism of action. The lack of significant cytotoxicity makes it an interesting candidate for further development, potentially as a topical antiviral agent or as a scaffold for the design of more potent and selective antiviral compounds. Future research should focus on comprehensive mechanistic studies to identify its precise molecular targets and to explore its efficacy in more complex biological systems.

References

Thermal Stability and Decomposition of Lactose Octaacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactose octaacetate, a fully acetylated derivative of lactose, serves as a key intermediate in the synthesis of various oligosaccharides and glycoconjugates.[1] Its thermal stability is a critical parameter for its application in pharmaceutical formulations and as a precursor in chemical synthesis, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing comparisons with its parent molecule, lactose. Due to a notable absence of specific literature detailing the thermal decomposition of this compound, this guide integrates data on lactose's thermal analysis to infer the expected behavior of its acetylated form. The guide summarizes key physical properties, outlines standard experimental protocols for thermal analysis, and presents a hypothetical decomposition pathway.

Introduction

This compound (C₂₈H₃₈O₁₉) is a crystalline solid derived from the esterification of lactose with acetic anhydride.[2] This peracetylated form of lactose exhibits significantly different solubility and reactivity compared to the parent disaccharide, being soluble in chloroform and other organic solvents.[3] While its use as a pharmaceutical intermediate is established, a thorough understanding of its thermal stability and decomposition profile is essential for defining its processing limits and ensuring product integrity.

This document consolidates available physical data for this compound and presents a detailed analysis of the thermal decomposition of lactose as a foundational model. By understanding how the unprotected sugar degrades, we can project the influence of the eight acetate groups on the thermal stability of this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in Table 1. These properties are essential for its handling, storage, and application in various processes.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₂₈H₃₈O₁₉[4][5]
Molecular Weight 678.59 g/mol [1][4]
Appearance White to off-white crystalline powder[5][6]
Melting Point 75-78 °C (α/β mixture); 139-144 °C (β-anomer)[4][6]
Solubility Soluble in chloroform[3]
Storage Temperature 2-8°C, protected from heat[4]

Thermal Analysis of Lactose: A Comparative Framework

Detailed thermal analysis data for lactose provides a crucial baseline for understanding the potential decomposition behavior of this compound. The thermal degradation of lactose monohydrate, as studied by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), typically proceeds in distinct stages.

Thermal Decomposition of Lactose Monohydrate

The thermal decomposition of lactose monohydrate follows a multi-step process:

  • Dehydration: The initial mass loss, occurring around 143°C, corresponds to the release of one molecule of crystal water (approximately 5% of the total mass).[7]

  • Onset of Decomposition: The degradation of the anhydrous lactose begins at approximately 224°C.[7]

  • Major Decomposition Steps: The primary decomposition occurs in two main stages. The first involves a further release of water as a result of decomposition reactions, followed by a major degradation step with a peak at 301°C, leading to the cleavage of the glycosidic bond and the breakdown of the sugar rings.[7]

The quantitative data from the TGA of lactose monohydrate is summarized in Table 2.

Table 2: Thermal Decomposition Data for Lactose Monohydrate (TGA)

Thermal EventPeak Temperature (DTG)Mass Loss (%)DescriptionReferences
Dehydration 143°C~5%Release of crystal water[7]
Initial Decomposition -~8%Release of water from decomposition[7]
Main Decomposition 301°C~71%Breakdown of the sugar structure[7]

Data obtained under a nitrogen atmosphere at a heating rate of 10 K/min.[7]

Predicted Thermal Behavior and Decomposition of this compound

Hypothetical Decomposition Pathway

The thermal degradation of this compound is likely initiated by the deacetylation process, followed by the breakdown of the disaccharide backbone.

  • Deacetylation: The ester bonds are thermally cleaved, releasing acetic acid as a primary volatile product. This is a common decomposition pathway for acetylated biopolymers.

  • Glycosidic Bond Cleavage: Following or concurrent with deacetylation, the glycosidic bond linking the galactose and glucose units is expected to break.

  • Ring Fragmentation: The individual monosaccharide rings, now deacetylated and unstable, will fragment into a variety of smaller volatile compounds, including furans (like 5-hydroxymethylfurfural), carbon dioxide, carbon monoxide, and water.[7]

A logical diagram illustrating this hypothetical decomposition pathway is presented below.

G cluster_0 A This compound B Deacetylation A->B Heat C Acetic Acid (Volatile) B->C D Deacetylated Lactose Intermediate B->D E Glycosidic Bond Cleavage D->E Heat F Deacetylated Monosaccharide Units E->F G Ring Fragmentation F->G Heat H Volatile Products (Furans, CO₂, H₂O, etc.) G->H

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, standard thermal analysis techniques should be employed. The following section details the typical methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Objective: To determine the temperatures at which this compound decomposes and the percentage of mass loss at each stage.

  • Instrumentation: A thermogravimetric analyzer (e.g., NETZSCH TG 209 F1 Libra® or similar).[7]

  • Methodology:

    • A small sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., aluminum oxide).[7]

    • The crucible is placed in the TGA furnace.

    • The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 K/min).[7]

    • The measurement is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative decomposition.[7]

    • The mass of the sample is recorded continuously as a function of temperature. The first derivative of the mass loss curve (DTG) is used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

  • Instrumentation: A differential scanning calorimeter.

  • Methodology:

    • A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.[8]

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are heated at a constant rate (e.g., 10 °C/min).[8]

    • The differential heat flow to the sample is measured and plotted against temperature, revealing endothermic (melting, decomposition) and exothermic (crystallization) events.

TGA Coupled with Evolved Gas Analysis (TGA-FTIR)

This technique combines TGA with Fourier-Transform Infrared Spectroscopy to identify the gaseous products evolved during decomposition.

  • Objective: To identify the chemical nature of the volatile products released at each stage of thermal decomposition.

  • Methodology:

    • The TGA experiment is performed as described in section 5.1.

    • The gases evolved from the TGA furnace are transferred via a heated transfer line to the gas cell of an FTIR spectrometer.[7]

    • FTIR spectra of the evolved gases are recorded continuously throughout the TGA run.

    • The spectra are then compared with library spectra to identify the decomposition products (e.g., water, carbon dioxide, acetic acid, furan derivatives).[7]

The general workflow for a TGA-FTIR experiment is depicted in the diagram below.

G cluster_workflow Sample This compound Sample TGA TGA Furnace (Heating Ramp) Sample->TGA Transfer Heated Transfer Line TGA->Transfer Evolved Gases Data Data Acquisition (Mass Loss & IR Spectra) TGA->Data FTIR FTIR Spectrometer (Gas Cell) Transfer->FTIR FTIR->Data Analysis Data Analysis (Identify Decomposition Temperatures & Products) Data->Analysis

Caption: Experimental workflow for TGA-FTIR analysis.

Conclusion

While direct experimental data on the thermal decomposition of this compound is sparse in current literature, a robust understanding of its likely behavior can be formulated. The physicochemical properties of this compound are well-defined, and its melting point suggests initial stability at moderately elevated temperatures. By using the thermal analysis of its parent molecule, lactose, as a reference, we can infer that the decomposition of this compound will be a multi-stage process. This process is hypothesized to begin with deacetylation to yield acetic acid, followed by the cleavage of the glycosidic bond and subsequent fragmentation of the sugar backbone into smaller volatile molecules.

For drug development professionals and scientists, it is recommended that the experimental protocols outlined in this guide be performed to establish a definitive thermal profile for this compound. Such data is invaluable for determining safe processing temperatures, understanding potential degradation pathways, and ensuring the stability and quality of final products.

References

Lactose Octaacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of lactose octaacetate, a fully acetylated derivative of lactose. It covers its chemical properties, detailed synthesis protocols, and known biological activities, presenting a valuable resource for its application in research and development.

Core Chemical and Physical Data

This compound is a white crystalline solid. It is also known by other names such as β-Octaacetyllactose, Octa-O-acetyl-D-lactose, and Peracetylated lactose.[1][2] The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Weight 678.59 g/mol [1][2][3][4][5]
Molecular Formula C₂₈H₃₈O₁₉[1][2][3][4][5]
CAS Number 23973-20-8[1][2][3][6]
6291-42-5 (β-isomer)[1][4]
Melting Point 75-78 °C[3][7]
139-141 °C (β-isomer)[5]
Storage Temperature 2-8°C[3][7]
< -15°C (long-term)[1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of lactose with acetic anhydride. Several methods have been reported, with variations in catalysts, reaction conditions, and purification procedures. Below are detailed protocols for two common synthesis approaches.

Experimental Protocol 1: Microwave-Assisted Synthesis

This method offers a rapid and efficient "green" synthesis of this compound.[4]

Materials:

  • D-(+)-lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate (catalyst)

  • 95% (v/v) ethanol for recrystallization

  • Distilled water

Procedure:

  • In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate.[3]

  • Irradiate the reaction mixture in a microwave oven at 700 W for 10 minutes.[3]

  • Pour the resulting sample into 200 cm³ of distilled water with ice cubes.

  • Stir the mixture and leave it at 4°C for 12 hours to allow for the precipitation of this compound as a white solid.[4]

  • Filter the precipitate under a vacuum and wash it with distilled water.[3]

  • Further purify the product by recrystallization from 95% ethanol.[4]

  • Dry the purified this compound in a vacuum oven to a constant weight.

Experimental Protocol 2: Conventional Heating Synthesis

This protocol follows a more traditional approach using conventional heating.

Materials:

  • Anhydrous D-lactose

  • Acetic acid

  • Anhydrous sodium acetate

  • Acetic anhydride

Procedure:

  • Heat a mixture of anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and anhydrous sodium acetate (0.36 g) at 100°C for 2 hours with stirring.[5]

  • Remove the excess acetic acid and water under a vacuum.

  • To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate in a mole ratio of 1:5:0.25.[5]

  • Heat the mixture under reflux with stirring for approximately 30 minutes.[5]

  • Distill the excess acetic anhydride and acetic acid from the reactor.

  • The molten product is then mixed with water, ground, filtered, and dried to yield this compound.

Experimental Workflow for Microwave-Assisted Synthesis of this compound

experimental_workflow cluster_reaction Reaction Setup cluster_workup Product Isolation and Purification reactants Lactose Monohydrate Acetic Anhydride Sodium Acetate microwave Microwave Irradiation (700W, 10 min) reactants->microwave precipitation Precipitation in Ice Water (4°C, 12h) microwave->precipitation Quenching filtration Vacuum Filtration precipitation->filtration washing Washing with Distilled Water filtration->washing recrystallization Recrystallization (95% Ethanol) washing->recrystallization drying Vacuum Drying recrystallization->drying final_product Pure this compound drying->final_product Yields

Caption: Workflow for the microwave-assisted synthesis of this compound.

Biological Activities of this compound

This compound has been investigated for various biological activities and is noted for being a biodegradable surfactant.[3] Its primary activities are summarized below.

  • Antimicrobial Activity: It has demonstrated better antifungal than antibacterial properties.[4]

  • Antifungal Activity: this compound shows slight to moderate activity against fungi such as Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme.[4]

  • Antiviral Activity: It has shown some antiviral activity against Poliovirus type 1 (PV-1).[1][4] However, it was found to be inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (H3N2), and Coxsackievirus B1.[4]

  • Cytotoxicity: this compound has demonstrated low cytotoxicity against Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cell lines.[4]

Summary of Known Biological Activities of this compound

biological_activities cluster_main cluster_activities Biological Activities cluster_details LOA This compound antifungal Antifungal LOA->antifungal antiviral Antiviral LOA->antiviral low_cytotoxicity Low Cytotoxicity LOA->low_cytotoxicity antifungal_details Effective against: Aspergillus niger Penicillium sp. Rhizopus sp. antifungal->antifungal_details antiviral_details Active against: Poliovirus type 1 Inactive against: HSV-1, Influenza A antiviral->antiviral_details cytotoxicity_details Observed in: MDBK cells HEp-2 cells MDCK cells low_cytotoxicity->cytotoxicity_details

Caption: Overview of the biological activities of this compound.

Applications and Future Directions

This compound serves as a valuable intermediate in synthetic carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides found in human milk.[2] Its demonstrated antimicrobial and antiviral properties, coupled with low cytotoxicity, suggest potential applications in the development of novel therapeutic agents, food preservatives, and as an active ingredient in cosmetic and pharmaceutical formulations.[4] Further research into its mechanisms of action and exploration of its efficacy in various in vivo models are warranted to fully realize its therapeutic and commercial potential.

References

The Bitter Truth: A Technical Guide to Lactose Octaacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Commercial Sources, Synthesis, and Biological Applications of a Key Bitter Compound

Lactose octaacetate, a fully acetylated derivative of lactose, serves as a valuable tool in various scientific disciplines, particularly for researchers, scientists, and drug development professionals. Its intense bitterness makes it a standard agonist for studying bitter taste receptors (TAS2Rs), offering insights into taste modulation and aiding in the development of taste-masked pharmaceutical formulations. Beyond its gustatory properties, this compound is a crucial intermediate in the chemical synthesis of complex oligosaccharides, including human milk oligosaccharides (HMOs), which are of significant interest for their potential health benefits. This guide provides a comprehensive overview of the commercial sources, synthesis, and key experimental applications of this compound.

Commercial Sources and Suppliers of this compound

A variety of chemical suppliers offer this compound, typically for research and development purposes. The available products vary in purity, quantity, and price, catering to diverse experimental needs. Below is a summary of prominent commercial sources.

SupplierProduct Name/NumberCAS NumberPurityAvailable Quantities
Sigma-Aldrich (MilliporeSigma) This compound (772356)23973-20-8≥95%10 g, 100 g[1]
Biosynth This compound (OL02883)23973-20-8Not specified50 g, 100 g, 200 g, 500 g, 1000 g[2]
Thermo Scientific Chemicals This compound (AAJ6669506)6291-42-598%5 g, 25 g[3]
Synthose β-D-Lactose octaacetate (LL809)6291-42-5Min. 98%1 g, 2 g, 5 g, 10 g, 25 g[4]
MedChemExpress This compound (HY-W008864)6291-42-598.0%5 g, 10 g, 25 g, 50 g, 100 g[5][6]
CP Lab Safety (Aladdin Scientific) This compound (ALA-L347540-25g)6291-42-5min 97%25 g[7]
Tokyo Chemical Industry (TCI) This compound6291-42-5>98.0%25 g, 500 g

Key Applications and Experimental Protocols

This compound's utility spans several research areas, from investigating fundamental biological pathways to its application in pharmaceutical development.

Bitter Taste Receptor (TAS2R) Activation and Signaling

The intensely bitter taste of this compound makes it an excellent agonist for studying the activation of bitter taste receptors (TAS2Rs), a family of G protein-coupled receptors (GPCRs).[8][9] Activation of these receptors initiates a downstream signaling cascade, providing a model system for screening potential taste modulators and understanding the mechanisms of bitter taste perception.

The binding of a bitter agonist like this compound to a TAS2R on the surface of a taste receptor cell triggers a conformational change in the receptor. This activates an associated heterotrimeric G protein (gustducin). The activated G protein dissociates into its α-subunit and βγ-complex, which in turn initiate downstream signaling events. The primary pathway involves the activation of phospholipase C-β2 (PLCβ2) by the βγ-complex, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the transmission of a nerve impulse to the brain, which is perceived as bitterness.[8][10][11][12]

TAS2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bitter_Agonist Bitter Agonist (e.g., this compound) TAS2R TAS2R Bitter_Agonist->TAS2R Binds to G_Protein G Protein (Gustducin) TAS2R->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes TRPM5 TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Leads to IP3 IP3 PIP2->IP3 Forms ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release ER->Ca2_release Releases Ca²⁺ Ca2_release->TRPM5 Activates Nerve_Impulse Nerve Impulse (to Brain) Depolarization->Nerve_Impulse Generates Oligosaccharide_Synthesis_Workflow Lactose_Octaacetate This compound Activation Activation (e.g., HBr/AcOH) Lactose_Octaacetate->Activation Glycosyl_Donor Glycosyl Donor (e.g., Acetobromolactose) Activation->Glycosyl_Donor Glycosylation Glycosylation (Promoter, e.g., Ag₂CO₃) Glycosyl_Donor->Glycosylation Glycosyl_Acceptor Protected Glycosyl Acceptor Glycosyl_Acceptor->Glycosylation Protected_Oligosaccharide Protected Oligosaccharide Glycosylation->Protected_Oligosaccharide Deprotection Deprotection (e.g., Zemplén deacetylation) Protected_Oligosaccharide->Deprotection Final_Oligosaccharide Final Oligosaccharide Deprotection->Final_Oligosaccharide

References

An In-depth Technical Guide to the Alpha and Beta Anomers of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha (α) and beta (β) anomers of lactose octaacetate, important intermediates in synthetic carbohydrate chemistry. The document details the synthesis, structural distinctions, and physicochemical properties of these two isomers, presenting quantitative data in structured tables for comparative analysis. Furthermore, it includes detailed experimental protocols and visual diagrams to elucidate key concepts and workflows. This compound serves as a crucial precursor in the synthesis of various biologically significant molecules, including human milk oligosaccharides and glycomimetics.[1][2]

Structural Elucidation: The Anomeric Difference

Lactose, a disaccharide composed of galactose and glucose units, can be fully acetylated to yield this compound. The stereochemistry at the anomeric carbon (C-1) of the glucose residue gives rise to two distinct diastereomers: the α-anomer and the β-anomer. This subtle structural variance significantly influences the physical and chemical properties of the molecule.

Anomers cluster_alpha α-Lactose Octaacetate cluster_beta β-Lactose Octaacetate alpha_structure beta_structure alpha_structure->beta_structure Anomeric Carbon (C1)

Caption: Structural difference between α- and β-lactose octaacetate at the anomeric carbon.

Synthesis and Anomeric Control

The acetylation of lactose typically yields a mixture of both α and β anomers. However, the reaction conditions can be manipulated to favor the formation of one anomer over the other.

Experimental Protocols

Protocol 1: Classical Acetylation with Acetic Anhydride and Sodium Acetate

This method, based on the work of Hudson and Johnson, is a widely used procedure for the peracetylation of lactose.[3]

  • Reaction Setup: A mixture of anhydrous D-lactose, acetic anhydride, and anhydrous sodium acetate is prepared. A typical molar ratio is 1:5:0.25 (lactose:acetic anhydride:sodium acetate).[4]

  • Heating: The mixture is heated, for instance, at 100°C for 2 hours with stirring.[4]

  • Work-up: The reaction mixture is poured into ice-water to precipitate the product.[5] The crude product is then filtered, washed with water, and dried.[5]

  • Purification: The crude this compound, which is a mixture of anomers, is purified by recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/methanol.[5][6]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient alternative for the synthesis of this compound.[5]

  • Reaction Mixture: D-(+)-lactose monohydrate is mixed with acetic anhydride and a catalyst, such as sodium acetate.[5]

  • Microwave Irradiation: The mixture is subjected to microwave irradiation (e.g., 700 W) for a short duration (e.g., 10-30 minutes).[5]

  • Isolation: The product is isolated by pouring the reaction mixture into ice-water, followed by filtration and washing.[5]

  • Purification: Recrystallization from 95% ethanol can be employed for purification.[5]

Protocol 3: Favoring the β-Anomer with Triethylamine-Dimethylformamide

This method has been shown to favor the formation of the β-anomer.[3]

  • Dissolution: α-Lactose monohydrate is dissolved in dimethylformamide (DMF).

  • Reagent Addition: Acetic anhydride and triethylamine (Et3N) are added to the solution.

  • Reaction Conditions: The solution is stirred at an elevated temperature (e.g., 50°C) overnight.[3]

  • Work-up and Isolation: The reaction is quenched with methanol, and the product is isolated by partitioning between dichloromethane and aqueous sodium bicarbonate.[3]

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification cluster_characterization Characterization Lactose Lactose Reaction_Mixture Reaction_Mixture Lactose->Reaction_Mixture Acetylation Reagents Heating_or_MW Heating_or_MW Reaction_Mixture->Heating_or_MW Energy Input Quenching Quenching Heating_or_MW->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Anomer_Separation Anomer_Separation Recrystallization->Anomer_Separation Chromatography (optional) Analysis Analysis Anomer_Separation->Analysis NMR, MP, etc.

Caption: General experimental workflow for this compound synthesis.

Physicochemical Properties: A Comparative Analysis

The anomeric configuration significantly impacts the physicochemical properties of this compound. The following tables summarize the key quantitative data for the α and β anomers.

Table 1: Physical Properties of this compound Anomers

Propertyα-Lactose Octaacetateβ-Lactose Octaacetate
Melting Point (°C) 89-91.5[5]94.0-97.5[3][6]
Specific Optical Rotation [α]D (c=10, CHCl3) Not explicitly stated in snippets-4.07 to -4.14[3][6]
Molecular Weight ( g/mol ) 678.59[1]678.59[7]

Table 2: ¹H NMR Spectroscopic Data (CDCl₃) for this compound Anomers [3]

Protonα-Anomer Chemical Shift (δ, ppm)β-Anomer Chemical Shift (δ, ppm)
H-1' (Glc) 6.27 (d)5.66 (d)
H-1'' (Gal) Not explicitly stated in snippets4.56 (d)
Other Protons 3.61 - 5.404.05 - 5.40

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃) for this compound Anomers [3][5]

Carbonα-Anomer Chemical Shift (δ, ppm)β-Anomer Chemical Shift (δ, ppm)
C-1' (Glc) 89.2Not explicitly stated in snippets
C-1'' (Gal) 101.9Not explicitly stated in snippets
Other Carbons 61.8 - 82.161.8 - 70.8

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the α and β anomers of this compound.[3] The chemical shift of the anomeric proton (H-1 of the glucose residue) is particularly diagnostic, appearing at a lower field for the α-anomer compared to the β-anomer.[3]

Thin-layer chromatography (TLC) can also be used to monitor the progress of the acetylation reaction and to assess the purity of the final product.[5] Furthermore, high-performance liquid chromatography (HPLC) can be employed for the analytical and preparative separation of the two anomers.[8]

Applications in Drug Development and Research

Peracetylated sugars like this compound are valuable intermediates in the synthesis of more complex carbohydrates and glycoconjugates.[1][5] They serve as glycosyl donors in glycosylation reactions to form glycosidic linkages, which are fundamental to the structure of many biologically active molecules. The ability to selectively synthesize either the α or β anomer is crucial, as the stereochemistry of the glycosidic bond often dictates the biological activity of the final compound. These molecules find applications in the development of novel therapeutics, diagnostics, and research tools in glycobiology.

References

Methodological & Application

Application Notes and Protocols: Solvent-Free Acetylation of Lactose to Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose octaacetate, the fully acetylated derivative of lactose, is a valuable intermediate in synthetic carbohydrate chemistry and possesses notable biological activities, including antimicrobial and antiviral properties.[1][2] Traditional acetylation methods often employ hazardous solvents like pyridine, leading to environmental concerns and complex purification processes.[1] This document outlines a solvent-free approach for the synthesis of this compound, offering a greener and more efficient alternative. The protocols detailed below utilize microwave irradiation and conventional heating methods with non-toxic catalysts, ensuring high yields and product purity.[1][2]

Chemical Reaction

The acetylation of lactose involves the reaction of all eight hydroxyl groups with an acetylating agent, typically acetic anhydride, in the presence of a catalyst to form this compound.

ChemicalReaction Lactose Lactose AceticAnhydride Acetic Anhydride (Excess) Catalyst Catalyst (e.g., Sodium Acetate, Iodine) Lactose->Catalyst + AceticAnhydride->Catalyst + LactoseOctaacetate This compound AceticAcid Acetic Acid Catalyst->LactoseOctaacetate Heat (Microwave or Conventional) Catalyst->AceticAcid Heat (Microwave or Conventional)

Caption: Chemical scheme for the acetylation of lactose.

Experimental Protocols

Protocol 1: Microwave-Assisted Solvent-Free Acetylation

This protocol describes a rapid and efficient method for the synthesis of this compound using microwave irradiation.[1][2]

Materials:

  • D-(+)-Lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Distilled water

  • Ice

  • 95% Ethanol (for recrystallization)

  • Round-bottom flask

  • Microwave reactor

  • Beaker

  • Stirring bar

  • Filtration apparatus (vacuum)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask, thoroughly mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate.[1][2]

  • Microwave Irradiation: Place the flask in a microwave reactor and irradiate at 700 W for 3 to 10 minutes.[1] The reaction time can be optimized to maximize yield.

  • Precipitation: After irradiation, carefully pour the hot reaction mixture into a beaker containing 200 cm³ of distilled water and ice cubes.[1][2]

  • Stirring and Cooling: Stir the mixture and leave it at 4 °C for 12 hours to allow for complete precipitation of the product. A white solid of this compound will form.[1][2]

  • Filtration and Washing: Filter the precipitate under vacuum and wash thoroughly with distilled water to remove any unreacted starting materials and byproducts.[1][2]

  • Purification: Further purify the crude product by recrystallization from 95% ethanol, followed by washing with distilled water.[1][2]

  • Drying: Dry the purified this compound in a vacuum oven to a constant weight.[1][2]

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification mix Mix Lactose, Acetic Anhydride, and Sodium Acetate irradiate Microwave Irradiation (700W, 3-10 min) mix->irradiate precipitate Pour into Ice Water irradiate->precipitate Reaction Quenching stir Stir and Cool (4°C, 12h) precipitate->stir filter Vacuum Filtration and Washing stir->filter recrystallize Recrystallize from 95% Ethanol filter->recrystallize dry Dry in Vacuum Oven recrystallize->dry Final Product: this compound Final Product: this compound dry->Final Product: this compound

Caption: Workflow for microwave-assisted synthesis.

Protocol 2: Conventional Heating Solvent-Free Acetylation

This protocol details the synthesis of this compound using conventional heating.

Materials:

  • Anhydrous D-lactose

  • Acetic acid

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Distilled water

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Stirring bar

  • Distillation apparatus

  • Filtration apparatus

Procedure:

  • Initial Acetylation: In a round-bottom flask, heat a mixture of anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and sodium acetate (0.36 g) at 100°C for 2 hours with stirring.[3]

  • Removal of Volatiles: Remove the excess acetic acid and water under vacuum.[3]

  • Peracetylation: To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate in a molar ratio of 1:5:0.25 (partially acetylated lactose:acetic anhydride:sodium acetate).[3]

  • Heating: Heat the mixture under reflux with stirring for approximately 30 minutes.[3]

  • Product Isolation: Distill the excess acetic anhydride and acetic acid. The molten product is then mixed with water, ground, filtered, and dried.[3]

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the solvent-free synthesis of this compound under different catalytic conditions.

CatalystHeating MethodReaction Time (min)Temperature (°C)Yield (%)Reference
Sodium AcetateMicrowave (700 W)3-76[1]
Sodium AcetateMicrowave (700 W)10-74[1]
Sodium AcetateMicrowave (700 W)15-20-91[2]
Sodium AcetateConventional120 + 30100 & Reflux~85[3]
Iodine (I₂)ConventionalOvernightRoom Temp.32.6[4]
Vanadyl Sulfate (VOSO₄)Conventional24 hoursRoom Temp.Good[5][6]

Discussion

The solvent-free acetylation of lactose offers significant advantages over traditional methods by eliminating the use of toxic solvents, simplifying the work-up procedure, and often reducing reaction times.[1][6] Microwave-assisted synthesis, in particular, has been shown to be highly efficient, providing high yields of this compound in a matter of minutes.[1][2] The choice of catalyst and heating method can be tailored to specific laboratory capabilities and desired outcomes. For instance, sodium acetate is an inexpensive and effective catalyst for both microwave and conventional heating methods.[1][2][3] Other catalysts like iodine and vanadyl sulfate have also been successfully employed in solvent-free acetylations.[4][5] The protocols provided herein offer robust starting points for the synthesis of this compound for various research and development applications.

References

synthesis of lactose octaacetate using acetic anhydride and sodium acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose octaacetate is the fully acetylated derivative of lactose, where all eight hydroxyl groups are esterified. This modification significantly alters the physicochemical properties of the parent disaccharide, rendering it a versatile intermediate in various chemical and pharmaceutical applications. Its increased stability and solubility in organic solvents make it a valuable precursor for the synthesis of more complex carbohydrate-based molecules and a potential excipient in drug formulations.[1] This document provides detailed protocols for the synthesis of this compound using acetic anhydride with sodium acetate as a catalyst, employing both conventional heating and microwave-assisted methods.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound under different conditions.

ParameterConventional MethodMicrowave-Assisted Method (15-20 min)Reference
Yield ~85%~91%[2][3]
Melting Point 90.5 – 91.5 °C89.9 – 91.1 °C[2]
Reaction Time 2 hours15 - 20 minutes[2][3]

Experimental Protocols

Materials and Reagents
  • D-(+)-Lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • 95% (v/v) Ethanol

  • Distilled water

  • Ice

Protocol 1: Conventional Synthesis via Thermal Heating

This protocol describes the synthesis of this compound using conventional heating.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 0.1 mole of anhydrous D-lactose, 0.8 mole of acetic anhydride, and 0.36 g of anhydrous sodium acetate.[3]

  • Heat the mixture to 100°C with continuous stirring for 2 hours.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing a large volume of ice-cold water to precipitate the crude this compound.

  • Stir the suspension vigorously to ensure complete precipitation and to hydrolyze any unreacted acetic anhydride.

  • Collect the white solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Purify the crude product by recrystallization from 95% ethanol.

  • Dry the purified this compound in a vacuum oven to a constant weight. The expected yield is approximately 85%.[3]

Protocol 2: Microwave-Assisted Synthesis

This protocol outlines a more rapid, "green" synthesis of this compound using microwave irradiation.[2][4]

Procedure:

  • In a microwave-safe round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate, 30 cm³ (0.27 mol) of acetic anhydride, and 3.0 g (0.036 mol) of anhydrous sodium acetate.[2][4][5]

  • Place the flask in a microwave reactor and irradiate at 700 W for 15-20 minutes.[2] The reaction time can be optimized for different microwave systems.

  • After irradiation, carefully remove the flask from the microwave and let it cool.

  • Pour the resulting sample into 200 cm³ of distilled water with ice cubes.[2][5]

  • Stir the mixture and leave it at 4°C for 12 hours to allow for complete precipitation of the this compound as a white solid.[2][5]

  • Filter the precipitate under vacuum and wash it extensively with distilled water.[2][5]

  • Further purify the product by recrystallizing from 95% ethanol, followed by a wash with distilled water.[2][5]

  • Dry the final product in a vacuum oven to a constant weight. This method can achieve yields of up to 91%.[2]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product lactose D-(+)-Lactose Monohydrate mixing Mixing of Reactants lactose->mixing acetic_anhydride Acetic Anhydride acetic_anhydride->mixing sodium_acetate Anhydrous Sodium Acetate sodium_acetate->mixing heating Heating Method mixing->heating precipitation Precipitation in Ice Water heating->precipitation Conventional or Microwave filtration Vacuum Filtration precipitation->filtration washing Washing with Water filtration->washing recrystallization Recrystallization from Ethanol washing->recrystallization drying Vacuum Drying recrystallization->drying product This compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Scheme

reaction_scheme Lactose Lactose (with 8 -OH groups) LactoseOctaacetate This compound (with 8 -OAc groups) Lactose->LactoseOctaacetate Acetylation AceticAnhydride + 8 Acetic Anhydride SodiumAcetate Sodium Acetate (catalyst) SodiumAcetate->LactoseOctaacetate AceticAcid + 8 Acetic Acid LactoseOctaacetate->AceticAcid

Caption: General reaction scheme for the acetylation of lactose.

References

Catalytic Methods for the Synthesis of Lactose Octaacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lactose octaacetate, the fully acetylated derivative of lactose, is a valuable intermediate in synthetic carbohydrate chemistry.[1][2] It serves as a precursor for the synthesis of various biologically significant oligosaccharides and glycosides, including those found in human milk.[2] The acetylation of lactose's eight hydroxyl groups enhances its solubility in organic solvents, facilitating a broader range of chemical modifications. Efficient and selective synthesis of this compound is therefore of considerable interest to researchers in drug development and biotechnology. This document provides an overview of catalytic methods for this compound synthesis, presents comparative data, and offers detailed experimental protocols.

Catalytic Methods for this compound Synthesis

The synthesis of this compound is typically achieved through the esterification of lactose with acetic anhydride.[1][3] The reaction is often facilitated by a catalyst to improve reaction rates and yields. Both conventional heating and microwave irradiation have been employed as energy sources for this transformation.[1][3]

Commonly used catalysts for this reaction include:

  • Sodium Acetate (NaOAc): A widely used and cost-effective basic catalyst for the acetylation of sugars.[1][3][4] It can be used in both conventional heating and microwave-assisted syntheses.[1][3][4]

  • Lewis Acids: A variety of Lewis acids such as tin(IV) chloride (SnCl4), titanium(IV) chloride (TiCl4), boron trifluoride etherate (BF3·OEt2), and trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used to catalyze the acetylation, and are also used in subsequent reactions of this compound.[1]

  • Other Catalysts: Iodine, pyridine, and ferric chloride have also been reported as catalysts for lactose acetylation.[1]

"Green" synthesis approaches, such as the use of microwave irradiation, offer advantages like reduced reaction times and potentially higher yields compared to conventional heating methods.[1]

Comparative Data of Catalytic Methods

The selection of a catalytic method can significantly impact the yield, reaction time, and overall efficiency of this compound synthesis. The following table summarizes quantitative data from various reported methods.

CatalystReagentsConditionsReaction TimeYield (%)Reference
Sodium AcetateLactose monohydrate, Acetic AnhydrideMicrowave (700 W)10 min74[3]
Sodium AcetateLactose monohydrate, Acetic AnhydrideMicrowave (700 W)15-20 min91[1]
Sodium AcetateAnhydrous Lactose, Acetic Acid, Acetic AnhydrideConventional Heating (100°C)2.5 hours~85[4]
Sodium Acetateα-lactose monohydrate, Acetic AnhydrideConventional Heating (near boiling)~45 minNot specified[5]

Experimental Protocols

Below are detailed protocols for the synthesis of this compound using two different methods.

Protocol 1: Microwave-Assisted Synthesis using Sodium Acetate

This protocol describes a rapid and high-yield synthesis of this compound using microwave irradiation.[1][3]

Materials:

  • D-(+)-Lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • 95% (v/v) Ethanol

  • Distilled water

  • Ice

Equipment:

  • Round-bottom flask

  • Microwave reactor (700 W)

  • Magnetic stirrer

  • Beaker

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • In a round-bottom flask, combine 10.0 g (0.029 mol) of D-(+)-lactose monohydrate, 30 cm³ (0.27 mol) of acetic anhydride, and 3.0 g (0.036 mol) of anhydrous sodium acetate.[1][3]

  • Place the flask in a microwave reactor and irradiate at 700 W for 15-20 minutes for optimal yield.[1]

  • After irradiation, carefully pour the hot reaction mixture into a beaker containing 200 cm³ of distilled water and ice.[1][3]

  • Stir the mixture and leave it at 4°C for 12 hours to allow for the precipitation of the product.[1][3]

  • Collect the white solid precipitate by vacuum filtration and wash the solid with distilled water.[1][3]

  • For further purification, recrystallize the product from 95% ethanol and then distilled water.[1]

  • Dry the purified this compound in a vacuum oven to a constant weight.[1]

Protocol 2: Conventional Heating Synthesis using Sodium Acetate

This protocol details a two-stage conventional heating method for the synthesis of this compound.[4]

Materials:

  • Anhydrous D-lactose

  • Acetic acid

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Water

Equipment:

  • Reaction vessel with stirrer and heating mantle

  • Vacuum distillation apparatus

  • High shear mixer

  • Grinder

  • Filtration apparatus

  • Oven

Procedure:

Stage 1: Partial Acetylation

  • In a reaction vessel, combine 0.1 mole of anhydrous D-lactose, 0.8 mole of acetic acid, and 0.36 g of anhydrous sodium acetate.[4]

  • Heat the mixture to 100°C with stirring for 2 hours.[4]

  • Remove the excess acetic acid and water under vacuum.[4]

Stage 2: Complete Acetylation

  • To the partially acetylated lactose from Stage 1, add acetic anhydride and anhydrous sodium acetate in a molar ratio of 1:5:0.25 (partially acetylated lactose:acetic anhydride:sodium acetate).[4]

  • Heat the mixture under reflux with stirring for approximately 30 minutes.[4]

  • Rapidly distill off the excess acetic anhydride and acetic acid under vacuum.[4]

Product Isolation

  • Pump the molten product into a high shear mixer with water.[4]

  • Pass the resulting suspension through a grinder.[4]

  • Filter the product suspension and dry the solid in an oven.[4]

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification reactants Lactose + Acetic Anhydride + Catalyst reaction Reaction (Microwave or Conventional Heat) reactants->reaction quench Quenching (Ice Water) reaction->quench precipitation Precipitation quench->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying product Lactose Octaacetate drying->product

Caption: General experimental workflow for the synthesis of this compound.

reaction_scheme cluster_reactants Reactants cluster_products Products lactose Lactose plus + ac2o 8 Acetic Anhydride arrow -> ac2o->arrow loa This compound arrow->loa plus2 + acetic_acid 8 Acetic Acid catalyst Catalyst (e.g., NaOAc) catalyst->arrow

Caption: Overall reaction for the synthesis of this compound.

References

green chemistry approaches to lactose octaacetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An overview of contemporary green chemistry methodologies for the synthesis of lactose octaacetate is presented in this application note. Traditional methods for acetylating sugars often involve the use of hazardous solvents like pyridine or dimethylformamide. In contrast, the green chemistry approaches detailed herein focus on solvent-free conditions and the use of alternative energy sources such as microwave and ultrasound irradiation to reduce reaction times, energy consumption, and the generation of hazardous waste.

These protocols are intended for researchers, scientists, and professionals in drug development who are seeking more sustainable and efficient methods for synthesizing this versatile carbohydrate derivative. This compound serves as a crucial intermediate in synthetic carbohydrate chemistry and has applications as a biodegradable surfactant with antimicrobial properties.

Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted synthesis is a prominent green chemistry technique that significantly reduces reaction times for the acetylation of lactose. This method avoids the use of toxic solvents and can lead to high yields in a fraction of the time required for conventional heating.

Quantitative Data Summary
ParameterValueReference
ReactantsD-(+)-lactose monohydrate, Acetic Anhydride
CatalystAnhydrous Sodium Acetate
Energy SourceMicrowave Irradiation
Power700 W
Reaction Time10 - 20 minutes
Yield74% - 91%
Degree of Substitution (DS)3.2 - 3.7
Experimental Protocol

This protocol is adapted from methodologies described by Arabadzhieva et al.

  • Reaction Setup : In a round-bottom flask, combine 10.0 g (0.029 mol) of D-(+)-lactose monohydrate, 30 cm³ (0.27 mol) of acetic anhydride, and 3.0 g (0.036 mol) of anhydrous sodium acetate.

  • Microwave Irradiation : Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes. The highest yields (up to 91%) are reported between 15-20 minutes of irradiation.

  • Precipitation : After irradiation, carefully pour the hot sample into 200 cm³ of distilled water with ice cubes. Stir the mixture and leave it at 4 °C for 12 hours to allow the this compound to precipitate as a white solid.

  • Filtration and Washing : Filter the white solid under vacuum and wash it thoroughly with distilled water to remove any unreacted reagents and byproducts.

  • Purification : Further purify the product by recrystallizing from 95% (v/v) ethanol, followed by another wash with distilled water.

  • Drying : Dry the purified this compound in a vacuum oven to a constant weight.

Workflow Diagram

cluster_start Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Mix Lactose Monohydrate, Acetic Anhydride, & Sodium Acetate B Microwave Irradiation (700 W, 10-20 min) A->B C Pour into Ice Water B->C D Stir & Refrigerate (4°C, 12h) C->D E Vacuum Filter Solid D->E F Wash with Distilled Water E->F G Recrystallize from 95% Ethanol F->G H Dry Under Vacuum G->H I Pure this compound H->I

Caption: Microwave-assisted synthesis workflow.

Solvent-Free Conventional Heating Synthesis

A solvent-free approach using conventional heating offers a greener alternative to traditional solvent-based methods. While slower than microwave-assisted synthesis, it avoids specialized equipment and still eliminates the need for hazardous solvents.

Quantitative Data Summary
ParameterValueReference
ReactantsAnhydrous D-lactose, Acetic Acid, Acetic Anhydride
CatalystAnhydrous Sodium Acetate
Energy SourceConventional Heating
Temperature100 °C (Step 1), Reflux (Step 2)
Reaction Time2 hours (Step 1), 30 minutes (Step 2)
Yield~85%
Experimental Protocol

This protocol is a two-stage process adapted from the methodology described by Moghadam et al.

  • First Stage (Partial Acetylation) : Heat a mixture of anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and sodium acetate (0.36 g) at 100°C for 2 hours with stirring.

  • Removal of Volatiles : After 2 hours, rapidly remove the excess acetic acid and water under vacuum.

  • Second Stage (Full Acetylation) : To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate in a mole ratio of 1:5:0.25 (partially acetylated lactose:acetic anhydride:catalyst).

  • Reflux : Heat the mixture under reflux with stirring for approximately 30 minutes.

  • Product Isolation : Rapidly distill the excess acetic anhydride and acetic acid from the reactor for recycling.

  • Workup : Pump the molten product into a high-shear mixer with water, then pass it to a grinder.

  • Drying : Filter the product suspension and dry it in an oven.

Workflow Diagram

cluster_stage1 Stage 1: Partial Acetylation cluster_stage2 Stage 2: Full Acetylation cluster_workup Workup cluster_final Final Product A Mix Lactose, Acetic Acid, & Sodium Acetate B Heat at 100°C for 2h A->B C Remove Excess Acid/Water (Vacuum) B->C D Add Acetic Anhydride & Sodium Acetate C->D E Reflux for 30 min D->E F Distill Excess Reagents E->F G Mix Molten Product with Water F->G H Filter Suspension G->H I Dry in Oven H->I J This compound I->J

Caption: Solvent-free conventional heating workflow.

Ultrasound-Assisted Synthesis (Illustrative Protocol)

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance chemical reactions. While detailed protocols for this compound are not as prevalent, the successful synthesis of the structurally similar sucrose octaacetate provides a strong template for a green, low-temperature method.

Quantitative Data Summary (for Sucrose Octaacetate)
ParameterValueReference
ReactantsSucrose, Acetic Anhydride
CatalystSodium Acetate
Energy SourceUltrasonic Irradiation
Power / Frequency30 W / 45 kHz
Reaction Time30 minutes
Temperature45 °C
YieldHigher than conventional heating
Illustrative Experimental Protocol (Adapted from Sucrose Synthesis)

This protocol is based on the ultrasound-assisted synthesis of sucrose octaacetate and can be adapted for lactose.

  • Reaction Setup : In a two-neck round-bottom flask, combine 10.0 g (0.029 mol) of lactose with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of sodium acetate.

  • Ultrasonic Irradiation : Place the flask in an ultrasonic bath (e.g., 30 W, 45 kHz) and irradiate for 30 minutes. Monitor the temperature to maintain it at a mild level (e.g., 45 °C).

  • Precipitation : Pour the reaction mixture into a 200 cm³ water-ice mixture and stir vigorously. Allow the mixture to stand overnight at 18 °C.

  • Filtration and Washing : The product will precipitate as a white solid. Filter the solid and wash it with cold water.

  • Purification : Recrystallize the product from 95% ethanol, followed by re-precipitation with water.

  • Drying : Dry the final product in a vacuum oven to a constant weight.

Workflow Diagram

cluster_start Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Combine Lactose, Acetic Anhydride, & Sodium Acetate B Ultrasonic Irradiation (30 W, 30 min, 45°C) A->B C Pour into Ice Water B->C D Stir & Stand Overnight (18°C) C->D E Filter Precipitate D->E F Wash with Cold Water E->F G Recrystallize from 95% Ethanol F->G H Dry Under Vacuum G->H I Pure this compound H->I

Caption: Ultrasound-assisted synthesis workflow.

Application Note: High-Purity Lactose Octaacetate via Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lactose octaacetate is a fully acetylated derivative of lactose, serving as a key intermediate in various synthetic carbohydrate chemistry applications and exhibiting potential as a biodegradable surfactant with antimicrobial and antiviral properties.[1] The synthesis of this compound often results in a crude product containing unreacted starting materials, by-products, and anomeric mixtures. For its effective use in research and drug development, a high degree of purity is essential. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds, including this compound. This method relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. By dissolving the crude solid in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving the impurities dissolved in the surrounding solution (mother liquor).

This document provides detailed protocols for the recrystallization of this compound using two common solvent systems, along with quantitative data and a workflow diagram to guide researchers in obtaining a high-purity final product.

Experimental Protocols

Two primary methods for the recrystallization of crude this compound are presented below. The choice of solvent system may depend on the nature of the impurities and the desired crystal morphology.

Protocol 1: Recrystallization using Ethanol (95%)

This protocol is a straightforward method utilizing a single solvent system. Ethanol is a common choice for recrystallizing acetylated sugars.[1][2]

Materials and Equipment:

  • Crude this compound

  • 95% (v/v) Ethanol, reagent grade

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Ice-water bath

  • Spatula and weighing scale

  • Vacuum oven

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot 95% ethanol until the solid has just completely dissolved.[3][4] Avoid adding an excess of solvent to maximize the yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3][5]

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the charcoal and any insoluble materials.[3]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[3][4] Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.[3]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.[1][4]

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold 95% ethanol to remove any residual mother liquor.[3]

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them thoroughly. For optimal results, dry the this compound in a vacuum oven to a constant weight to ensure complete removal of the solvent.[1][2]

  • Analysis: Determine the weight of the pure product to calculate the percent recovery. Assess the purity by measuring its melting point and, if available, by ¹H-NMR spectroscopy, which is a reliable method for determining anomeric purity.[6][7]

Protocol 2: Recrystallization using Dichloromethane-Methanol

This protocol employs a dual-solvent system, which is particularly effective for purifying β-lactose octaacetate from its α-anomer.[6]

Materials and Equipment:

  • Crude this compound

  • Dichloromethane (CH₂Cl₂), reagent grade

  • Methanol (MeOH), reagent grade

  • Beakers or Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Ice-water bath

  • Spatula and weighing scale

  • Vacuum oven

Procedure:

  • Dissolution: In a beaker or flask, dissolve the crude this compound in the minimum amount of dichloromethane at room temperature with stirring.[6]

  • Crystallization: While stirring, slowly add approximately 10 volumes of methanol relative to the volume of dichloromethane used.[6] The addition of methanol, an anti-solvent, will decrease the solubility of the product and induce crystallization.

  • Cooling: Allow the mixture to stand at room temperature to permit slow crystal development. For maximum yield, the mixture can then be cooled further in an ice-water bath.

  • Crystal Collection: Isolate the precipitated crystals using vacuum filtration through a Buchner funnel.

  • Washing: Rinse the collected crystals with a small amount of ice-cold methanol to wash away soluble impurities.

  • Drying: Dry the purified crystals completely, preferably in a vacuum oven, until a constant weight is achieved.

  • Analysis: Weigh the final product and calculate the percent recovery. The purity should be confirmed by melting point determination and/or ¹H-NMR spectroscopy.[6]

Quantitative Data Summary

The following table summarizes representative quantitative data for the recrystallization of this compound using the dichloromethane-methanol system, as derived from literature.[6][7]

ParameterValueReference
Starting Material Crude this compound[6][7]
Solvent 1 (Dissolution) Dichloromethane (CH₂Cl₂)[6][7]
Solvent 2 (Anti-solvent) Methanol (MeOH)[6]
Solvent Ratio (CH₂Cl₂:MeOH) ~1:10 (v/v)[6]
Typical Recovery Yield 40% - 54%[6][7]
Reported Melting Point (β-anomer) 94.0 - 97.5 °C[6]
Primary Purity Assessment ¹H-NMR Spectroscopy[6][7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow start Crude Lactose Octaacetate dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filtration 2. Hot Filtration (Optional) dissolve->hot_filtration filtrate Hot Saturated Solution dissolve->filtrate If no filtration impurities Insoluble Impurities hot_filtration->impurities Removed hot_filtration->filtrate cool 3. Slow Cooling & Ice Bath filtrate->cool crystals Crystal Formation cool->crystals vacuum_filtration 4. Vacuum Filtration crystals->vacuum_filtration mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor Removed wash 5. Wash with Ice-Cold Solvent vacuum_filtration->wash dry 6. Dry Crystals (Vacuum Oven) wash->dry end_product Pure Lactose Octaacetate Crystals dry->end_product

Caption: Workflow for purification of this compound by recrystallization.

References

Application Note: Monitoring the Synthesis of Lactose Octaacetate using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acetylation of carbohydrates is a fundamental reaction in medicinal and organic chemistry, often employed to protect hydroxyl groups, modify solubility, or prepare intermediates for further synthesis. Lactose octaacetate, the fully acetylated derivative of lactose, is a useful surfactant and intermediate.[1] Monitoring the progress of the acetylation reaction is crucial to optimize reaction times and ensure the complete conversion of the starting material. Thin-layer chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideal for this purpose.[2] By observing the disappearance of the polar lactose starting material and the appearance of the non-polar this compound product, one can effectively track the reaction's progression.[3]

This application note provides a detailed protocol for the synthesis of this compound and its subsequent analysis using TLC.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a conventional method for the per-acetylation of lactose using acetic anhydride and sodium acetate as a catalyst.[4][5] An alternative method utilizes iodine as a catalyst.[6]

Materials and Equipment:

  • D-(+)-Lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol (95%)

  • Distilled water

  • Ice

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Beaker (large)

  • Büchner funnel and flask

  • Vacuum source

  • Rotary evaporator

Procedure:

  • Combine 10.0 g of D-(+)-lactose monohydrate, 3.0 g of anhydrous sodium acetate, and 30 mL of acetic anhydride in a round-bottom flask.[1][4]

  • Heat the mixture to approximately 100°C with continuous stirring for 2 hours.[7]

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) for TLC analysis (see Protocol 2).

  • Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 200 mL of an ice-water mixture while stirring. This will precipitate the this compound.[1][4]

  • Continue stirring until the excess acetic anhydride has hydrolyzed.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with cold distilled water.[4]

  • Purify the this compound by recrystallization from 95% ethanol.[1][4]

  • Dry the purified product in a vacuum oven to a constant weight.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis

This protocol details the TLC procedure for monitoring the acetylation of lactose.

Materials and Equipment:

  • Silica gel 60 F254 TLC plates[4]

  • TLC developing chamber

  • Capillary tubes or micropipette for spotting

  • Samples:

    • Lactose starting material (dissolved in a minimum amount of water/methanol)

    • Reaction mixture aliquots (dissolved in ethyl acetate or dichloromethane)

    • Purified this compound product (dissolved in ethyl acetate or dichloromethane)

  • Mobile Phase (Eluent): A common system is Ethyl Acetate / Methanol / Water in a 17:2:1 (v/v/v) ratio.[4] Another effective system is Dichloromethane:Acetone (10:1).[5]

  • Visualization Reagent: 5-10% Sulfuric Acid in Ethanol or Methanol.[4][5]

  • Heat gun or hot plate

  • UV lamp (254 nm)

  • Forceps

Procedure:

  • Plate Preparation: Using a pencil, lightly draw a starting line (origin) approximately 1 cm from the bottom of the TLC plate. Mark equidistant points on this line for each sample to be spotted.[8]

  • Spotting: Using a capillary tube, spot small amounts of the dissolved lactose standard, reaction mixture aliquots, and the final product onto the marked points on the origin line. Ensure the spots are small and concentrated.[2]

  • Development: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.[2]

  • Completion: When the solvent front has nearly reached the top of the plate (about 1 cm from the edge), remove the plate with forceps and immediately mark the position of the solvent front with a pencil.[8]

  • Drying: Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: View the dried plate under a short-wave UV lamp. Some compounds may appear as dark spots on the fluorescent background. Circle any visible spots with a pencil.[9]

    • Staining: Dip the plate quickly and evenly into the sulfuric acid visualization reagent or spray the reagent onto the plate.[9]

    • Heating: Carefully heat the stained plate with a heat gun or on a hot plate until dark spots appear, indicating the location of the carbohydrate compounds.[4]

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]

Data Presentation

The progress of the reaction can be quantified by comparing the Rf values of the spots observed over time. Lactose is highly polar and will have a very low Rf value, remaining near the origin. This compound is significantly less polar and will travel much further up the plate, resulting in a high Rf value.

Table 1: Representative Rf Values for TLC Analysis

CompoundMobile Phase SystemApproximate Rf ValueReference(s)
LactoseEthyl Acetate / Methanol / Water (17:2:1)< 0.1[4]
This compound Ethyl Acetate / Methanol / Water (17:2:1) ~ 0.74 [4]
LactoseDichloromethane / Acetone (10:1)< 0.1[5]
This compound Dichloromethane / Acetone (10:1) ~ 0.60 [5]
Partially Acetylated SpeciesDichloromethane / Acetone (10:1)~ 0.50[5]

Visualizations

Reaction Scheme and Workflows

reaction_scheme Figure 1. Acetylation of Lactose Lactose Lactose (8 -OH groups) Reagents Acetic Anhydride (Ac₂O) + NaOAc (catalyst) Lactose->Reagents Lactose_Octaacetate This compound (8 -OAc groups) Reagents->Lactose_Octaacetate

Caption: Figure 1. Acetylation of Lactose.

experimental_workflow Figure 2. Experimental Workflow cluster_synthesis Synthesis cluster_tlc TLC Analysis A Combine Lactose, Ac₂O, NaOAc B Heat and Stir (e.g., 100°C, 2h) A->B C Precipitate in Ice-Water B->C G Spot Samples: Start, Rxn, Product B->G Sample Aliquot D Filter and Wash C->D E Recrystallize and Dry D->E E->G Final Product F Prepare TLC Plate F->G H Develop in Solvent Chamber G->H I Dry and Visualize (UV, Stain, Heat) H->I J Calculate Rf Values I->J

Caption: Figure 2. Experimental Workflow.

tlc_plate Figure 3. Hypothetical TLC Plate cluster_plate TLC_Plate Origin Origin Solvent_Front Solvent Front Start_Material Rxn_Start Rxn_Product Product_Final Label1 Lactose (Start) Label2 Reaction Mixture Label3 Product (Final)

References

Application Notes and Protocols for NMR Spectroscopic Characterization of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactose octaacetate is a fully acetylated derivative of lactose, a disaccharide composed of galactose and glucose units. As a key intermediate in the synthesis of various glycoconjugates and other biologically active molecules, its structural integrity and purity are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous characterization of this compound, providing detailed information about its molecular structure, including the stereochemistry and the successful acetylation of all hydroxyl groups. These application notes provide a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Principle of NMR Spectroscopy for this compound Characterization

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus.

For this compound, this means that each proton and carbon atom in the molecule will have a distinct chemical shift in the NMR spectrum, depending on its position and the presence of neighboring acetyl groups. The integration of the proton signals provides a quantitative measure of the number of protons, while the coupling constants (J-values) reveal information about the connectivity and stereochemical relationships between adjacent protons. Complete acetylation is confirmed by the absence of hydroxyl (-OH) proton signals and the presence of the characteristic signals for the eight acetyl groups.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a this compound sample for NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh approximately 20 mg of the purified this compound.[1][2]

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1][2] CDCl₃ is a common solvent for acetylated carbohydrates as it provides good solubility and its residual solvent peak does not typically interfere with the signals of interest.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra of this compound:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, which is crucial for resolving the complex multiplets in the spectrum of this compound.[4]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker spectrometers).

    • Spectral Width: Approximately 12-15 ppm.

    • Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker spectrometers).

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR Experiments (for detailed assignments):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is useful for assigning quaternary carbons and linking different spin systems.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to TMS. Due to the complexity of the overlapping signals, some chemical shifts are reported as ranges or multiplets.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityAssignment
~6.25dH-1 (α-anomer of glucopyranose)
~5.66dH-1 (β-anomer of glucopyranose)
5.0-5.7mRing protons
~4.56dH-1' (galactopyranose)
3.7-4.6mRing and exocyclic protons (CH, CH₂)
1.96-2.22mMethyl protons of acetyl groups (8 x CH₃)

Note: The exact chemical shifts and multiplicities can vary slightly depending on the spectrometer field strength and sample conditions.[4][5]

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
168.8-170.4Carbonyl carbons of acetyl groups (8 x C=O)
~101.0C-1' (anomeric carbon of galactopyranose)
~91.5C-1 (anomeric carbon of glucopyranose)
60.8-76.0Ring and exocyclic carbons (CH, CH₂)
20.4-21.0Methyl carbons of acetyl groups (8 x CH₃)

Note: The assignments are based on typical values reported in the literature.[4]

Visualization of Experimental Workflow and Molecular Structure

The following diagrams illustrate the experimental workflow for NMR characterization and a simplified representation of the this compound molecule.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR transfer->h1_nmr Acquire Spectra c13_nmr 13C NMR transfer->c13_nmr nmr_2d 2D NMR (COSY, HSQC) transfer->nmr_2d processing Data Processing (FT, Phasing) h1_nmr->processing c13_nmr->processing assignment Signal Assignment nmr_2d->assignment processing->assignment interpretation Structural Interpretation assignment->interpretation report Final Report interpretation->report

Caption: Experimental workflow for the NMR characterization of this compound.

lactose_octaacetate_structure cluster_glucose Glucopyranose Ring cluster_galactose Galactopyranose Ring cluster_acetyl Acetyl Groups G1 H1/C1 G_ring Ring Protons & Carbons Gal_ring Ring Protons & Carbons G_ring->Gal_ring β(1→4) glycosidic bond Ac 8 Acetyl Groups (-COCH3) G_ring->Ac Acetylation Gal1 H1'/C1' Gal_ring->Ac Acetylation

Caption: Simplified schematic of this compound highlighting key structural components.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. By following the detailed protocols and utilizing the reference data provided in these application notes, researchers, scientists, and drug development professionals can confidently characterize this important carbohydrate derivative. The combination of ¹H and ¹³C NMR, along with 2D correlation experiments, allows for a thorough and unambiguous assignment of all signals, ensuring the quality of the compound for subsequent applications.

References

Application Notes & Protocols for FT-IR Analysis of Acetylated Lactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of acetylated lactose. It includes comprehensive experimental protocols for the acetylation of lactose and subsequent FT-IR analysis, a summary of key spectral data, and potential applications in research and drug development.

Introduction

Lactose, a disaccharide composed of galactose and glucose, is a widely used excipient in the pharmaceutical industry.[1][2] Its chemical modification through processes like acetylation can alter its physicochemical properties, leading to new functionalities and applications. Acetylation of lactose results in the formation of lactose octaacetate, where the hydroxyl (-OH) groups are replaced by acetyl (-COCH3) groups.[3] This modification significantly changes the molecule's polarity and hydrogen bonding capabilities.

FT-IR spectroscopy is a powerful analytical technique for characterizing this transformation. It provides a rapid and non-destructive method to confirm the successful acetylation of lactose by identifying changes in the functional groups present in the molecule. This is achieved by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds.

Applications in Research and Drug Development

The acetylation of lactose and its subsequent analysis have several applications:

  • Confirmation of Synthesis: FT-IR spectroscopy is a primary tool for confirming the successful synthesis of acetylated lactose by monitoring the disappearance of the broad O-H stretching band of lactose and the appearance of the characteristic C=O stretching band of the ester in acetylated lactose.[3]

  • Purity Assessment: The presence of a residual O-H band in the FT-IR spectrum of the final product can indicate incomplete acetylation.

  • Intermediate in Chemical Synthesis: Acetylated lactose serves as a versatile intermediate in synthetic carbohydrate chemistry for the production of various glycosides and other derivatives.[4]

  • Development of Novel Excipients: Acetylated lactose, also known as this compound, is explored as a pharmaceutical excipient, particularly as a tablet and capsule diluent, due to its potential to enhance drug stability and delivery.[]

  • Biomedical Research: Studies have investigated the antimicrobial and antiviral properties of lactose acetates, suggesting their potential use in pharmaceutical and cosmetic preparations.[4]

Experimental Protocols

This section details the protocols for the acetylation of lactose and its analysis using FT-IR spectroscopy.

Acetylation of Lactose

This protocol describes a common method for the acetylation of lactose using acetic anhydride and sodium acetate as a catalyst.

Materials:

  • α-Lactose monohydrate

  • Acetic anhydride (Ac₂O)

  • Anhydrous sodium acetate (NaOAc)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Methanol (MeOH)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, combine α-lactose monohydrate, acetic anhydride, and a catalytic amount of anhydrous sodium acetate. A common molar ratio is 1:10:0.5 (lactose:acetic anhydride:sodium acetate).

  • Heat the mixture with stirring. The reaction progress can be monitored by TLC.[6]

  • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold water with vigorous stirring to hydrolyze the excess acetic anhydride.[6]

  • The crude acetylated lactose will precipitate. Stir the mixture for a period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • For further purification, dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting product can be further purified by recrystallization, typically from ethanol.

  • Dry the purified this compound in a vacuum oven to a constant weight.[4]

FT-IR Analysis

This protocol outlines the procedure for analyzing both the initial lactose and the final acetylated lactose product using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

  • FT-IR spectrometer with an ATR accessory

  • Lactose sample

  • Acetylated lactose sample

  • Spatula

  • Kimwipes or other suitable cleaning tissues

  • Isopropyl alcohol or ethanol for cleaning the ATR crystal

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for any atmospheric interference (e.g., CO₂, water vapor).

  • Sample Loading: Place a small amount of the lactose powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Analysis: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Spectrum Acquisition: Collect the FT-IR spectrum of the lactose sample. Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a solvent like isopropyl alcohol and a soft tissue.

  • Repeat for Acetylated Lactose: Repeat steps 2-5 for the acetylated lactose sample.

  • Data Analysis: Compare the spectra of lactose and acetylated lactose. Note the disappearance of the O-H stretching band and the appearance of the C=O stretching band, as well as other characteristic changes in the fingerprint region.

Data Presentation

The following table summarizes the key FT-IR spectral data for lactose and acetylated lactose.

Functional Group Vibrational Mode Lactose (cm⁻¹) Acetylated Lactose (cm⁻¹) Interpretation of Change
O-HStretchingBroad band ~3500-3200Absent or significantly reducedDisappearance indicates replacement of hydroxyl groups.
C-HStretching~2900-3000~2900-3000Generally present in both, may show slight shifts.
C=O (Ester)StretchingAbsentStrong, sharp band ~1750[3]Appearance confirms the formation of acetyl ester groups.
C-H (from CH₃)BendingMinor peaks~1370[3]Increased intensity due to the addition of methyl groups.
C-OStretching~1200-1000~1200-1000Complex region, changes indicate modification of the carbohydrate backbone.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from the starting material to the final analysis.

experimental_workflow cluster_synthesis Acetylation of Lactose cluster_analysis FT-IR Analysis start Lactose reaction Reaction & Heating start->reaction reagents Acetic Anhydride + Sodium Acetate reagents->reaction workup Quenching, Extraction, & Washing reaction->workup purification Recrystallization & Drying workup->purification product Acetylated Lactose purification->product ftir FT-IR Spectrometer product->ftir analysis Spectral Acquisition & Comparison ftir->analysis results Confirmation of Acetylation analysis->results

Caption: Experimental workflow for the synthesis and FT-IR analysis of acetylated lactose.

Logical Relationship of Spectral Changes

This diagram shows the logical connection between the chemical modification and the resulting changes in the FT-IR spectrum.

logical_relationship cluster_chemical Chemical Modification cluster_spectral FT-IR Spectral Changes lactose Lactose (contains -OH groups) acetylation Acetylation Reaction (replaces -OH with -OCOCH3) lactose->acetylation acetylated_lactose Acetylated Lactose (contains -OCOCH3 groups) acetylation->acetylated_lactose disappearance Disappearance of O-H Peak acetylation->disappearance causes appearance Appearance of C=O Peak acetylation->appearance causes oh_peak Broad O-H Stretch Peak (~3500-3200 cm⁻¹) oh_peak->disappearance co_peak Strong C=O Stretch Peak (~1750 cm⁻¹) co_peak->appearance

Caption: Relationship between lactose acetylation and observed FT-IR spectral changes.

References

Application Note: Lactose Octaacetate as a Versatile Precursor for Chemical Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lactose octaacetate is a fully protected, crystalline derivative of lactose that serves as a stable and versatile starting material for the chemical synthesis of complex oligosaccharides. Its peracetylated nature allows for selective deprotection and activation, enabling its use as a glycosyl donor or for the preparation of selectively protected lactose-based acceptors. This application note provides a detailed protocol for the multi-step synthesis of a trisaccharide, Lacto-N-triose II (GlcNAcβ1-3Galβ1-4Glc), using this compound as the key precursor. This trisaccharide is a core structural unit found in human milk oligosaccharides and glycoconjugates, making its synthesis relevant for various biomedical research applications.

The overall synthetic strategy involves the preparation of this compound, its conversion to a glycosyl donor, glycosylation with a suitable acceptor, and final deprotection to yield the target oligosaccharide.

Experimental Protocols

Protocol 1: Synthesis of β-D-Lactose Octaacetate

This protocol describes the peracetylation of lactose to form β-D-lactose octaacetate, a stable intermediate for further synthetic manipulations.

Materials:

  • D-(+)-Lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Distilled water

  • Ice

  • 95% Ethanol

Equipment:

  • Round-bottom flask

  • Microwave reactor (optional, conventional heating can be used)

  • Magnetic stirrer and stir bar

  • Beaker

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine D-(+)-lactose monohydrate (10.0 g, 0.029 mol), acetic anhydride (30 cm³, 0.27 mol), and anhydrous sodium acetate (3.0 g, 0.036 mol) as a catalyst.[1]

  • Heat the mixture. A microwave-assisted method can be employed by irradiating at 700 W for 10 minutes.[1] Alternatively, conventional heating at 100°C for 2 hours with stirring can be used.

  • After the reaction is complete, carefully pour the hot mixture into a beaker containing 200 cm³ of ice-cold distilled water while stirring.

  • Continue stirring the mixture and then leave it at 4°C for 12 hours to allow for the precipitation of this compound as a white solid.[1]

  • Collect the white precipitate by vacuum filtration and wash the solid with cold distilled water.

  • Purify the crude this compound by recrystallization from 95% ethanol.

  • Dry the purified product in a vacuum oven to a constant weight.

Expected Yield: 74-90%[1][2]

Protocol 2: Preparation of Hepta-O-acetyl-α-lactosyl Trichloroacetimidate (Lactose Donor)

This protocol involves two key steps: the selective deacetylation of the anomeric position of this compound, followed by the formation of the trichloroacetimidate glycosyl donor.

Step 2a: Selective Anomeric Deacetylation

Materials:

  • β-D-Lactose octaacetate (from Protocol 1)

  • Methanol (MeOH)

  • Magnesium oxide (MgO)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve D-lactose octaacetate (1 mmol) in methanol (20 mL) in a round-bottom flask.[3]

  • Add magnesium oxide (1 mmol) to the solution with stirring.[3]

  • Heat the mixture to reflux and continue stirring for 4-5 hours, monitoring the reaction by TLC (hexane/EtOAc = 3:1).[3]

  • Upon completion, cool the reaction mixture and neutralize it with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous phase three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the anomeric deprotected hepta-O-acetyl-lactose.

Step 2b: Formation of the Trichloroacetimidate Donor

Materials:

  • Hepta-O-acetyl-lactose (from Step 2a)

  • Dry dichloromethane (CH₂Cl₂)

  • Trichloroacetonitrile (Cl₃CCN)

  • 1,8-Diazabicycloundec-7-ene (DBU)

Equipment:

  • Dry glassware (round-bottom flask, syringe)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., argon or nitrogen line)

Procedure:

  • Dissolve the hepta-O-acetyl-lactose (1.0 equiv.) in dry dichloromethane under an inert atmosphere.

  • Add trichloroacetonitrile (3.0 equiv.) to the solution.

  • Cool the mixture to 0°C and add a catalytic amount of DBU (0.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography to yield the hepta-O-acetyl-α-lactosyl trichloroacetimidate donor.

Protocol 3: Glycosylation to form Peracetylated Lacto-N-triose II

This protocol describes the TMSOTf-catalyzed glycosylation of a suitably protected N-acetylglucosamine (GlcNAc) acceptor with the lactose donor prepared in Protocol 2.

Materials:

  • Hepta-O-acetyl-α-lactosyl trichloroacetimidate (donor, from Protocol 2)

  • A suitably protected GlcNAc acceptor (e.g., with a free 3-OH group)

  • Dry dichloromethane (CH₂Cl₂)

  • Activated molecular sieves (4 Å)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Equipment:

  • Dry glassware (two-necked round-bottom flask, syringe)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Low-temperature bath (e.g., -20°C)

Procedure:

  • In a two-necked round-bottom flask under an inert atmosphere, add the GlcNAc acceptor (1.0 equiv.), the lactose trichloroacetimidate donor (1.2 equiv.), and activated molecular sieves.

  • Add dry dichloromethane via syringe and stir the suspension at room temperature for 1 hour.

  • Cool the mixture to -20°C.

  • Add a catalytic amount of TMSOTf (0.1 equiv.) dropwise via syringe.

  • Stir the reaction at -20°C and monitor its progress by TLC.

  • Once the donor is consumed, quench the reaction by adding a few drops of triethylamine.

  • Allow the mixture to warm to room temperature, dilute with dichloromethane, and filter through a pad of Celite®, washing with additional dichloromethane.

  • Wash the combined organic filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the peracetylated Lacto-N-triose II.

Protocol 4: Global Deprotection to Yield Lacto-N-triose II

This protocol describes the complete removal of the acetyl protecting groups to yield the final trisaccharide.

Materials:

  • Peracetylated Lacto-N-triose II (from Protocol 3)

  • Dry methanol (MeOH)

  • Sodium methoxide (NaOMe) in methanol (catalytic amount, e.g., 0.5 M solution)

  • Amberlite IR120 (H⁺ form) resin

  • Dichloromethane (CH₂Cl₂)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper

Procedure:

  • Dissolve the peracetylated trisaccharide in dry methanol.

  • Add a catalytic amount of sodium methoxide solution.

  • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

  • Neutralize the reaction mixture by adding Amberlite IR120 (H⁺ form) resin until the pH is neutral.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue can be further purified by size-exclusion chromatography or reversed-phase HPLC to yield pure Lacto-N-triose II.

Data Presentation

Table 1: Summary of Reaction Steps and Typical Yields for the Synthesis of Lacto-N-triose II

StepReactionKey ReagentsTypical Yield (%)
1Peracetylation of LactoseAcetic anhydride, Sodium acetate74-90
2aAnomeric DeacetylationMgO, Methanol~70-80
2bTrichloroacetimidate FormationTrichloroacetonitrile, DBU~80-90
3GlycosylationTMSOTf60-80
4Global DeacetylationNaOMe, Methanol>90

Visualizations

Oligosaccharide_Synthesis_Workflow cluster_0 Preparation of Lactose Donor cluster_1 Glycosylation and Deprotection Lactose Lactose Monohydrate Lactose_Octaacetate β-D-Lactose Octaacetate Lactose->Lactose_Octaacetate Protocol 1: Peracetylation Hepta_O_acetyl_lactose Hepta-O-acetyl-lactose Lactose_Octaacetate->Hepta_O_acetyl_lactose Protocol 2a: Anomeric Deacetylation Lactose_Donor Hepta-O-acetyl-α-lactosyl Trichloroacetimidate Hepta_O_acetyl_lactose->Lactose_Donor Protocol 2b: Imidate Formation Protected_Trisaccharide Peracetylated Lacto-N-triose II Lactose_Donor->Protected_Trisaccharide Protocol 3: Glycosylation GlcNAc_Acceptor Protected GlcNAc Acceptor (3-OH free) GlcNAc_Acceptor->Protected_Trisaccharide Final_Product Lacto-N-triose II Protected_Trisaccharide->Final_Product Protocol 4: Global Deprotection

Caption: Workflow for the chemical synthesis of Lacto-N-triose II from lactose.

Glycosylation_Pathway Donor Lactose Trichloroacetimidate (Donor) Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Activation Acceptor GlcNAc Acceptor (3-OH free) Acceptor->Intermediate Nucleophilic Attack Catalyst TMSOTf (catalyst) Catalyst->Intermediate Product Protected Trisaccharide (Lacto-N-triose II) Intermediate->Product

Caption: Simplified signaling pathway for TMSOTf-catalyzed glycosylation.

References

Application Notes and Protocols: Lactose Octaacetate in the Preparation of Glycosyl Donors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose octaacetate is a readily available and stable derivative of lactose, serving as a versatile starting material in carbohydrate chemistry. Its peracetylated structure allows for regioselective modifications, making it an excellent precursor for the synthesis of various glycosyl donors. These donors are critical intermediates in the assembly of complex oligosaccharides and glycoconjugates, which play pivotal roles in numerous biological processes and are key targets in drug discovery and development. This document provides detailed protocols for the preparation of this compound and its subsequent conversion into valuable glycosyl donors, including thioglycosides, glycosyl halides, and trichloroacetimidates.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound and its transformation into different glycosyl donors.

Table 1: Synthesis of β-D-Lactose Octaacetate

MethodReagentsCatalystTimeYield (%)Reference
Conventional HeatingAcetic anhydrideSodium acetate~45 min~53-77%[1]
Microwave IrradiationAcetic anhydrideSodium acetate10-30 min85-90%[2][3]

Table 2: Preparation of Glycosyl Donors from β-D-Lactose Octaacetate

Glycosyl DonorKey TransformationReagentsCatalyst/PromoterTypical Yield (%)Reference
TolylthiolactosideThioglycosylationp-ThiocresolTriflic Acid (TfOH)~80%[1]
Hepta-O-acetyl-α-lactosyl BromideHalogenationHBr in Acetic Acid-Good to ExcellentImplied from[1]
Hepta-O-acetyl-β-lactosyl TrichloroacetimidateAnomeric Deacetylation & Imidation1. MgO/MeOH2. CCl₃CN/K₂CO₃1. -2. K₂CO₃GoodAdapted from[4][5][6]

Experimental Protocols

Protocol 1: Synthesis of β-D-Lactose Octaacetate (Conventional Heating)

This protocol describes the large-scale acetylation of α-lactose monohydrate.[1]

Materials:

  • α-Lactose monohydrate (100 g)

  • Acetic anhydride (900 mL)

  • Anhydrous sodium acetate (25 g)

  • Ice-water mixture (2700 mL)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 2-L round-bottom flask, combine acetic anhydride and sodium acetate.

  • Heat the mixture to near boiling with stirring.

  • Gradually add α-lactose monohydrate to the hot mixture.

  • Continue heating and stirring for approximately 45 minutes after the addition of lactose is complete. Monitor the reaction by TLC (10:1 CH₂Cl₂:acetone).

  • Pour the reaction mixture into a 4-L beaker containing the ice-water mixture and stir gently overnight at room temperature.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous NaHCO₃, then with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize from ethanol to obtain pure β-D-lactose octaacetate.

Protocol 2: Microwave-Assisted Synthesis of β-D-Lactose Octaacetate

This method provides a rapid and high-yielding synthesis of this compound.[2][3]

Materials:

  • D-(+)-Lactose monohydrate (10.0 g, 0.029 mol)

  • Acetic anhydride (30 cm³, 0.27 mol)

  • Anhydrous sodium acetate (3.0 g, 0.036 mol)

  • Distilled water with ice

  • 95% Ethanol

Procedure:

  • In a round-bottom flask, mix D-(+)-lactose monohydrate, acetic anhydride, and sodium acetate.

  • Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.

  • Pour the hot reaction mixture into 200 cm³ of ice-cold distilled water and stir.

  • Allow the mixture to stand at 4 °C for 12 hours to precipitate the product.

  • Filter the white solid under vacuum and wash with distilled water.

  • Purify the crude product by recrystallization from 95% ethanol.

  • Dry the purified this compound in a vacuum oven to a constant weight.

Protocol 3: Preparation of Hepta-O-acetyl-α-lactosyl Bromide

This protocol is based on general procedures for the conversion of peracetylated sugars to glycosyl bromides.

Materials:

  • β-D-Lactose octaacetate

  • 33% Hydrogen bromide in glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve β-D-lactose octaacetate in a minimal amount of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 33% HBr in glacial acetic acid with stirring.

  • Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water and extract with dichloromethane.

  • Wash the organic layer with ice-cold water, followed by cold saturated aqueous NaHCO₃, and finally with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude hepta-O-acetyl-α-lactosyl bromide.

  • The product is typically used in the next step without further purification.

Protocol 4: Preparation of Hepta-O-acetyl-β-lactosyl Trichloroacetimidate

This two-step protocol involves the selective anomeric deacetylation of this compound followed by trichloroacetimidation.

Step 1: Anomeric Deacetylation of β-D-Lactose Octaacetate [6]

Materials:

  • β-D-Lactose octaacetate (1 mmol)

  • Magnesium oxide (MgO) (1 mmol)

  • Methanol (MeOH) (20 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of β-D-lactose octaacetate in methanol, add magnesium oxide.

  • Reflux the mixture with stirring for 4-5 hours, monitoring the reaction by TLC (hexane/EtOAc = 3:1).

  • For small-scale reactions, concentrate the mixture under reduced pressure and purify the residue by column chromatography.

  • For larger-scale reactions, neutralize the mixture with saturated aqueous NaHCO₃ and centrifuge.

  • Collect the liquid phase and extract with dichloromethane.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield hepta-O-acetyl-D-lactose.

Step 2: Trichloroacetimidation of Hepta-O-acetyl-D-lactose (Adapted from a general procedure for a related lactose derivative[4])

Materials:

  • Hepta-O-acetyl-D-lactose

  • Trichloroacetonitrile (CCl₃CN)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the hepta-O-acetyl-D-lactose in anhydrous dichloromethane.

  • Add trichloroacetonitrile and potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford hepta-O-acetyl-β-lactosyl trichloroacetimidate.

Visualizations

Synthesis of Glycosyl Donors from Lactose

G Lactose Lactose LactoseOctaacetate This compound Lactose->LactoseOctaacetate Acetylation (Ac₂O, NaOAc) Thioglycoside Lactosyl Thioglycoside LactoseOctaacetate->Thioglycoside Thioglycosylation (RSH, TfOH) Hemiacetal Hepta-O-acetyl Lactose LactoseOctaacetate->Hemiacetal Anomeric Deacetylation (MgO, MeOH) GlycosylHalide Lactosyl Halide LactoseOctaacetate->GlycosylHalide Halogenation (HBr/AcOH) Trichloroacetimidate Lactosyl Trichloroacetimidate Hemiacetal->Trichloroacetimidate Imidation (CCl₃CN, K₂CO₃)

Caption: Synthetic pathways from lactose to various glycosyl donors.

Experimental Workflow for Glycosyl Donor Preparation

G Start Start with This compound Reaction Reaction: - Thioglycosylation - Halogenation - Deacetylation Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification: - Crystallization - Chromatography Workup->Purification Characterization Characterization: - NMR - MS Purification->Characterization End Glycosyl Donor Characterization->End

Caption: General workflow for the preparation of glycosyl donors.

References

Application of Lactose Octaacetate in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose octaacetate, the fully acetylated derivative of lactose, is a versatile excipient with emerging applications in advanced drug delivery systems. Its properties, including hydrophobicity, biocompatibility, and potential for surface modification, make it a candidate for use in nanoparticle formulations, as a taste-masking agent, and in controlled-release matrices. These application notes provide an overview of its utility and detailed protocols for its incorporation into various drug delivery platforms.

I. This compound in Nanoparticle Drug Delivery

This compound can be utilized in the formulation of nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs), primarily as a surface coating or a matrix component. Surface modification with lactose derivatives can alter the pharmacokinetic profile of nanoparticles, potentially reducing uptake by the reticuloendothelial system and improving circulation times.

A. Application: Lactose-Coated Lipoplexes for Enhanced Tumor Delivery

Studies have explored the use of lactose as a coating for lipoplexes as a potential alternative to PEGylation. The data suggests that lactose-coated nanoparticles can achieve comparable or even slightly improved tumor accumulation while eliciting a reduced innate immune response compared to their PEGylated counterparts.[1]

The following tables summarize the in vivo performance of lactose-coated lipoplexes compared to PEGylated formulations.

Table 1: In Vivo Tumor Accumulation of Lipoplexes (24 hours post-injection) [1]

FormulationPercent Injected Dose in Tumor (Mean ± SD)
5% Lactose-coated Lipoplexes2.35 ± 0.31%
PEGylated Lipoplexes1.64 ± 0.20%

Table 2: Inflammatory Cytokine Levels in Blood (24 hours after repeat injection) [1]

FormulationIL-6 (pg/mL)IFN-γ (pg/mL)TNFα (pg/mL)
Lactose-coated LipoplexesLower levelsLower levelsLower levels
PEGylated LipoplexesHigher levelsHigher levelsHigher levels

Note: The original study indicated consistently higher cytokine levels for PEGylated lipoplexes compared to lactosylated ones after repeat administration, though specific quantitative values for each cytokine were presented graphically.

B. Experimental Protocol: Preparation of Lactose-Coated Liposomes

This protocol describes a general method for preparing lactose-coated liposomes using the thin-film hydration technique, followed by extrusion. This method can be adapted for the incorporation of this compound.

Materials:

  • Phospholipids (e.g., DSPC, Cholesterol)

  • Lactose-conjugated lipid (e.g., Lactosyl-ceramide or a custom-synthesized this compound-lipid conjugate)

  • Drug to be encapsulated

  • Organic solvent (e.g., Chloroform/Methanol mixture)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids, cholesterol, and the lactose-conjugated lipid in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer containing the hydrophilic drug to be encapsulated.

    • The hydration is performed above the phase transition temperature of the lipids while gently agitating the flask. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.

    • Extrude the suspension multiple times (e.g., 10-15 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This process results in the formation of unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Analyze the encapsulation efficiency by quantifying the amount of encapsulated drug versus the initial amount used.

    • Assess the in vitro drug release profile using a dialysis method.

C. Experimental Workflow Diagram

G cluster_prep Nanoparticle Preparation cluster_char Characterization A Lipid Dissolution in Organic Solvent B Thin Film Formation (Rotary Evaporation) A->B C Hydration with Aqueous Drug Solution B->C D Size Reduction (Extrusion) C->D E Purification D->E F Particle Size & PDI (DLS) E->F G Zeta Potential (DLS) E->G H Encapsulation Efficiency E->H I In Vitro Drug Release E->I

Workflow for Lactose-Coated Nanoparticle Preparation and Characterization.

II. This compound in Taste Masking

The inherent bitterness of many active pharmaceutical ingredients (APIs) is a significant challenge, particularly in pediatric and geriatric formulations. Lactose and its derivatives can be used as sweeteners and coating agents to mask unpleasant tastes.[2] this compound's hydrophobicity also makes it a candidate for creating a physical barrier between the bitter drug and the taste buds.

A. Application: Formulation of a Taste-Masked Oral Suspension

This section outlines a general approach to developing a taste-masked oral suspension using this compound as a potential taste-masking agent, likely in combination with other excipients.

B. Experimental Protocol: Taste Assessment of a Pharmaceutical Formulation using a Human Taste Panel

This protocol describes a standard method for evaluating the taste of a pharmaceutical formulation.

Objective: To quantify the taste characteristics of a drug formulation and assess the effectiveness of the taste-masking strategy.

Materials:

  • Test formulation (containing the bitter API and this compound)

  • Control formulation (containing the bitter API without the taste-masking agent)

  • Placebo formulation (without the API)

  • Reference standards for basic tastes (e.g., quinine solution for bitterness, sucrose solution for sweetness)

  • Neutralizing agent (e.g., unsalted crackers, plain water)

  • Data collection forms (e.g., using a Likert scale or Visual Analog Scale)

Procedure:

  • Panelist Recruitment and Training:

    • Recruit a panel of healthy adult volunteers.

    • Train the panelists to identify and rate the intensity of different taste attributes (e.g., bitterness, sweetness, aftertaste).

  • Tasting Session:

    • Provide panelists with a standardized amount of the formulation.

    • Instruct them to hold the sample in their mouth for a specific duration (e.g., 10-30 seconds) before expectorating.

    • Panelists should rinse their mouths with the neutralizing agent between samples.

  • Data Collection:

    • Panelists rate the intensity of various taste attributes on a predefined scale (e.g., a 9-point Likert scale from "dislike greatly" to "like greatly").[3]

    • Key attributes to assess include initial taste, aftertaste, and overall palatability.

  • Data Analysis:

    • Analyze the collected data statistically to compare the taste profiles of the test, control, and placebo formulations.

    • A significant reduction in the bitterness score for the test formulation compared to the control indicates effective taste masking.

C. Logical Diagram for Taste Masking Strategy Selection

G A Assess Bitterness of API B Low Bitterness A->B C Moderate Bitterness A->C D High Bitterness A->D E Sweeteners & Flavorants B->E F Complexation (e.g., Cyclodextrins) C->F G Coating/Microencapsulation (e.g., with this compound) C->G D->G H Combination Approach D->H

Decision tree for selecting a taste-masking strategy.

III. This compound in Controlled-Release Systems

This compound can be incorporated into matrix tablets or microspheres to modulate drug release. Its hydrophobic nature can retard the release of water-soluble drugs, while its compatibility with various polymers allows for the formulation of robust controlled-release dosage forms.

A. Application: Formulation of Controlled-Release Microspheres

Microspheres are a versatile platform for controlled drug delivery. This compound can be used as a component of the polymeric matrix to achieve a desired release profile.

B. Experimental Protocol: Preparation of Drug-Loaded Microspheres by Solvent Evaporation

This protocol describes a common method for preparing polymeric microspheres.

Materials:

  • Biodegradable polymer (e.g., PLGA, PCL)

  • This compound

  • Drug to be encapsulated

  • Organic solvent (e.g., Dichloromethane)

  • Aqueous phase containing a surfactant (e.g., Polyvinyl alcohol - PVA)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve the polymer, this compound, and the drug in the organic solvent.

  • Emulsification:

    • Add the organic phase to the aqueous surfactant solution while stirring at a constant speed to form an oil-in-water (o/w) emulsion.

    • Continue stirring for several hours to allow for the evaporation of the organic solvent.

  • Microsphere Hardening and Collection:

    • As the solvent evaporates, the polymer and this compound will precipitate, forming solid microspheres.

    • Collect the microspheres by centrifugation.

  • Washing and Drying:

    • Wash the collected microspheres with deionized water to remove any residual surfactant.

    • Lyophilize or air-dry the microspheres.

  • Characterization:

    • Analyze the particle size and morphology using scanning electron microscopy (SEM).

    • Determine the drug loading and encapsulation efficiency.

    • Conduct in vitro drug release studies using a suitable dissolution apparatus.

C. Experimental Workflow for Microsphere Formulation and Evaluation

G cluster_formulation Microsphere Formulation cluster_eval Evaluation A Dissolve Polymer, Drug, & this compound in Organic Solvent B Emulsify in Aqueous Surfactant Solution A->B C Solvent Evaporation B->C D Collect & Wash Microspheres C->D E Drying (Lyophilization) D->E F Particle Size & Morphology (SEM) E->F G Drug Loading & Encapsulation E->G H In Vitro Release Study E->H

Workflow for Microsphere Formulation and Evaluation.

Conclusion

This compound presents a promising, biocompatible, and versatile excipient for various drug delivery applications. Its use in nanoparticle coatings, taste masking, and controlled-release formulations warrants further investigation. The protocols provided herein offer a foundation for researchers to explore the potential of this compound in developing innovative and effective drug delivery systems. Optimization of these protocols for specific drugs and applications will be crucial for successful formulation development.

References

Lactose Octaacetate: Application Notes and Protocols for Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lactose octaacetate, a fully acetylated derivative of lactose, presents unique opportunities as a versatile excipient in pharmaceutical formulations. Its hydrophobic nature, solid-state properties, and potential for taste masking make it a subject of interest for innovative drug delivery systems. These application notes provide an overview of its potential uses, alongside generalized experimental protocols to guide researchers in their formulation development efforts.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in pharmaceutical formulations.

PropertyValueReference
Chemical Name 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-α/β-D-glucopyranose[1][]
CAS Number 6291-42-5 (β-isomer)[]
Molecular Formula C₂₈H₃₈O₁₉[1]
Molecular Weight 678.59 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point 89-91.5 °C[1]
Solubility Soluble in chloroform, acetone, and ethyl acetate; sparingly soluble in ethanol; practically insoluble in water.[3]

Application 1: Taste Masking of Bitter Active Pharmaceutical Ingredients (APIs)

The inherent bitterness of many active pharmaceutical ingredients (APIs) can significantly impact patient compliance, particularly in pediatric and geriatric populations.[4][5][6][7][8] this compound, being a tasteless and hydrophobic compound, can be employed as a coating agent or matrix former to create a physical barrier between the bitter API and the taste buds.[4][7]

Experimental Protocol: Taste Masking Evaluation

This protocol outlines a general procedure for evaluating the taste-masking efficiency of a formulation containing this compound.

1. Formulation of Taste-Masked Granules/Particles:

  • Method A: Solvent Coating:

    • Dissolve this compound in a suitable volatile organic solvent (e.g., acetone, ethyl acetate).

    • Disperse the bitter API particles in the this compound solution.

    • Spray-dry the dispersion to obtain coated API particles. The coating thickness can be controlled by adjusting the spray rate and concentration of the coating solution.

  • Method B: Hot Melt Granulation:

    • Physically mix the bitter API with this compound powder.

    • Heat the mixture to the melting point of this compound with continuous mixing to form granules.

    • Cool the granules and sieve to the desired particle size.

2. Sensory Panel Evaluation:

  • Recruit a panel of trained human volunteers.

  • Prepare suspensions or orally disintegrating tablets (ODTs) of both the taste-masked formulation and the uncoated API at equivalent doses.

  • Administer the samples to the panelists in a randomized, double-blind manner.

  • Ask panelists to rate the bitterness intensity on a predefined scale (e.g., a 5-point scale from "not bitter" to "extremely bitter") at specific time points (e.g., 0, 30, 60, and 180 seconds) after administration.

  • Record and statistically analyze the data to determine the taste-masking efficiency.

3. In Vitro Dissolution Testing:

  • Perform dissolution testing of the taste-masked formulation in simulated salivary fluid (pH 6.8) for a short duration (e.g., 5-10 minutes) to assess the amount of drug release in the oral cavity.

  • Subsequently, conduct dissolution in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) to ensure that the taste-masking coat does not adversely affect the overall drug release profile.

Workflow for Taste Masking Evaluation

Taste_Masking_Workflow cluster_formulation Formulation cluster_evaluation Evaluation API Bitter API Formulation Coating/Granulation API->Formulation LOA This compound LOA->Formulation Solvent Solvent Solvent->Formulation (for coating) Sensory Sensory Panel Evaluation Formulation->Sensory Dissolution In Vitro Dissolution Formulation->Dissolution Data Data Analysis Sensory->Data Dissolution->Data Result Result Data->Result Taste Masking Efficiency

Caption: Workflow for the formulation and evaluation of taste-masked drug products using this compound.

Application 2: Controlled Release Formulations

This compound's hydrophobicity makes it a suitable candidate for developing controlled-release dosage forms. It can be used as a matrix-forming agent in tablets or as a component in film coatings to retard the release of water-soluble drugs.

Experimental Protocol: Formulation and Evaluation of Controlled-Release Matrix Tablets

This protocol describes the preparation and evaluation of controlled-release matrix tablets using this compound.

1. Preparation of Matrix Tablets:

  • Blend the API, this compound, and other necessary excipients (e.g., filler, binder) in a suitable mixer.

  • The ratio of API to this compound can be varied to achieve different release profiles.

  • Granulate the blend using a wet or dry granulation method.

  • Lubricate the granules with a suitable lubricant (e.g., magnesium stearate).

  • Compress the lubricated granules into tablets using a tablet press.

2. In Vitro Drug Release Study:

  • Use a USP dissolution apparatus (e.g., Type II - Paddle) to study the drug release profile.

  • Maintain the dissolution medium at 37 ± 0.5 °C.

  • Use different dissolution media to simulate the gastrointestinal tract, such as 0.1 N HCl (pH 1.2) for the first 2 hours, followed by phosphate buffer (pH 6.8) for the remaining duration.

  • Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Analyze the drug content in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

  • Analyze the release kinetics by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).[9]

Workflow for Controlled-Release Tablet Formulation

Controlled_Release_Workflow cluster_formulation Formulation cluster_evaluation Evaluation API API Blending Blending API->Blending LOA This compound LOA->Blending Excipients Other Excipients Excipients->Blending Granulation Granulation Blending->Granulation Lubrication Lubrication Granulation->Lubrication Compression Compression Lubrication->Compression Dissolution In Vitro Dissolution (pH 1.2 & 6.8) Compression->Dissolution Tablets Analysis Kinetic Modeling Dissolution->Analysis Result Result Analysis->Result Controlled Release Profile

Caption: Workflow for the formulation and evaluation of controlled-release matrix tablets with this compound.

Application 3: Solubility Enhancement of Poorly Soluble Drugs via Amorphous Solid Dispersions

For poorly water-soluble drugs (BCS Class II and IV), enhancing their solubility and dissolution rate is a major challenge.[10][11] Amorphous solid dispersions (ASDs) are a proven strategy to improve the oral bioavailability of such drugs.[9][12] this compound, with its defined melting point and potential to act as a carrier, can be utilized in the preparation of ASDs, particularly through hot-melt extrusion (HME).[12]

Experimental Protocol: Preparation and Characterization of Amorphous Solid Dispersions using Hot-Melt Extrusion

This protocol provides a general method for preparing and characterizing an ASD of a poorly soluble drug with this compound using HME.

1. Preparation of Amorphous Solid Dispersion:

  • Physically mix the poorly soluble API and this compound at a predetermined ratio.

  • Feed the physical mixture into a hot-melt extruder.

  • Set the extruder's temperature profile to be above the melting point of this compound and the glass transition temperature of the mixture, but below the degradation temperature of the API.

  • The screw speed and feed rate should be optimized to ensure proper mixing and residence time.

  • Collect the extrudate and mill it into a powder of the desired particle size.

2. Solid-State Characterization:

  • Differential Scanning Calorimetry (DSC):

    • Analyze the physical mixture, the pure API, pure this compound, and the extrudate.

    • The absence of the drug's melting endotherm in the extrudate's thermogram indicates the formation of an amorphous dispersion.

  • Powder X-Ray Diffraction (PXRD):

    • Obtain the PXRD patterns for the same set of samples.

    • The disappearance of characteristic crystalline peaks of the drug in the extrudate's diffractogram confirms its amorphous nature.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Analyze the samples to investigate any potential interactions (e.g., hydrogen bonding) between the drug and this compound in the amorphous state.

3. In Vitro Dissolution Study:

  • Perform dissolution studies on the ASD, the pure drug, and the physical mixture.

  • Use a dissolution medium that provides sink conditions (e.g., phosphate buffer pH 6.8 with a small percentage of surfactant).

  • Compare the dissolution profiles to evaluate the extent of solubility and dissolution rate enhancement achieved with the ASD.

Workflow for Amorphous Solid Dispersion

ASD_Workflow cluster_preparation Preparation cluster_characterization Characterization cluster_evaluation Evaluation API Poorly Soluble API Mixing Physical Mixing API->Mixing LOA This compound LOA->Mixing HME Hot-Melt Extrusion Mixing->HME Milling Milling HME->Milling Extrudate DSC DSC Milling->DSC PXRD PXRD Milling->PXRD FTIR FTIR Milling->FTIR Dissolution In Vitro Dissolution Milling->Dissolution Result Result Dissolution->Result Solubility Enhancement

Caption: Workflow for the preparation and characterization of amorphous solid dispersions using this compound.

Conclusion

This compound holds promise as a multifunctional excipient in pharmaceutical formulations. Its applications in taste masking, controlled release, and solubility enhancement warrant further investigation. The protocols provided in these application notes offer a foundational framework for researchers to explore the potential of this compound in developing novel and effective drug delivery systems. It is important to note that while the principles are outlined, formulation-specific optimization of all parameters is essential for successful product development. Further research is needed to generate specific quantitative data on the performance of this compound in these applications to fully realize its potential.

References

Application Notes and Protocols: Deacetylation of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose octaacetate is a fully protected form of lactose, where all hydroxyl groups are acetylated. The deacetylation of this compound to yield free lactose is a crucial step in various synthetic pathways in carbohydrate chemistry, particularly in the development of glycosylated drug candidates and other bioactive molecules. This document provides detailed protocols for the deacetylation of this compound, focusing on the widely used Zemplén deacetylation method, and presents comparative data for alternative methods.

Key Experimental Protocols

Protocol 1: Zemplén Deacetylation of this compound

This protocol describes the de-O-acetylation of this compound using a catalytic amount of sodium methoxide in methanol, a method commonly known as Zemplén deacetylation.[1]

Materials:

  • This compound

  • Dry Methanol (MeOH)

  • Sodium methoxide (NaOMe), 1 M solution in MeOH[1]

  • Ion-exchange resin (H+ form)[1]

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., ethyl acetate/methanol/water mixture)

  • Visualizing agent for TLC (e.g., 10% H2SO4 in ethanol)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolution: Dissolve the O-acetylated this compound (1.0 equivalent) in dry methanol (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).[1]

  • Reaction Initiation: Cool the solution to 0°C using an ice bath. Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise to the stirred solution.[1]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the progress of the reaction by TLC.[1] The disappearance of the starting this compound spot (higher Rf value) and the appearance of the product spot (lactose, lower Rf value) indicates the completion of the reaction.[2]

  • Neutralization: Once the reaction is complete, add ion-exchange resin (H+ form) to the reaction mixture and stir until the pH of the solution becomes neutral.[1] This step is crucial to quench the reaction and remove sodium ions.

  • Filtration: Filter the resin through a cotton plug or a glass filter and wash the resin with methanol.[1]

  • Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the resulting residue by silica gel column chromatography to obtain the pure deacetylated lactose.[1] Alternatively, for large-scale preparations, the reaction mixture can be neutralized with saturated aqueous NaHCO3, centrifuged, and the liquid phase extracted with CH2Cl2.[3] The product can also be purified by recrystallization from ethanol and then distilled water.[4]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for different deacetylation methods of this compound.

Catalyst/ReagentSubstrate:Catalyst Ratio (mmol:mmol)SolventReaction Time (hours)TemperatureYieldReference
Sodium Methoxide (NaOMe)1 : catalyticMethanolMonitored by TLCRoom TemperatureQuantitative[1][5]
Magnesium Oxide (MgO)1 : 1Methanol4 - 5Reflux (Boiling)Not specified[3]
(iPr)3Sn(OEt)1 : 1Methanol4 - 5RefluxNot specified[6]
Sodium Hydroxide (NaOH)1 : 0.1Methanol0.5Room TemperatureQuantitative[5]

Experimental Workflow and Signaling Pathways

Diagram of the Zemplén Deacetylation Workflow

Deacetylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound in Methanol add_naome Add Catalytic NaOMe at 0°C start->add_naome 1 stir Stir at Room Temperature add_naome->stir 2 tlc Monitor by TLC stir->tlc 3 neutralize Neutralize with Ion-Exchange Resin (H+) tlc->neutralize 4 filter_resin Filter Resin neutralize->filter_resin 5 concentrate Concentrate Filtrate filter_resin->concentrate 6 chromatography Silica Gel Column Chromatography concentrate->chromatography 7 product Pure Deacetylated Lactose chromatography->product 8

Caption: Experimental workflow for the deacetylation of this compound.

Characterization of Deacetylated Lactose

The final product, deacetylated lactose, can be characterized by various analytical techniques to confirm its identity and purity.

  • Thin Layer Chromatography (TLC): As mentioned in the protocol, TLC is used to monitor the reaction progress. The purified product should show a single spot with a lower Rf value compared to the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools to confirm the complete removal of the acetyl groups. The characteristic signals of the acetyl protons (around 2 ppm in 1H NMR) should be absent in the final product's spectrum.

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl stretching band of the acetate groups (around 1740-1750 cm-1) in the IR spectrum indicates successful deacetylation.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the deacetylated lactose.

Alternative Deacetylation Methods

While Zemplén deacetylation is the most common method, other catalysts can also be employed for the deacetylation of this compound.

  • Magnesium Oxide (MgO): A study has shown the use of MgO in methanol for the deacetylation of D-lactose octaacetate. The reaction is carried out under reflux conditions for 4-5 hours.[3]

  • (iPr)3Sn(OEt): Triisopropoxytin(IV) ethoxide has been used as a catalyst for the deacetylation of α-D-lactose octaacetate in an appropriate solvent under reflux for 4-5 hours.[6]

  • Sodium Hydroxide (NaOH): It has been demonstrated that a catalytic amount of sodium hydroxide in methanol can be as effective as sodium methoxide for deacylation, challenging the long-held belief about the uniqueness of the Zemplén conditions.[5]

These alternative methods may offer advantages in specific contexts, such as milder reaction conditions or different catalyst compatibility. The choice of method will depend on the specific requirements of the synthetic route and the available resources.

References

Application Notes and Protocols for the Large-Scale Synthesis of β-Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

β-Lactose octaacetate is a fully acetylated derivative of lactose, serving as a crucial intermediate in synthetic carbohydrate chemistry.[1][2] Its protected hydroxyl groups allow for selective modifications at other positions, making it a valuable building block in the synthesis of various glycoconjugates and other carbohydrate-based molecules with potential therapeutic applications. This document provides detailed protocols for the large-scale synthesis, purification, and characterization of high-purity β-lactose octaacetate.

Data Presentation

Table 1: Comparison of Various Acetylation Protocols for Lactose

ProtocolCatalyst/ReagentReaction Conditionsα:β Anomer Ratio (Crude)Reference
Acetic Anhydride/Sodium AcetateSodium AcetateNear boiling~1:4.6[1]
Acetic Anhydride/Sodium Acetate (Anomerized Lactose)Sodium AcetateNear boiling~1:1.5[1]
Acetic Anhydride/Et3N/DMFTriethylamine/Dimethylformamide50°C, overnight~1:3.2[3]
Microwave-Assisted SynthesisSodium Acetate700 W, 10-30 minNot Specified[4]
Large-Scale Acetylation (Recommended)Sodium AcetateSee protocol below~1:30[3]

Table 2: Physical Characteristics of β-Lactose Octaacetate Samples

SampleMelting Point (°C)[α]D (c 1, CHCl3)Reference
Commercial Product85.5–94.5-4.05[3]
Crude Product (Medium-Scale)78.5–86.5+14.5[3]
After 1st Crystallization (Medium-Scale)90.0–95.0-3.76[3]
After Recrystallization (Medium-Scale)94.0–97.5-4.14[3]
Crude Product (Large-Scale)78.0–85.0+1.95[3]
After Crystallization (Large-Scale)95.5–98.0-4.24[3]

Experimental Protocols

Large-Scale Acetylation of α-Lactose Monohydrate (Recommended Protocol)

This protocol is adapted from Xu et al. (2012).[3]

Materials:

  • α-Lactose monohydrate (100 g)

  • Acetic anhydride (Ac₂O, 900 mL)

  • Anhydrous sodium acetate (NaOAc, 25 g)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Ice

Equipment:

  • 2-L round-bottom flask

  • 4-L beaker

  • Mechanical stirrer or large magnetic stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 2-L round-bottom flask, add acetic anhydride (900 mL) and anhydrous sodium acetate (25 g).

  • While stirring, add α-lactose monohydrate (100 g) in portions.

  • Continue stirring until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of CH₂Cl₂:acetone (10:1). The reaction is typically complete about 45 minutes after the addition of lactose is finished.

  • Prepare a water-ice mixture by adding ice to 2700 mL of water in a 4-L beaker.

  • Pour the reaction mixture slowly into the stirred water-ice mixture.

  • Stir the mixture gently overnight at room temperature. A mechanical stirrer is recommended for large volumes.

  • Filter the resulting solid precipitate and wash it with water.

  • Dissolve the crude product in dichloromethane (500 mL).

  • Wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The typical α:β anomer ratio in the crude product is approximately 1:30.[3]

Purification by Crystallization
  • Dissolve the crude lactose octaacetate in a minimal amount of hot dichloromethane.

  • For crystallization, add methanol (approximately 10 volumes relative to the dichloromethane used) and stir at room temperature.

  • The pure β-lactose octaacetate will precipitate. Filter the crystals and wash with cold methanol.

  • A second crystallization from CH₂Cl₂–MeOH may be performed to achieve higher purity.[3] After a single crystallization, the material is often of excellent quality.[1]

Microwave-Assisted Synthesis of this compound

This method offers a "green" and rapid alternative for synthesis.[4]

Materials:

  • D-(+)-Lactose monohydrate (10.0 g, 0.029 mol)

  • Acetic anhydride (30 cm³, 0.27 mol)

  • Anhydrous sodium acetate (3.0 g, 0.036 mol)

  • 95% Ethanol for recrystallization

Equipment:

  • Round-bottom flask suitable for microwave irradiation

  • Microwave reactor (700 W)

  • Stirrer

Procedure:

  • Mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.

  • Place the flask in a microwave reactor and irradiate at 700 W for 10 to 30 minutes.[4]

  • After irradiation, pour the mixture into 200 cm³ of distilled water with ice.

  • Stir the mixture and then leave it at 4°C for 12 hours to allow the product to precipitate.[4]

  • Filter the white solid and purify by recrystallization from 95% ethanol and then distilled water.[4][5]

  • Dry the purified this compound in a vacuum oven to a constant weight. This method can yield 85-90% of the product.[4]

Characterization

The purity and anomeric ratio of the synthesized β-lactose octaacetate should be confirmed. While melting point and specific rotation can be indicative, ¹H NMR spectroscopy is the most reliable method for determining the anomeric purity.[2][3]

Visualizations

Large_Scale_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start α-Lactose Monohydrate Acetic Anhydride Sodium Acetate reaction Acetylation (Stirring, ~45 min) start->reaction Combine quench Quench (Pour into ice-water) reaction->quench stir Stir Overnight quench->stir filter_wash Filter & Wash (with Water) stir->filter_wash dissolve Dissolve in CH₂Cl₂ filter_wash->dissolve neutralize Wash with NaHCO₃ dissolve->neutralize dry Dry & Concentrate neutralize->dry crude Crude Product (α:β ≈ 1:30) dry->crude crystallize Crystallization (CH₂Cl₂/MeOH) crude->crystallize filter_dry Filter & Dry crystallize->filter_dry final_product Pure β-Lactose Octaacetate filter_dry->final_product

Caption: Workflow for the large-scale synthesis of β-lactose octaacetate.

Anomeric_Purity_Logic cluster_methods Characterization Methods cluster_reliability Reliability cluster_conclusion Conclusion title Purity Assessment Logic mp Melting Point unreliable Not Reliable Criteria of Purity mp->unreliable rotation [α]D Value rotation->unreliable nmr ¹H NMR Spectroscopy reliable Confident Determination of Purity nmr->reliable conclusion_node Anomeric Purity Confirmed unreliable->conclusion_node Insufficient reliable->conclusion_node Sufficient

Caption: Logic for assessing the anomeric purity of β-lactose octaacetate.

References

Troubleshooting & Optimization

Technical Support Center: Lactose Octaacetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of lactose octaacetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve experimental outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture reaches and maintains the optimal temperature (e.g., 100°C for conventional heating) for the specified duration (e.g., 2 hours).[1] For microwave-assisted synthesis, experiment with irradiation times (e.g., 10-30 minutes) to find the optimal duration.[2]
Impure or wet reagents (lactose, acetic anhydride, sodium acetate).Use anhydrous D-lactose and freshly opened or properly stored acetic anhydride. Ensure the sodium acetate catalyst is anhydrous.[1][2]
Suboptimal ratio of reactants and catalyst.A common molar ratio for lactose monohydrate, acetic anhydride, and sodium acetate is approximately 1:9:1.2.[2][3] Refer to established protocols for precise ratios.[1][4]
Loss of product during workup and purification.During the precipitation step, pour the reaction mixture into a well-stirred ice-water mixture to ensure complete precipitation of the product.[2][3] Minimize losses during filtration and washing steps.
Product is a Sticky Syrup or Oil Instead of a Solid Incomplete acetylation, resulting in a mixture of partially acetylated lactose derivatives.Increase the reaction time or temperature to drive the reaction to completion. Confirm the purity of reagents, as moisture can inhibit complete acetylation.
Presence of unreacted acetic anhydride and acetic acid.After the reaction, ensure the excess acetic anhydride and acetic acid are removed, for instance, by distillation under vacuum.[1] The product should be thoroughly washed with cold water after precipitation.[2][3]
Formation of Multiple Spots on TLC Incomplete reaction leading to a mixture of this compound and partially acetylated byproducts.As with low yield, optimize reaction conditions (time, temperature, reagent ratios) to ensure complete acetylation.[4]
Anomerization of the product, resulting in a mixture of α and β anomers.The formation of both anomers is common. The ratio can be influenced by the reaction conditions.[4] Purification by column chromatography or fractional crystallization may be necessary to isolate the desired anomer.[4]
Difficulty in Product Purification Co-precipitation of impurities with the product.Ensure the product is fully precipitated in cold water and washed thoroughly to remove water-soluble impurities.[2][3]
Inefficient crystallization.Recrystallization from a suitable solvent system, such as 95% ethanol, can be effective for purification.[2][3] For challenging separations, column chromatography may be required.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium acetate in the synthesis of this compound?

A1: Anhydrous sodium acetate acts as a basic catalyst in the acetylation of lactose with acetic anhydride.[1][2][3] It facilitates the reaction by activating the hydroxyl groups of lactose, making them more susceptible to attack by the acetylating agent.

Q2: Can other catalysts be used for this reaction?

A2: While sodium acetate is common, other catalysts have been explored. For instance, iodine has been used as a catalyst for the peracetylation of lactose with a stoichiometric amount of acetic anhydride.[5]

Q3: What is the advantage of microwave-assisted synthesis over conventional heating?

A3: Microwave-assisted synthesis can significantly reduce the reaction time. For example, a reaction that might take several hours with conventional heating can potentially be completed in 10-30 minutes using microwave irradiation, often with comparable or higher yields (around 74-90%).[2][3]

Q4: How can I confirm the successful synthesis and purity of this compound?

A4: The purity of this compound can be assessed using Thin-Layer Chromatography (TLC), where the appearance of a single spot indicates a relatively pure compound.[4] For more detailed characterization and to confirm the structure, techniques such as FT-IR and NMR spectroscopy are recommended.[1][4] The melting point can also be an indicator of purity.[2]

Q5: My final product has a brownish or yellowish color. What is the cause and how can I prevent it?

A5: The formation of colored byproducts can occur, especially with prolonged heating at high temperatures, which can lead to some degradation.[6] Using a more controlled heating method like microwave irradiation or ensuring the reaction temperature does not significantly exceed the target can help minimize this.[2] The color can sometimes be removed during the recrystallization step.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from a method utilizing microwave irradiation for a rapid synthesis.[2][3]

Materials:

  • D-(+)-lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Distilled water

  • Ice

  • 95% (v/v) ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate.[2][3]

  • Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.[3]

  • After irradiation, carefully pour the hot reaction mixture into 200 cm³ of an ice-water slurry with stirring.[2][3]

  • Continue stirring and leave the mixture at 4°C for 12 hours to allow for complete precipitation of the this compound as a white solid.[2][3]

  • Filter the precipitate under vacuum and wash the solid thoroughly with distilled water.[2][3]

  • For further purification, recrystallize the crude product from 95% ethanol.[2][3]

  • Dry the purified this compound in a vacuum oven to a constant weight.[2][3]

Protocol 2: Conventional Heating Synthesis of this compound

This protocol follows a traditional approach using conventional heating.[1]

Materials:

  • Anhydrous D-lactose

  • Acetic acid

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Water

Procedure:

  • Heat a mixture of 0.1 mole of anhydrous D-lactose, 0.8 mole of acetic acid, and 0.36 g of anhydrous sodium acetate at 100°C for 2 hours with stirring.[1]

  • Remove the excess acetic acid and water under vacuum.[1]

  • To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate in a molar ratio of 1:5:0.25 (partially acetylated lactose:acetic anhydride:sodium acetate).[1]

  • Heat the mixture under reflux with stirring for approximately 30 minutes.[1]

  • Distill off the excess acetic anhydride and the acetic acid formed during the reaction.[1]

  • The molten product is then mixed with water to precipitate the crude this compound.[1]

  • Filter the product and dry it in an oven. The reported yield for this method is approximately 85%.[1]

Data Summary

The following table summarizes typical reaction conditions and outcomes for different synthetic approaches to this compound.

Method Heating Catalyst Reaction Time Yield Reference
Conventional100°CSodium Acetate2.5 hours~85%[1]
Microwave-Assisted700 WSodium Acetate10 minutes74%[3]
Microwave-Assisted700 WSodium Acetate10-30 minutes85-90%[2]
ConventionalNear boilingSodium Acetate~1 hour40-54% (crystallized)[4]
ConventionalN/AIodineN/AN/A[5]

Visual Guides

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants Mix Lactose, Acetic Anhydride, & Catalyst heating Apply Heat (Conventional or Microwave) reactants->heating precipitation Precipitate in Ice Water heating->precipitation filtration Filter & Wash Crude Product precipitation->filtration recrystallization Recrystallize (e.g., from Ethanol) filtration->recrystallization drying Dry Final Product recrystallization->drying final_product final_product drying->final_product This compound troubleshooting_guide problem Low Yield or Incomplete Reaction cause1 Impure/Wet Reagents problem->cause1 cause2 Suboptimal Temperature or Reaction Time problem->cause2 cause3 Incorrect Stoichiometry problem->cause3 solution1 Use Anhydrous Reagents cause1->solution1 solution2 Optimize Heating Duration and Temperature cause2->solution2 solution3 Verify Molar Ratios of Reactants/Catalyst cause3->solution3

References

Technical Support Center: Purification of Lactose Octaacetate Anomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of lactose octaacetate anomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Crystalline Product - Inappropriate solvent system for crystallization.- Product concentration is too low in the crystallization solvent.- Rapid cooling of the crystallization mixture.- Utilize a solvent system known to be effective for β-lactose octaacetate, such as a mixture of dichloromethane and methanol (CH₂Cl₂/MeOH)[1][2].- Ensure the crude product is dissolved in a minimal amount of the primary solvent (e.g., CH₂Cl₂) before adding the anti-solvent (e.g., MeOH)[1].- Allow the solution to cool slowly to room temperature and then store at a lower temperature (e.g., 4°C) to promote crystal growth[3].
Presence of α-Anomer in Final Product (Confirmed by ¹H NMR) - Co-crystallization of the α-anomer with the desired β-anomer.[4]- Perform multiple recrystallizations. It has been shown that successive recrystallizations can significantly reduce the amount of the α-anomer[1][2].- The choice of crystallization solvent is crucial; a methanol/dichloromethane system has been reported to be advantageous[1].
Incomplete Acetylation (Presence of Heptaacetate or other partially acetylated species) - Insufficient reaction time or temperature.- Inadequate amount of acetylating agent.- Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material and any intermediates[4].- If incomplete acetylation is observed, consider extending the reaction time or increasing the amount of acetic anhydride and catalyst (e.g., sodium acetate)[4][5].
Product Appears as an Oil or Fails to Crystallize - Presence of impurities that inhibit crystallization.- Residual solvent from the reaction workup.- Purify the crude product by flash column chromatography on silica gel before attempting crystallization.[6]- Ensure the crude product is thoroughly dried under vacuum to remove any residual solvents before crystallization.
Melting Point of the Product is Broad or Lower than Expected - Presence of impurities, including the other anomer.[4][7]- Rely on ¹H NMR spectroscopy to assess anomeric purity, as melting point alone is not a reliable criterion for the purity of β-lactose octaacetate.[4][7]- Further purify the product by recrystallization to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to determine the anomeric purity of my this compound sample?

A1: The most reliable method for determining the anomeric purity of this compound is ¹H NMR spectroscopy.[4][7] The signals of the anomeric protons for the α- and β-anomers are distinct and can be integrated to determine their relative ratio. Melting point and optical rotation have been shown to be unreliable indicators of anomeric purity.[4][7]

Q2: Which solvent system is best for the recrystallization of β-lactose octaacetate?

A2: A mixture of dichloromethane and methanol (CH₂Cl₂/MeOH) is a highly effective and commonly recommended solvent system for the fractional crystallization of β-lactose octaacetate.[1][2] Typically, the crude product is dissolved in a minimal amount of dichloromethane, and methanol is then added to induce crystallization.

Q3: My ¹H NMR spectrum shows a mixture of α- and β-anomers. How can I improve the proportion of the β-anomer?

A3: While various acetylation protocols have been explored, significantly increasing the proportion of the β-anomer during the synthesis has proven difficult. The most effective method to obtain pure β-lactose octaacetate is through careful fractional crystallization of the anomeric mixture.[4][7] Multiple recrystallizations are often necessary to enrich the β-anomer.[1][2]

Q4: Can I use column chromatography to separate the anomers?

A4: While crystallization is the more common and often more efficient method for separating the anomers on a larger scale, column chromatography on silica gel can also be used for purification.[6][8] It can be particularly useful for removing other impurities prior to a final crystallization step.

Q5: What are the expected chemical shifts for the anomeric protons in ¹H NMR?

A5: In CDCl₃, the anomeric proton (H-1) of the glucose unit in the β-anomer of this compound typically appears as a doublet around δ 5.6-5.7 ppm, while the corresponding proton in the α-anomer appears further downfield, around δ 6.2-6.3 ppm. However, it is always best to consult the specific literature for the solvent and spectrometer frequency used.

Experimental Protocols

Protocol 1: Recrystallization of β-Lactose Octaacetate

This protocol is based on methodologies described in the literature for the purification of β-lactose octaacetate.[1]

  • Dissolution: Dissolve the crude this compound mixture in a minimum volume of dichloromethane (CH₂Cl₂).

  • Precipitation: Slowly add methanol (MeOH), typically around 10 volumes relative to the dichloromethane, to the solution while stirring.

  • Crystallization: Continue stirring at room temperature to induce crystallization. For optimal crystal growth and yield, the mixture can then be stored at a reduced temperature (e.g., 4°C) for several hours or overnight.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol to remove residual soluble impurities.

  • Drying: Dry the purified β-lactose octaacetate under vacuum.

  • Purity Assessment: Analyze the anomeric purity of the recrystallized product using ¹H NMR spectroscopy. Repeat the recrystallization process if a significant amount of the α-anomer is still present.

Protocol 2: ¹H NMR Analysis of Anomeric Ratio
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Integration: Integrate the signals corresponding to the anomeric protons of the α- and β-anomers.

  • Ratio Calculation: Calculate the α:β anomeric ratio from the integration values.

Quantitative Data

Table 1: Anomeric Ratio of this compound After Different Purification Stages

Sample Anomeric Ratio (α:β) Reference
Crude product from medium-scale acetylation~1:12[1]
After first crystallization (CH₂Cl₂/MeOH)Largely diminished α-anomer[1]
After second crystallization (CH₂Cl₂/MeOH)~1:275[2]
Crude product from large-scale acetylation~1:30[1]
After crystallization (large-scale, CH₂Cl₂/MeOH)No detectable α-anomer[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis synthesis Acetylation of Lactose quench Quench with Water/Ice synthesis->quench extract Dissolve in CH₂Cl₂ and Wash quench->extract dry Dry Crude Product extract->dry crystallize Recrystallization (CH₂Cl₂/MeOH) dry->crystallize filtrate Filter and Wash Crystals crystallize->filtrate dry_final Dry Pure Product filtrate->dry_final nmr ¹H NMR Analysis dry_final->nmr nmr->crystallize Repeat if α-anomer present

Caption: Workflow for the synthesis and purification of β-lactose octaacetate.

troubleshooting_tree start Low Purity of this compound check_nmr Analyze by ¹H NMR start->check_nmr anomers α- and β-Anomers Present? check_nmr->anomers other_impurities Other Impurities Present? anomers->other_impurities No recrystallize Perform Recrystallization (e.g., CH₂Cl₂/MeOH) anomers->recrystallize Yes column Consider Column Chromatography other_impurities->column Yes recheck_synthesis Review Acetylation Protocol other_impurities->recheck_synthesis Yes, significant amount pure_product High Purity Product other_impurities->pure_product No recrystallize->check_nmr column->recrystallize

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Purification of Crude Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude lactose octaacetate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Product - Incomplete precipitation during the initial workup. - Using an excessive volume of recrystallization solvent. - Premature crystallization during hot filtration. - Loss of product during transfer between vessels.- Ensure the reaction mixture is thoroughly chilled in an ice bath to maximize precipitation. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product for recrystallization. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper. - Rinse all glassware with a small amount of the cold recrystallization solvent to recover any residual product.
Product Fails to Crystallize from Solution - The solution is too dilute. - The solution is supersaturated but requires nucleation. - Residual impurities are inhibiting crystal formation.- Boil off a portion of the solvent to concentrate the solution and allow it to cool again. - Introduce a seed crystal of pure this compound. - Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. - If impurities are suspected, consider a preliminary purification step like column chromatography.
Product "Oils Out" Instead of Crystallizing - The boiling point of the recrystallization solvent is higher than the melting point of the this compound. - The rate of cooling is too rapid. - High concentration of impurities depressing the melting point.- Re-heat the solution to dissolve the oil and add a small amount of a co-solvent in which the product is less soluble to lower the overall solvent power. - Allow the solution to cool more slowly. Insulate the flask to reduce the cooling rate. - Consider pre-purification by passing the crude material through a short plug of silica gel.
Purified Product has a Low Melting Point or Broad Melting Range - Presence of residual solvent. - Contamination with the α-anomer. - Incomplete removal of starting materials or by-products.- Ensure the purified crystals are thoroughly dried under vacuum. - Perform a second recrystallization to improve the anomeric purity.[1] - Analyze the product by ¹H NMR to identify the nature of the impurities and select an appropriate purification strategy.[1]
Presence of α-Anomer in the Final Product - The initial crude product has a very high α-anomer content. - Insufficient purification through a single recrystallization.- The ratio of α to β anomers in the crude product can be influenced by the reaction workup; quenching in a larger volume of water may improve the initial ratio.[1] - Multiple recrystallizations are often necessary to achieve high anomeric purity.[1] Monitor the anomeric ratio by ¹H NMR after each recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from lactose and acetic anhydride?

A1: The primary impurities include:

  • Unreacted Starting Materials: D-(+)-lactose monohydrate, acetic anhydride, and the catalyst (e.g., anhydrous sodium acetate).[2][3]

  • Partially Acetylated Lactose: Such as lactose heptaacetate.[1]

  • The α-Anomer: When the β-anomer is the desired product, the α-anomer is considered a significant impurity. The crude product can have an α:β ratio of approximately 1:12.[1]

Q2: What is the recommended solvent for recrystallizing crude this compound?

A2: A common and effective method is recrystallization from 95% ethanol.[2][3] Another reported solvent system is a mixture of dichloromethane and methanol.[1] The choice of solvent may depend on the specific impurities present.

Q3: How can I determine the purity and anomeric ratio of my this compound sample?

A3: The most definitive method for determining both purity and the α:β anomeric ratio is ¹H NMR spectroscopy.[1] Other useful analytical techniques include:

  • Thin-Layer Chromatography (TLC): To qualitatively assess the number of components. A typical mobile phase is ethyl acetate/methanol/water (17:2:1 v/v/v).[3]

  • Melting Point Analysis: Pure β-lactose octaacetate has a reported melting point in the range of 94-98°C. A broad melting range can indicate the presence of impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): Can be used for the quantitative separation and analysis of lactose anomers.[4][5]

Q4: What is a typical yield for the synthesis and purification of this compound?

A4: The yield can vary depending on the synthesis and purification method. Reported yields for the synthesis are often in the range of 74% to over 85%.[2][3] After recrystallization, the recovery of the pure product is typically lower, with one study reporting a 54% overall yield of pure β-lactose octaacetate after two recrystallizations.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the purification and analysis of this compound.

Table 1: Physical and Chromatographic Properties

Parameter Value Reference(s)
Melting Point (after recrystallization)89-91.5 °C[3]
Melting Point (β-anomer)94.0–97.5 °C[1]
TLC Rf Value0.74 (ethyl acetate/methanol/water 17:2:1)[3]

Table 2: Purity Enhancement via Recrystallization

Stage α:β Anomer Ratio Reference(s)
Crude Product~1:12[1]
After First RecrystallizationSignificantly reduced α-anomer[1]
After Second Recrystallization~1:275[1]

Experimental Protocols

Protocol 1: Recrystallization from 95% Ethanol

This protocol is adapted from standard procedures for the purification of this compound.[2][3]

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol required to completely dissolve the solid. This should be done on a hot plate with gentle swirling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed over a period of 20-30 minutes.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Analysis by Thin-Layer Chromatography (TLC)

This protocol is for the qualitative analysis of purity.[3]

  • Solvent System Preparation: Prepare a mobile phase of ethyl acetate, methanol, and water in a 17:2:1 (v/v/v) ratio.

  • Chamber Equilibration: Add the mobile phase to a TLC chamber to a depth of about 0.5 cm. Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Spotting: Dissolve small amounts of the crude and purified this compound in a suitable solvent (e.g., dichloromethane or acetone). Spot the solutions onto a silica gel TLC plate.

  • Development: Place the TLC plate in the equilibrated chamber and allow the solvent front to ascend to near the top of the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots by spraying with a 10% sulfuric acid solution in methanol, followed by gentle heating.[3]

  • Analysis: Compare the number and intensity of spots for the crude and purified samples. The purified sample should ideally show a single spot.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude this compound (α:β ≈ 1:12) dissolve Dissolve in Minimal Hot 95% EtOH synthesis->dissolve Recrystallization cool Slow Cool & Ice Bath dissolve->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold 95% EtOH filtrate->wash dry Dry Under Vacuum wash->dry analysis Purity & Anomer Ratio (¹H NMR, TLC, MP) dry->analysis analysis->dissolve Re-crystallize if needed product Pure β-Lactose Octaacetate (α:β ≈ 1:275) analysis->product Meets Specs

Caption: Workflow for the purification of crude this compound.

troubleshooting_crystallization start Dissolved Crude Product in Hot Solvent and Cooled decision_crystals Crystals Formed? start->decision_crystals yes_crystals Proceed to Filtration and Washing decision_crystals->yes_crystals Yes no_crystals No Crystals decision_crystals->no_crystals No decision_oiled_out Did it Oil Out? no_crystals->decision_oiled_out yes_oiled_out Re-heat, Add More Solvent, Cool Slowly decision_oiled_out->yes_oiled_out Yes no_oiled_out Clear Solution decision_oiled_out->no_oiled_out No action_scratch 1. Scratch Flask no_oiled_out->action_scratch action_seed 2. Add Seed Crystal action_scratch->action_seed action_concentrate 3. Concentrate Solution action_seed->action_concentrate

Caption: Troubleshooting guide for crystallization issues.

References

Technical Support Center: Optimizing Lactose Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetylation of lactose. The information is designed to address common challenges encountered during the synthesis of lactose acetates, such as lactose octaacetate, a key intermediate in synthetic carbohydrate chemistry.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for lactose acetylation?

A1: Lactose acetylation is typically achieved through esterification with acetic anhydride.[1] Common catalysts include sodium acetate, iodine, or Lewis acids like tin chloride (SnCl4) and titanium tetrachloride (TiCl4).[1][3][4] The reaction can be performed with or without a solvent and under various heating conditions, including room temperature, elevated temperatures (50-60°C), boiling, or microwave irradiation.[1][4]

Q2: What is the expected yield for this compound synthesis?

A2: The yield of this compound can vary significantly depending on the reaction conditions. Microwave-assisted synthesis using acetic anhydride and sodium acetate has been reported to achieve yields of 85-90%.[1][5] Conventional heating methods may result in lower or comparable yields depending on the optimization of reaction parameters.

Q3: How can I confirm the successful acetylation of lactose?

A3: Successful acetylation can be confirmed through several analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the formation of the product.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and determining the anomeric ratio (α vs. β) of the acetylated product.[1][6]

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.[1][5]

  • Melting Point: The melting point of the purified product can be compared to literature values. For instance, β-lactose octaacetate has a reported melting point of 139-141°C.[7]

Q4: What is the significance of the anomeric mixture (α and β isomers) in lactose acetylation?

A4: The acetylation of lactose typically produces a mixture of α and β anomers of this compound.[6] For many applications in synthetic carbohydrate chemistry, a pure anomer, often the β-isomer, is required.[4][6] The ratio of these anomers can be influenced by the reaction conditions and the starting material.[6] Purification methods, such as fractional crystallization, are often necessary to isolate the desired anomer.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Acetylated Product Incomplete reaction.- Increase reaction time.[1] - Increase reaction temperature or use microwave irradiation for more efficient heating.[1][4] - Ensure the correct molar ratio of acetic anhydride to lactose. A stoichiometric excess of the acetylating agent is often used.[3]
Loss of product during workup.- The amount of water used to quench the reaction is important; using a larger volume of cold water can improve the precipitation of the crude product.[6] - Ensure complete precipitation by allowing the mixture to stand at a low temperature (e.g., 4°C) for an extended period (e.g., 12 hours).[1][8]
Incomplete Acetylation (Partially Acetylated By-products) Insufficient amount of acetylating agent or catalyst.- Increase the molar equivalent of acetic anhydride.[3] - Ensure the catalyst is active and used in the appropriate amount.
Short reaction time.- Monitor the reaction by TLC until the starting material is fully consumed.[6]
Difficulty in Product Crystallization/Purification Presence of impurities or an anomeric mixture.- Perform a thorough workup to remove excess reagents and by-products. This may include washing with aqueous sodium bicarbonate solution.[6] - For purification, fractional crystallization from a suitable solvent system (e.g., methanol/dichloromethane) is effective for separating anomers.[6]
Oily or syrupy product.- Ensure all water has been removed from the lactose starting material (use anhydrous lactose if possible). - After quenching the reaction with water, the crude product should be thoroughly dried. Recrystallization from an appropriate solvent can help obtain a crystalline solid.[1]
Formation of Colored Impurities Reaction temperature is too high or prolonged heating.- Optimize the heating time and temperature. Microwave synthesis can offer better control and shorter reaction times, potentially reducing by-product formation.[1]
Impure starting materials.- Use high-purity lactose and acetic anhydride.

Data Presentation: Reaction Conditions for Lactose Acetylation

Table 1: Comparison of Different Catalysts and Conditions for Lactose Acetylation

Catalyst Reagent Temperature Reaction Time Yield Reference
Sodium AcetateAcetic AnhydrideMicrowave (700W)15-20 min91%[1]
Sodium AcetateAcetic Anhydride100°C2 hours~85%[9]
IodineAcetic AnhydrideNot specifiedNot specifiedNot specified[3]
None (Catalyst-free)Acetic Anhydride80-85°CVariesHigh[10]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound [1][5][8]

  • Reactant Mixture: In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 700 W for 15-20 minutes.

  • Quenching: Pour the resulting sample into 200 cm³ of distilled water with ice cubes.

  • Precipitation: Stir the mixture and leave it at 4°C for 12 hours to allow for the precipitation of the lactose ester as a white solid.

  • Filtration and Washing: Filter the precipitate under vacuum and wash it with distilled water.

  • Purification: Further purify the crude product by recrystallization from 95% ethanol and then distilled water.

  • Drying: Dry the purified this compound in a vacuum oven to a constant weight.

Protocol 2: Conventional Synthesis of β-Lactose Octaacetate [4]

  • Reactant Mixture: In a 2-L round-bottom flask, add 900 mL of acetic anhydride and 25 g of anhydrous sodium acetate.

  • Addition of Lactose: While stirring, add 100 g of α-lactose monohydrate in small portions.

  • Heating: Heat the mixture, keeping the temperature essentially constant, until all the starting material dissolves. Continue heating for an additional 20 minutes.

  • Monitoring: Monitor the reaction completion by TLC (e.g., using a 10:1 mixture of dichloromethane:acetone).

  • Quenching: Pour the reaction mixture into a water-ice mixture (2700 mL in a 4-L beaker) and stir gently overnight.

  • Extraction: Extract the product with dichloromethane.

  • Washing: Wash the organic phase with aqueous sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic phase and concentrate it to obtain the crude product.

  • Crystallization: Dissolve the crude product in a minimal amount of hot dichloromethane and add methanol to induce crystallization of β-lactose octaacetate.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acetylation Reaction cluster_workup Product Isolation & Purification reactants Mix Lactose, Acetic Anhydride, & Catalyst heating Heating (Conventional or Microwave) reactants->heating quench Quench with Ice Water heating->quench precipitate Precipitation quench->precipitate filter_wash Filter & Wash precipitate->filter_wash recrystallize Recrystallization filter_wash->recrystallize dry Dry Product recrystallize->dry

Caption: General experimental workflow for lactose acetylation.

troubleshooting_logic start Low Product Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes workup_loss Product Loss during Workup? start->workup_loss No increase_time Increase Reaction Time/Temp incomplete_reaction->increase_time Yes check_reagents Check Reagent Ratios incomplete_reaction->check_reagents Also consider optimize_quench Optimize Quenching & Precipitation workup_loss->optimize_quench Yes

References

preventing the formation of by-products in lactose octaacetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of by-products during the synthesis of lactose octaacetate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired β-Anomer and Presence of α-Anomer

  • Question: My final product is a mixture of α and β anomers, with a low yield of the desired β-lactose octaacetate. How can I improve the stereoselectivity and yield?

  • Answer: The formation of an anomeric mixture is a common issue in lactose acetylation. While achieving complete stereoselectivity for the β-anomer in a one-pot synthesis is challenging, the ratio can be influenced by the reaction conditions and catalyst. The primary method for obtaining the pure β-anomer is through careful crystallization.

    • Troubleshooting Steps:

      • Optimize Crystallization: The most effective method to isolate the pure β-anomer is fractional crystallization. A recommended solvent system is a mixture of methanol and dichloromethane (e.g., 10:1 MeOH:CH₂Cl₂). The α-anomer is generally more soluble in the mother liquor.[1]

      • Reaction Quenching: The volume of water used to quench the reaction can affect the initial ratio of precipitated anomers. Using a larger volume of water (e.g., 10 volumes relative to the reaction mixture) can lead to a higher initial yield of the crude product, which will then require thorough crystallization to isolate the β-anomer.[1]

      • Catalyst Choice: While various catalysts can be used, sodium acetate is a common and effective choice. Some studies have explored microwave irradiation in the presence of sodium acetate, which can lead to rapid reactions, though the resulting anomeric ratio may still favor a mixture.[1][2]

Problem 2: Incomplete Acetylation Resulting in Partially Acetylated By-products

  • Question: TLC analysis of my crude product shows a spot with a lower Rf value than this compound, suggesting incomplete acetylation. How can I ensure complete conversion?

  • Answer: The presence of partially acetylated by-products, such as lactose heptaacetate, indicates that not all hydroxyl groups on the lactose molecule have been esterified. This can be due to insufficient reagents, reaction time, or catalyst activity.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Moisture can consume the acetic anhydride, reducing its availability for the acetylation reaction. Ensure that the lactose and any solvents used are thoroughly dried.

      • Sufficient Acetic Anhydride: Use a stoichiometric excess of acetic anhydride to ensure all eight hydroxyl groups are acetylated.

      • Adequate Reaction Time and Temperature: With conventional heating using sodium acetate and acetic acid, a reaction time of at least 30 minutes at reflux may be necessary for complete acetylation.[3] Microwave-assisted synthesis can significantly reduce the reaction time.[2][4]

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and any intermediate spots. A common eluent system for TLC analysis is ethyl acetate/methanol/water (17:2:1 v/v/v).[2]

Problem 3: Product Discoloration (Yellow or Brown Product)

  • Question: My final this compound product has a yellow or brown tint. What causes this discoloration and how can I obtain a white, crystalline product?

  • Answer: Discoloration during the acetylation of sugars can arise from side reactions, particularly at elevated temperatures. The use of certain catalysts, like iodine, can also impart color to the reaction mixture.

    • Troubleshooting Steps:

      • Control Reaction Temperature: Avoid excessive heating, as this can promote the formation of colored by-products.

      • Purification using Activated Carbon: If the product is discolored, a small amount of activated carbon can be added to a solution of the crude product (e.g., in ethanol or dichloromethane). The solution is then heated briefly, and the carbon is removed by filtration through celite. This is a common technique for removing colored impurities from organic compounds.

      • Recrystallization: Thorough recrystallization is often effective in removing colored impurities. The desired product should crystallize out, leaving the colored impurities in the mother liquor.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common by-products in this compound synthesis?

    • A1: The most common by-products are the α-anomer of this compound and various partially acetylated lactose derivatives, such as lactose heptaacetate.[1]

  • Q2: Can I use a different catalyst besides sodium acetate?

    • A2: Yes, other catalysts have been reported for the acetylation of lactose. For instance, iodine has been used as a catalyst.[5] However, the choice of catalyst can influence the reaction time, temperature, and potentially the anomeric ratio of the product.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A silica gel plate can be used with a mobile phase such as ethyl acetate/methanol/water (17:2:1 v/v/v).[2] The spots can be visualized by spraying with a 10% sulfuric acid solution in methanol followed by heating.[2] this compound will have a higher Rf value than the more polar, partially acetylated intermediates and the starting lactose.

  • Q4: What is the best way to purify the crude this compound?

    • A4: Recrystallization is the most effective method for purifying this compound, particularly for separating the desired β-anomer from the α-anomer.[1] A common and effective solvent system for recrystallization is 95% ethanol or a mixture of dichloromethane and methanol.[1][2][4]

  • Q5: My crystallized product seems to be hydrolyzing back to lactose during workup or storage. How can I prevent this?

    • A5: this compound is an ester and can be susceptible to hydrolysis under acidic or basic conditions, especially in the presence of water. During the workup, ensure that any aqueous washes are neutral. For storage, keep the purified product in a cool, dry place, preferably in a desiccator, to protect it from atmospheric moisture.

Data Presentation

Table 1: Comparison of Reaction Conditions and Anomeric Ratio in this compound Synthesis

CatalystHeating MethodReaction TimeCrude Product Yield (%)α:β Anomer Ratio in Crude ProductReference
Sodium AcetateConventionalNot specified77~1:12[1]
Sodium AcetateConventionalNot specified70~1:30[1]
Sodium AcetateMicrowave1 minNot specified~1:4.8[1]
IodineNot specifiedNot specifiedNot specifiedNot specified[5]

Table 2: Physicochemical Properties of this compound Anomers

Propertyβ-Lactose Octaacetateα-Lactose Octaacetate
Melting Point (°C) 94.0–97.5Not specified
[α]D (c 10.0, CHCl₃) -4.14Not specified

Data extracted from Reference[1]

Experimental Protocols

Protocol 1: Conventional Synthesis of β-Lactose Octaacetate with Sodium Acetate

This protocol is adapted from the work of Xu et al. and focuses on obtaining a high proportion of the β-anomer through controlled precipitation and crystallization.[1]

  • Reaction Setup: In a round-bottom flask, heat a mixture of acetic anhydride (9 volumes) and sodium acetate (0.25 parts by weight relative to lactose).

  • Addition of Lactose: To the nearly boiling mixture, add α-lactose monohydrate (1 part by weight) in small portions.

  • Reaction: Continue heating and stirring for approximately 45 minutes after all the lactose has been added. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Pour the reaction mixture into a large volume of an ice-water mixture (e.g., 10 volumes relative to the reaction mixture) and stir gently overnight.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from a mixture of dichloromethane and methanol to obtain pure β-lactose octaacetate.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol is based on the work of Mihov et al. and offers a rapid synthesis method.[2][4]

  • Reactant Mixture: In a microwave reaction vial, mix D-(+)-lactose monohydrate (e.g., 10.0 g), acetic anhydride (e.g., 30 cm³), and anhydrous sodium acetate (e.g., 3.0 g).[2]

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate at a suitable power (e.g., 700 W) for a short duration (e.g., 10-20 minutes).[2]

  • Workup: After cooling, pour the reaction mixture into ice-cold distilled water and stir.[2] Allow the mixture to stand at a low temperature (e.g., 4 °C) for several hours to precipitate the product.[2]

  • Isolation and Purification: Filter the white solid under vacuum, wash with distilled water, and purify by recrystallization from 95% ethanol.[2][4]

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage reactants Lactose + Acetic Anhydride + Catalyst reaction Heating (Conventional or Microwave) reactants->reaction quench Quench with Ice Water reaction->quench filtration Vacuum Filtration quench->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallization (e.g., EtOH or CH2Cl2/MeOH) crude_product->recrystallization pure_product Pure β-Lactose Octaacetate recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

by_product_formation cluster_products Reaction Products Lactose Lactose Acetylation Acetylation (Acetic Anhydride, Catalyst) Lactose->Acetylation Beta_Octaacetate β-Lactose Octaacetate (Desired Product) Acetylation->Beta_Octaacetate Major Pathway Alpha_Octaacetate α-Lactose Octaacetate (Anomeric By-product) Acetylation->Alpha_Octaacetate Side Pathway Partially_Acetylated Partially Acetylated Lactose (e.g., Heptaacetate) Acetylation->Partially_Acetylated Incomplete Reaction

Caption: Pathways for the formation of the desired product and by-products in this compound synthesis.

References

troubleshooting low yield in microwave-assisted lactose octaacetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of lactose octaacetate. Our aim is to help you diagnose and resolve issues leading to low product yields.

Troubleshooting Guides

Low yield in the synthesis of this compound can stem from several factors related to reaction parameters, reagent quality, and post-reaction work-up. The following guides address common problems in a question-and-answer format.

Issue 1: The reaction resulted in a significantly lower yield than expected.

  • Question: My yield of this compound is below the expected 85-90%. What are the most likely causes?

  • Answer: Several factors can contribute to low yields. The most common are suboptimal reaction time, incorrect microwave power, impure reagents, or inefficient work-up and purification. It is also possible that the lactose has undergone degradation due to excessive heating.

Issue 2: How does reaction time impact the final yield?

  • Question: I am unsure about the optimal microwave irradiation time. How does this parameter affect the yield?

  • Answer: Reaction time is a critical parameter in microwave-assisted synthesis. Insufficient time will lead to incomplete acetylation, while excessive time can cause degradation of the product, both resulting in a lower yield. Based on experimental data, the highest yields (around 91%) are typically achieved with reaction times between 15 and 20 minutes at 700W.[1] A significant drop in yield is observed at 30 minutes, indicating product degradation.

Data Presentation: Effect of Microwave Irradiation Time on Yield

Reaction Time (minutes)Microwave Power (W)Yield (%)Reference
1070078[1]
1570091[1]
2070091[1]
3070039[1]

Issue 3: Could the microwave power setting be the cause of the low yield?

  • Question: I am not using a 700W microwave. Could this be the reason for my low yield?

  • Answer: Yes, the microwave power directly influences the reaction rate and temperature. A power setting significantly lower than 700W may require longer reaction times to achieve complete acetylation. Conversely, a much higher power setting could lead to rapid overheating and degradation of the lactose and the product. It is crucial to either use a microwave with adjustable power settings or to calibrate your reaction times accordingly if using a fixed-power microwave.

Issue 4: What is the role of sodium acetate and could its amount affect the yield?

  • Question: I am using anhydrous sodium acetate as a catalyst. Can the amount I use impact my results?

  • Answer: Absolutely. Sodium acetate acts as a basic catalyst in the acetylation reaction.[2] An insufficient amount of catalyst will result in a slow or incomplete reaction, leading to a low yield of this compound. While an optimal catalyst concentration exists, an excessive amount does not necessarily improve the yield and may complicate the purification process. For the peracetylation of sugars, a common approach is to use a molar ratio of catalyst to sugar that is less than one.

Issue 5: How can I be sure my work-up procedure is not causing product loss?

  • Question: I suspect I might be losing product during the purification steps. What is the correct procedure?

  • Answer: The work-up procedure is critical for isolating the this compound. The recommended method involves pouring the reaction mixture into ice-cold water to precipitate the product.[1][3] It is essential to stir the mixture and allow it to stand at a low temperature (e.g., 4°C) for several hours to ensure complete precipitation.[1][3] The precipitate should then be collected by vacuum filtration and washed thoroughly with distilled water.[3] Further purification can be achieved by recrystallization from 95% ethanol.[3] Significant product loss can occur if the precipitation is incomplete or if the product is not washed sufficiently to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of lactose degradation during the reaction?

A1: A common sign of degradation is a darkening of the reaction mixture, turning from a colorless or pale-yellow solution to brown or black. This indicates charring of the carbohydrate. The formation of byproducts such as furfurals can also occur under acidic conditions and high temperatures.[4]

Q2: Can I use a different catalyst instead of sodium acetate?

A2: While sodium acetate is a commonly used and effective catalyst for this reaction, other bases like potassium acetate or pyridine can also be used. However, the reaction conditions, particularly time and temperature, may need to be re-optimized for different catalysts.

Q3: What are the potential side products if the acetylation is incomplete?

A3: Incomplete acetylation will result in a mixture of partially acetylated lactose molecules, where not all eight hydroxyl groups have been esterified. These will have different polarities and may be difficult to separate from the desired fully acetylated product.

Q4: Is it necessary to use anhydrous sodium acetate?

A4: Yes, using the anhydrous form of sodium acetate is recommended. The presence of water can react with the acetic anhydride, reducing its effectiveness as the acetylating agent and potentially leading to lower yields.

Experimental Protocols

Detailed Methodology for Microwave-Assisted this compound Synthesis

This protocol is based on established procedures for the microwave-assisted synthesis of this compound.[1][3]

Materials:

  • D-(+)-Lactose monohydrate (10.0 g, 0.029 mol)

  • Acetic anhydride (30 cm³, 0.27 mol)

  • Anhydrous sodium acetate (3.0 g, 0.036 mol)

  • Distilled water

  • Ice

  • 95% Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask suitable for microwave synthesis, combine 10.0 g of D-(+)-lactose monohydrate, 30 cm³ of acetic anhydride, and 3.0 g of anhydrous sodium acetate.

  • Place the flask in a microwave reactor and irradiate at 700 W for 15-20 minutes.

  • After irradiation, carefully pour the hot reaction mixture into a beaker containing approximately 200 cm³ of an ice-water mixture.

  • Stir the mixture vigorously to facilitate the precipitation of this compound as a white solid.

  • Allow the mixture to stand at 4°C for at least 12 hours to ensure complete precipitation.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with several portions of cold distilled water to remove any unreacted reagents and byproducts.

  • For further purification, recrystallize the crude product from 95% ethanol.

  • Dry the purified this compound in a vacuum oven to a constant weight.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_time Check Reaction Time (15-20 min optimal) start->check_time check_power Check Microwave Power (700W optimal) check_time->check_power Correct adjust_time Adjust Time check_time->adjust_time Incorrect check_reagents Check Reagent Purity (Anhydrous NaOAc, fresh Ac2O) check_power->check_reagents Correct adjust_power Adjust Power/Calibrate check_power->adjust_power Incorrect check_workup Review Work-up Procedure (Precipitation, Washing) check_reagents->check_workup Pure use_pure_reagents Use Pure/Dry Reagents check_reagents->use_pure_reagents Impure optimize_workup Optimize Precipitation & Washing check_workup->optimize_workup Inefficient success Yield Improved check_workup->success Efficient adjust_time->success adjust_power->success use_pure_reagents->success optimize_workup->success

Caption: Troubleshooting workflow for low yield.

Experimental_Workflow Experimental Workflow for this compound Synthesis mix_reagents Mix Lactose, Acetic Anhydride, & Sodium Acetate microwave Microwave Irradiation (700W, 15-20 min) mix_reagents->microwave precipitate Precipitate in Ice Water microwave->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize dry Dry Product recrystallize->dry product This compound dry->product

Caption: Experimental workflow diagram.

References

issues with lactose octaacetate crystallization and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of lactose octaacetate.

Troubleshooting Guides

Issue: "Oiling Out" or Formation of a Liquid Phase Instead of Crystals

Q1: My this compound is separating as an oil instead of forming solid crystals. What is happening and how can I fix it?

A1: This phenomenon, known as "oiling out," occurs when the dissolved this compound separates from the solution as a liquid phase rather than solid crystals upon cooling.[1][2] This is often because the temperature of the solution is still above the melting point of the solute when it begins to precipitate.[3][4] The resulting oil can trap impurities, leading to a less pure final product.[2][3]

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the concentration and reduce the degree of supersaturation.[1]

  • Slow Down the Cooling Rate: Allow the solution to cool more slowly. This provides more time for the molecules to arrange themselves into a crystal lattice. You can insulate the flask to slow down heat loss.[3][5]

  • Use a Seed Crystal: Introduce a small, high-quality crystal of this compound to the solution once it is slightly cooled. This provides a template for further crystal growth and can help bypass the formation of an oil.[6][7]

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[1]

  • Lower the Boiling Point of the Solvent System: If the melting point of your this compound is below the boiling point of your solvent, consider using a lower-boiling point solvent or a mixed solvent system to reduce the overall boiling point.[1]

Issue: Formation of Very Small or Needle-like Crystals

Q2: I am getting very small crystals, or a powder, instead of larger, well-defined crystals. How can I increase the crystal size?

A2: The formation of many small crystals is typically due to a high number of nucleation sites and rapid crystal growth.[7][8] To obtain larger crystals, the goal is to have fewer nucleation sites and a slower growth rate.

Troubleshooting Steps:

  • Reduce the Rate of Cooling: Slower cooling allows fewer crystal nuclei to form and promotes the growth of larger, more ordered crystals.[5]

  • Use a Less Concentrated Solution: A highly supersaturated solution can lead to rapid precipitation and the formation of many small crystals. Try using a slightly more dilute solution.

  • Minimize Mechanical Disturbances: Avoid agitating or moving the crystallization vessel, as this can induce the formation of new crystals.[7][9]

  • Optimize the Solvent System: Choose a solvent in which this compound is moderately soluble. If it is too soluble, the yield of large crystals will be low. If it is not soluble enough, it may precipitate too quickly. A binary solvent system (one solvent in which it is soluble and one in which it is less soluble) can sometimes provide better control over crystal growth.[5]

  • Utilize Seed Crystals: Introducing a few high-quality seed crystals into a slightly supersaturated solution can encourage the growth of a smaller number of larger crystals.[7]

Issue SummaryPrimary CausesRecommended Solutions
Oiling Out High degree of supersaturation.[1]Reheat and add more solvent.[1]
Rapid cooling.[1]Allow the solution to cool more slowly.[3]
Melting point of solute is below the solvent's boiling point.[1]Use a lower-boiling point solvent or a mixed solvent system.[1]
Presence of impurities.[3]Perform a preliminary purification step (e.g., with activated charcoal).[4]
Small Crystals High number of nucleation sites.[7]Minimize dust and scratches; use a clean flask.[7]
Rapid crystal growth.[5]Slow down the cooling rate; use a less concentrated solution.[5]
Mechanical agitation.[7]Keep the crystallization vessel undisturbed.[7]
Inappropriate solvent choice.[8]Select a solvent of moderate solubility or use a binary solvent system.[5][8]

Frequently Asked Questions (FAQs)

Q3: What is the typical melting point of this compound?

A3: The melting point can vary depending on the anomeric form (α or β) and purity. The β-anomer of this compound has a reported melting point in the range of 139-141°C.

Q4: What are the best solvents for recrystallizing this compound?

A4: Ethanol, particularly 95% ethanol, is a commonly used and effective solvent for the recrystallization of this compound.[10] Other solvent systems that have been reported include mixtures of dichloromethane and methanol.[11] The choice of solvent can be critical, and it is best to use a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[1]

Q5: How can I be sure that my final product is pure β-lactose octaacetate?

A5: While melting point can be an indicator of purity, it is not always reliable for distinguishing between anomers. 1H NMR spectroscopy is a more definitive method for determining the anomeric purity of β-lactose octaacetate.[11]

Q6: Can impurities in my starting material affect the crystallization process?

A6: Yes, impurities can significantly impact crystallization. They can interfere with crystal lattice formation, leading to oiling out or the formation of smaller, less pure crystals.[3][12] If you suspect impurities are an issue, consider a preliminary purification step, such as passing the solution through a short column of silica gel or treating it with activated charcoal.

Experimental Protocols

Protocol for Recrystallization of this compound from Ethanol

This protocol is adapted from procedures described in the literature for the purification of this compound.[10]

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol. Heat the mixture gently on a hot plate with stirring until all the solid has dissolved. Avoid adding excessive solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote even slower cooling, you can place the flask in an insulated container. Do not disturb the flask during this period.

  • Further Cooling: Once the flask has reached room temperature and crystals have formed, you can place it in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold distilled water to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified this compound crystals in a vacuum oven to a constant weight.[10]

Visualizations

start Start: this compound Crystallization Issue issue Identify the Primary Issue start->issue oiling_out Oiling Out (Liquid Formation) issue->oiling_out Liquid Phase small_crystals Small/Needle-like Crystals issue->small_crystals Poor Crystal Size no_crystals No Crystals Form issue->no_crystals No Precipitation reheat Reheat and Add More Solvent oiling_out->reheat slow_cool Slow Down Cooling Rate small_crystals->slow_cool evaporate_solvent Evaporate Some Solvent no_crystals->evaporate_solvent reheat->slow_cool seed_crystal Use a Seed Crystal slow_cool->seed_crystal reduce_concentration Reduce Solution Concentration slow_cool->reduce_concentration change_solvent Change Solvent System seed_crystal->change_solvent end_solution Solution Achieved seed_crystal->end_solution change_solvent->end_solution minimize_disturbance Minimize Mechanical Disturbance reduce_concentration->minimize_disturbance minimize_disturbance->seed_crystal scratch_flask Scratch Inner Surface of Flask evaporate_solvent->scratch_flask scratch_flask->seed_crystal

Caption: Troubleshooting workflow for common this compound crystallization issues.

cluster_factors Key Factors crystallization_success Successful Crystallization (Large, Pure Crystals) supersaturation Optimal Supersaturation crystallization_success->supersaturation cooling_rate Slow Cooling Rate crystallization_success->cooling_rate solvent_choice Appropriate Solvent crystallization_success->solvent_choice purity High Purity of Solute crystallization_success->purity nucleation Controlled Nucleation crystallization_success->nucleation

Caption: Key factors influencing the success of this compound crystallization.

References

Technical Support Center: Characterization of Unexpected Side Products in Lactose Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lactose acetylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize unexpected side products that may arise during the acetylation of lactose.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of lactose acetylation?

The primary expected product of lactose acetylation is octa-O-acetyl-lactose, also known as peracetylated lactose. This reaction involves the substitution of all eight hydroxyl (-OH) groups on the lactose molecule with acetyl (-OAc) groups. Due to the anomeric nature of the glucose unit, the product is typically a mixture of α and β anomers.

Q2: What are some common, expected side products in lactose acetylation?

The most common side products that are often expected to some extent are:

  • Anomers of Octa-O-acetyl-lactose: The acetylation reaction typically yields a mixture of the α and β anomers of octa-O-acetyl-lactose. The ratio of these anomers can vary depending on the reaction conditions.

  • Partially Acetylated Lactose: Incomplete acetylation can result in a mixture of lactose molecules with varying degrees of acetylation (e.g., hepta-, hexa-, penta-acetylated lactose).

Q3: What are some unexpected side products I might encounter?

Unexpected side products often indicate issues with reaction conditions or reagent purity. These can include:

  • Degradation Products: At high temperatures, lactose can degrade.

  • Caramelization Products: Overheating during the reaction or workup can lead to the formation of brown, polymeric caramel-like substances.

  • Maillard Reaction Products: If the lactose starting material or solvents are contaminated with amino acids, the Maillard reaction can occur upon heating, leading to the formation of colored and complex products known as melanoidins.

  • Hydrolysis Products and their Acetylated Derivatives: The presence of water can lead to the hydrolysis of lactose into glucose and galactose. These monosaccharides can then be acetylated to form penta-O-acetyl-glucose and penta-O-acetyl-galactose.

Troubleshooting Guides

Problem 1: My final product is a brown or yellow color instead of a white solid.

Possible Cause Suggested Solution
Caramelization The reaction temperature was too high, or the product was overheated during solvent removal. Monitor the reaction temperature closely and use a rotary evaporator with a water bath at a controlled, lower temperature for solvent removal.
Maillard Reaction The lactose starting material may be contaminated with amino acids or proteins. Use high-purity, protein-free lactose. Ensure solvents are free from amine contaminants.
Pyridine-Related Impurities If using pyridine as a catalyst and solvent, it can contribute to color formation, especially at elevated temperatures. Consider using alternative acetylation methods, such as acetic anhydride with sodium acetate, or ensure high-purity, dry pyridine is used and the temperature is controlled.

Problem 2: My TLC analysis shows multiple spots, even after a long reaction time.

Possible Cause Suggested Solution
Incomplete Reaction The reaction may not have gone to completion, resulting in a mixture of partially acetylated lactose species. Increase the reaction time or the equivalents of the acetylating agent. Monitor the reaction by TLC until the starting material spot disappears.
Hydrolysis The presence of water in the reagents or glassware led to the hydrolysis of lactose and the formation of acetylated monosaccharides. Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents.
Anomeric Mixture Even with a complete reaction to octa-O-acetyl-lactose, the α and β anomers may separate on TLC, appearing as two closely spaced spots. This is a normal outcome of the reaction.

Problem 3: My NMR spectrum is complex and shows more peaks than expected for octa-O-acetyl-lactose.

Possible Cause Suggested Solution
Mixture of Anomers The presence of both α and β anomers will result in two sets of signals in the NMR spectrum, particularly for the anomeric protons. This is a common and expected outcome.
Partially Acetylated Products Incomplete acetylation will lead to a complex mixture of products with different numbers of acetyl groups, resulting in a multitude of overlapping signals in the NMR spectrum. Purify the product using column chromatography.
Acetylated Monosaccharides If hydrolysis occurred, the NMR spectrum will show signals corresponding to penta-O-acetyl-glucose and/or penta-O-acetyl-galactose in addition to the desired product.
Residual Solvents Signals from residual solvents like pyridine or ethyl acetate may be present. Ensure the product is thoroughly dried under high vacuum.

Data Presentation

Table 1: Comparison of Lactose Acetylation Methods and Common Outcomes

Method Reagents Typical Temperature Common Products/Side Products Approximate Yield
Sodium Acetate Catalyzed Acetic anhydride, anhydrous sodium acetate100-140°CMixture of α/β-octa-O-acetyl-lactose, potential for some partially acetylated products.~85%[1]
Pyridine Catalyzed Acetic anhydride, dry pyridine0°C to room temperatureMixture of α/β-octa-O-acetyl-lactose.Good to high yields.
Microwave-Assisted Acetic anhydride, sodium acetate700WMixture of α/β-octa-O-acetyl-lactose.85-90%[2]

Experimental Protocols

Protocol 1: Acetylation of Lactose using Acetic Anhydride and Sodium Acetate

This protocol is adapted from procedures described in the literature.[1]

Materials:

  • Anhydrous D-lactose

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol (for recrystallization)

  • Distilled water

  • Ice

Procedure:

  • Combine anhydrous D-lactose (1 equivalent) and anhydrous sodium acetate (0.5 equivalents) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add acetic anhydride (10 equivalents) to the flask.

  • Heat the mixture to 100-120°C with stirring for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.

  • Filter the white precipitate and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure octa-O-acetyl-lactose.

  • Dry the purified product under vacuum.

Protocol 2: Thin Layer Chromatography (TLC) Analysis of Lactose Acetylation

Materials:

  • Silica gel TLC plates

  • Developing solvent (e.g., Ethyl Acetate/Hexane, 1:1 v/v)

  • Staining solution (e.g., p-anisaldehyde stain or a sulfuric acid/ethanol charring solution)

  • Heat gun or hot plate

Procedure:

  • Dissolve small amounts of the crude reaction mixture, the purified product, and the lactose starting material in a suitable solvent (e.g., dichloromethane or acetone).

  • Spot the dissolved samples onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing the developing solvent.

  • After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front.

  • Dry the plate and visualize the spots by dipping it in the staining solution followed by heating with a heat gun until spots appear.

  • Lactose (starting material) will remain at the baseline (Rf ≈ 0), while the acetylated products will have higher Rf values. Octa-O-acetyl-lactose will have the highest Rf, and partially acetylated products will appear between the baseline and the fully acetylated product spot.

Visualizations

experimental_workflow cluster_reaction Acetylation Reaction cluster_workup Workup & Purification cluster_analysis Analysis lactose Anhydrous Lactose reaction Heating (100-120°C) lactose->reaction reagents Acetic Anhydride + Sodium Acetate reagents->reaction quench Quench with Ice Water reaction->quench filtration Filtration & Washing quench->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization drying Vacuum Drying recrystallization->drying final_product Pure Octa-O-acetyl-lactose drying->final_product tlc TLC nmr NMR hplc HPLC final_product->tlc final_product->nmr final_product->hplc

Caption: Experimental workflow for lactose acetylation.

logical_relationship cluster_products Reaction Products cluster_causes Potential Causes of Unexpected Products start Lactose Acetylation Reaction expected Expected: - α/β-Octa-O-acetyl-lactose - Partially Acetylated Lactose start->expected unexpected Unexpected: - Degradation Products - Caramelization Products - Maillard Products - Acetylated Monosaccharides start->unexpected high_temp High Temperature high_temp->unexpected leads to water Presence of Water water->unexpected leads to impurities Reagent Impurities (e.g., amino acids) impurities->unexpected leads to

Caption: Troubleshooting logic for unexpected side products.

References

Technical Support Center: Scaling Up Lactose Octaacetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling the synthesis of lactose octaacetate from a laboratory to a pilot plant setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fully acetylated derivative of lactose, meaning all eight of its hydroxyl groups have been converted to acetate esters. It serves as a key intermediate in synthetic carbohydrate chemistry.[1] Its applications include the synthesis of more complex oligosaccharides, such as those found in human milk, and it has been investigated for its antimicrobial and antiviral properties.[1][2][3]

Q2: What is the standard laboratory method for synthesizing this compound?

A2: The most common method involves the esterification of D-(+)-lactose with acetic anhydride using a catalyst.[2][3] Anhydrous sodium acetate is a frequently used catalyst for this reaction.[4] The reaction can be performed with or without a solvent and under various heating conditions, including conventional heating at elevated temperatures (e.g., 100°C) or microwave irradiation.[2][4]

Q3: What are the most significant challenges when scaling this synthesis to a pilot plant?

A3: Scaling up the synthesis of this compound presents several key challenges:

  • Exothermic Reaction Control: The reaction between lactose and acetic anhydride is exothermic. Managing heat removal is critical in large reactors to prevent runaway reactions and ensure consistent product quality.

  • Mixing and Homogeneity: As batch size increases, ensuring efficient mixing of the solid lactose, catalyst, and liquid acetic anhydride becomes more difficult. Poor mixing can lead to localized overheating and incomplete reactions.

  • Work-up and Product Isolation: Handling large volumes of reaction mixture, particularly during the quenching step (pouring into ice water), requires careful planning and appropriate equipment. The filtration and drying of large quantities of product also need to be optimized.[5]

  • Purification: Achieving high purity at a large scale can be difficult. Fractional crystallization, a common purification method, may need significant optimization to consistently remove by-products and undesired anomers.[5][6]

  • Solvent and Reagent Handling: Managing and potentially recycling large quantities of acetic anhydride and any solvents used is a critical economic and environmental consideration for pilot-scale operations.[4][7]

Experimental Protocols

Laboratory-Scale Synthesis (10 g)

This protocol is adapted from microwave-assisted synthesis methods which are noted for their efficiency.[3]

Materials:

  • D-(+)-lactose monohydrate: 10.0 g (0.029 mol)

  • Acetic anhydride: 30 cm³ (0.27 mol)

  • Anhydrous sodium acetate: 3.0 g (0.036 mol)

  • Distilled water with ice

  • 95% Ethanol for recrystallization

Procedure:

  • Combine D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate in a suitable round-bottom flask.[3]

  • Heat the mixture. A conventional heating approach involves heating at 100°C for 2 hours with stirring.[4] Alternatively, microwave irradiation (e.g., 700 W for 10 minutes) can be used for rapid synthesis.[3]

  • After the reaction is complete, carefully pour the hot mixture into approximately 200 cm³ of an ice-water slurry with vigorous stirring.[2]

  • Continue stirring and allow the mixture to stand, preferably at 4°C for several hours (e.g., 12 hours), to allow the product to fully precipitate as a white solid.[3]

  • Filter the solid product under vacuum and wash it thoroughly with distilled water to remove acetic acid and other water-soluble impurities.[2]

  • Purify the crude this compound by recrystallizing from 95% ethanol.[3]

  • Dry the purified product in a vacuum oven to a constant weight.[3]

Recommended Pilot-Scale Protocol (100 g)

This protocol is based on established large-scale acetylation procedures and focuses on controlling the process for better yield and purity.[5]

Materials:

  • α-lactose monohydrate: 100 g

  • Acetic anhydride: 900 mL

  • Anhydrous sodium acetate: 25 g

  • Ice-water mixture: ~2700 mL

  • Dichloromethane (CH₂Cl₂) for extraction

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Methanol (MeOH) or Ethanol (EtOH) for crystallization

Procedure:

  • In a large reaction vessel equipped with a mechanical stirrer and temperature control, combine acetic anhydride and sodium acetate.[5]

  • Heat the mixture to near boiling.

  • Gradually add the α-lactose monohydrate in portions, ensuring the temperature remains consistent.

  • Continue heating and stirring for approximately 45-60 minutes after all lactose has been added, monitoring the reaction's completion via Thin-Layer Chromatography (TLC).[5]

  • Once complete, pour the reaction mixture into a large container with 2700 mL of an ice-water mixture and stir gently overnight using a mechanical stirrer. This step hydrolyzes the excess acetic anhydride.[5]

  • Extract the product into dichloromethane (e.g., 2 x 500 mL).[5]

  • Wash the combined organic layers with aqueous sodium bicarbonate solution to neutralize residual acetic acid, followed by a brine wash.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization from a solvent system such as dichloromethane-methanol or chloroform-ethanol to obtain pure β-lactose octaacetate.[5]

Data Presentation

Table 1: Comparison of Lab vs. Pilot Scale Reaction Parameters

ParameterLaboratory Scale (10 g)Pilot Scale (100 g)Key Scale-Up Consideration
Lactose Input 10 g100 gMaterial handling and addition rate.
Acetic Anhydride 30 mL900 mLIncreased volume requires better heat management.
Catalyst (NaOAc) 3 g25 gEnsure even dispersion in the larger volume.
Heating Method Microwave or Oil BathJacketed ReactorPrecise temperature control is crucial.
Reaction Time 10 min (MW) / 2 hr (Conv.)~45-60 minMonitor by TLC/HPLC for completion.
Quenching Volume 200 mL2700 mLRequires a large vessel and efficient stirring.[5][6]
Typical Yield 74-90%[2][3]~70-77% (crude)[5][6]Yield can be affected by work-up losses at scale.

Troubleshooting Guide

Q4: My reaction yield is significantly lower than expected after scaling up. What are the common causes?

A4: Low yield at a larger scale can stem from several factors:

  • Incomplete Reaction: Insufficient mixing in a large vessel can leave some lactose unreacted. Verify reaction completion with TLC before work-up. Consider increasing stirring speed or using a more robust mechanical stirrer.

  • Suboptimal Temperature: Poor heat distribution can create cool spots in the reactor, slowing down the reaction rate. Ensure your heating system provides uniform temperature throughout the vessel.

  • Losses During Work-up: When quenching the reaction in a large volume of water, some product may dissolve, especially if the anomeric ratio is not ideal.[6] The ratio of the reaction mixture to quench water can impact the yield of the precipitated crude product.[6] Ensure the quench solution is sufficiently cold and allow adequate time for precipitation.

  • Impure Reagents: Ensure that the lactose is anhydrous (or that water content is accounted for) and that the acetic anhydride has not degraded.

Q5: The crude product is a sticky syrup instead of a filterable solid. How can I fix this?

A5: This issue typically arises from an incomplete reaction or the presence of partially acetylated by-products.

  • Confirm Reaction Completion: Use TLC to check if starting material is still present. If so, the reaction may need a longer duration or slightly higher temperature.

  • Excess Acetic Anhydride: Ensure the excess acetic anhydride is fully hydrolyzed during the quenching step by allowing sufficient stirring time in the ice-water mixture.

  • Purification Strategy: Even if the crude product is oily, it can often be solidified by dissolving it in a minimal amount of a suitable solvent (like dichloromethane) and then precipitating it by adding a non-solvent (like hexane) or by proceeding directly to crystallization.

Q6: I am struggling with the final purification. My product contains an anomeric mixture (α and β forms). What is the best approach?

A6: The acetylation of lactose typically produces a mixture of α and β anomers. While some applications can use the mixture, obtaining the pure β-anomer often requires careful crystallization.

  • Solvent Selection: The choice of solvent for crystallization is critical. Combinations like chloroform-ethanol, dichloromethane-methanol, or simple recrystallization from 95% ethanol have been proven effective.[2][5]

  • Fractional Crystallization: This technique is key to separating the anomers. The β-anomer is typically less soluble and will crystallize first under controlled cooling. Multiple crystallization steps may be necessary to achieve high anomeric purity.

  • Purity Analysis: Do not rely solely on melting point as a criterion for purity, as it can be unreliable for this compound.[5][8] Use ¹H NMR spectroscopy to accurately determine the anomeric ratio by integrating the signals for the anomeric protons.[5]

Q7: Is it possible to avoid toxic solvents like pyridine in the acylation process?

A7: Yes. While older methods often used pyridine, modern and scalable protocols successfully use catalysts like anhydrous sodium acetate, which avoids the need for large amounts of toxic solvents.[4][7] More recent "green chemistry" approaches have explored solvent-free reactions or the use of novel catalysts like potassium fluoride with 18-crown-6 to further reduce environmental impact, although scaling these methods may present new challenges.[7]

Visualizations

G cluster_reactants Reactants & Catalyst Lactose Lactose Monohydrate Reactor Reaction Vessel (Heating & Stirring) Lactose->Reactor Ac2O Acetic Anhydride Ac2O->Reactor NaOAc Sodium Acetate NaOAc->Reactor Quench Quenching (Pour into Ice Water) Reactor->Quench Reaction Mixture Isolate Isolation (Filtration / Extraction) Quench->Isolate Crude Slurry Purify Purification (Crystallization) Isolate->Purify Crude Product Dry Drying (Vacuum Oven) Purify->Dry Wet Crystals FinalProduct Pure Lactose Octaacetate Dry->FinalProduct

Caption: General workflow for the synthesis of this compound.

G cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Low Yield CheckAnalysis Analyze reaction mixture (TLC, HPLC) Start->CheckAnalysis IncompleteReaction Incomplete Reaction? CheckAnalysis->IncompleteReaction Starting material remains WorkupLoss High Loss During Work-up? CheckAnalysis->WorkupLoss Reaction complete, low isolated mass ReagentIssue Impure Reactants? CheckAnalysis->ReagentIssue Reaction sluggish or forms by-products Sol_Time Increase reaction time or temperature IncompleteReaction->Sol_Time Sol_Mixing Improve mixing efficiency IncompleteReaction->Sol_Mixing Sol_Quench Optimize quench conditions (temp, volume) WorkupLoss->Sol_Quench Sol_Reagent Verify reagent purity and dryness ReagentIssue->Sol_Reagent

Caption: Troubleshooting flowchart for low product yield.

G Crude Crude this compound Dissolve Dissolve in minimum hot solvent (e.g., EtOH) or solvent mixture (CH₂Cl₂/MeOH) Crude->Dissolve Cool Controlled Cooling & Gentle Agitation Dissolve->Cool Filter Filter Crystals Cool->Filter Wash Wash with Cold Solvent Filter->Wash MotherLiquor Mother Liquor (May contain more product and impurities) Filter->MotherLiquor Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for purification via recrystallization.

References

managing the viscosity of the reaction mixture during lactose acetylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with viscosity management during the acetylation of lactose.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the viscosity of the lactose acetylation reaction mixture?

A1: The viscosity of the reaction mixture is a critical parameter that can impact mixing, heat transfer, and overall reaction efficiency. The key factors influencing viscosity include:

  • Temperature: Viscosity is inversely proportional to temperature. As the temperature of the reaction mixture increases, the viscosity generally decreases. However, excessively high temperatures can lead to undesirable side reactions and product degradation.

  • Lactose Concentration: The concentration of lactose is directly proportional to the viscosity of the solution. Higher concentrations of lactose will result in a more viscous reaction mixture.[1]

  • Solvent: The choice of solvent and its ability to dissolve lactose and the resulting acetylated product plays a significant role. A good solvent can help to keep the reactants and products in solution, preventing precipitation and a sudden increase in viscosity.

  • Catalyst: The type and concentration of the catalyst can affect the reaction rate and the formation of intermediates or byproducts, which may influence the overall viscosity.

  • Impurities: The presence of impurities in the lactose starting material can potentially affect the reaction chemistry and the physical properties of the mixture.

Q2: How does temperature control affect the viscosity of the reaction?

A2: Temperature has a dual effect on the lactose acetylation reaction. An increase in temperature generally lowers the viscosity of the reaction mixture, which can be beneficial for mixing.[2] However, the acetylation reaction is often exothermic, and poor temperature control can lead to a rapid increase in temperature, potentially causing side reactions or the formation of insoluble byproducts that can increase viscosity. Conversely, excessive cooling to control the exotherm can lead to a significant increase in viscosity, making stirring and handling difficult.[1] Therefore, maintaining a stable and optimal temperature is crucial.

Q3: Can the choice of solvent help in managing viscosity?

A3: Yes, the solvent system is a critical factor in controlling viscosity. Using a solvent in which both the starting material (lactose) and the product (lactose octaacetate) are soluble can prevent the formation of a thick slurry. While some protocols use acetic anhydride as both a reagent and a solvent, the addition of a co-solvent might be considered in some cases to improve solubility and reduce viscosity. The "goodness" of a solvent for the acetylated product can influence chain conformation and, consequently, the solution's viscosity.[3]

Q4: Are there any real-time methods to monitor the viscosity of the reaction?

A4: Yes, real-time viscosity monitoring is possible and can be highly beneficial for process control, especially on a larger scale. Techniques such as in-line viscometers can provide continuous data on the viscosity of the reaction mixture.[4][5] Non-invasive methods like high-speed imaging have also been used to monitor rheological changes during chemical reactions.[6][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reaction mixture becomes too thick to stir. High Lactose Concentration: The initial concentration of lactose is too high.- Reduce the initial concentration of lactose in the reaction. - Consider a fed-batch approach where lactose is added portion-wise.[8]
Low Temperature: The reaction temperature has dropped, increasing the viscosity of the mixture.- Gently warm the reaction mixture to the recommended temperature range. - Ensure the heating apparatus is functioning correctly and providing uniform heating.
Product Precipitation: The acetylated lactose product is precipitating out of the solution.- If applicable, add more solvent to the reaction mixture to keep the product dissolved. - Ensure the chosen solvent is appropriate for the desired degree of acetylation and product solubility.
Sudden and uncontrolled increase in viscosity and temperature. Runaway Reaction: The exothermic reaction is not being adequately controlled.- Immediately cool the reaction vessel using an ice bath. - Stop the addition of any further reagents. - Ensure efficient stirring to improve heat dissipation.
Formation of a non-stirrable solid mass. Incomplete Dissolution of Lactose: Lactose has not fully dissolved before the reaction progresses significantly.- Ensure lactose is well-dispersed or dissolved before initiating the reaction at full speed. - Increase the initial solvent volume if necessary.
Localized "hot spots" causing charring or polymerization. - Improve the stirring efficiency to ensure uniform temperature distribution. - Control the rate of addition of exothermic reagents.

Quantitative Data

Temperature (°C)Lactose Concentration (g α-lactose monohydrate / 100 g solution)Viscosity (mPa·s)
2010~1.5
2030~4
2050>10
4010~1
4030~2.5
4050~7
6010~0.7
6030~1.8
6050~4.5

Data adapted from studies on the viscosity of supersaturated lactose solutions.[1]

Experimental Protocols

Protocol 1: Standard Lactose Acetylation with Viscosity Management

This protocol is a standard method for the acetylation of lactose, with specific steps highlighted for managing the reaction viscosity.

Materials:

  • α-Lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ice

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar or mechanical stirrer

  • Heating mantle

  • Thermometer

Procedure:

  • In a round-bottom flask equipped with a stirrer, combine acetic anhydride and anhydrous sodium acetate.

  • Heat the mixture to approximately 100-120°C with vigorous stirring.

  • Viscosity Control Point: Slowly add the α-lactose monohydrate in small portions to the heated mixture. This controlled addition helps to manage the reaction exotherm and prevent a rapid increase in viscosity. Monitor the temperature closely and adjust the addition rate to maintain a steady temperature.[8]

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for the specified time (e.g., 30-60 minutes) until the reaction is complete (monitor by TLC).

  • Viscosity Management for Work-up: Prepare a beaker with a mixture of ice and water. Pour the warm reaction mixture slowly into the ice-water mixture while stirring vigorously. This will precipitate the this compound and make the product easier to handle by breaking down the viscous reaction mass.[8]

  • Continue stirring the resulting suspension until the product solidifies completely.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

Protocol 2: Microwave-Assisted Lactose Acetylation

Microwave-assisted synthesis can offer a way to rapidly complete the reaction, potentially minimizing the time the mixture spends in a highly viscous state.[9]

Materials:

  • D-(+)-Lactose monohydrate

  • Acetic anhydride

  • Sodium acetate

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stirrer

Procedure:

  • In a microwave-safe reaction vessel, mix D-(+)-lactose monohydrate, acetic anhydride, and sodium acetate.

  • Place the vessel in the microwave reactor.

  • Set the microwave reactor to the desired power (e.g., 700 W) and reaction time (e.g., 10-20 minutes). Stirring should be active throughout the irradiation.

  • The rapid heating and short reaction time can help to overcome viscosity issues that might arise during prolonged heating in conventional methods.

  • After the reaction is complete, cool the vessel and pour the mixture into ice water to precipitate the product, as described in Protocol 1.

  • Collect and process the product as previously described.

Visualizations

Viscosity_Factors cluster_factors Factors Influencing Viscosity cluster_outcome Reaction Mixture Viscosity Temperature Temperature Viscosity Viscosity Temperature->Viscosity Inverse Relationship Concentration Lactose Concentration Concentration->Viscosity Direct Relationship Solvent Solvent Choice Solvent->Viscosity Modulates Catalyst Catalyst Type & Load Catalyst->Viscosity Indirect Effect via Reaction Rate

Caption: Factors influencing reaction mixture viscosity.

Troubleshooting_Workflow Start High Viscosity Observed Check_Temp Is Temperature Too Low? Start->Check_Temp Check_Conc Is Concentration Too High? Check_Temp->Check_Conc No Increase_Temp Increase Temperature Check_Temp->Increase_Temp Yes Check_Stirring Is Stirring Inefficient? Check_Conc->Check_Stirring No Dilute Dilute Mixture Check_Conc->Dilute Yes Improve_Stirring Improve Stirring Check_Stirring->Improve_Stirring Yes Resolved Viscosity Managed Check_Stirring->Resolved No, Further Investigation Needed Increase_Temp->Resolved Dilute->Resolved Improve_Stirring->Resolved

Caption: Troubleshooting workflow for high viscosity.

References

Technical Support Center: Anomeric Ratio of Lactose Octaacetate via NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers determining the anomeric ratio of lactose octaacetate using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Which signals in the ¹H NMR spectrum are used to determine the anomeric ratio of this compound?

A1: The anomeric ratio is determined by integrating the signals of the anomeric protons of the α and β anomers. These signals are well-separated from other protons in the molecule. The anomeric proton of the α-anomer typically appears as a doublet around δ 6.27 ppm, while the anomeric proton of the β-anomer appears as a doublet around δ 5.68 ppm in CDCl₃.[1]

Q2: How is the anomeric ratio calculated from the ¹H NMR spectrum?

A2: The ratio is calculated by comparing the integration values of the anomeric proton signals.

  • Step 1: Integrate the doublet corresponding to the α-anomer (around 6.27 ppm).

  • Step 2: Integrate the doublet corresponding to the β-anomer (around 5.68 ppm).

  • Step 3: Calculate the ratio of the integration values. For example, if the integration of the α-anomer is I_α and the β-anomer is I_β, the α:β ratio is I_α : I_β.

Q3: Why is my baseline distorted or "wavy"?

A3: A distorted baseline can be caused by several factors, including:

  • Improper Shimming: The magnetic field homogeneity needs to be optimized. Re-shimming the spectrometer can resolve this issue.

  • Receiver Gain Set Too High: This can lead to signal clipping and baseline distortion. Reduce the receiver gain and re-acquire the spectrum.

  • Large Solvent Peak: A very intense residual solvent peak can affect the baseline. Proper solvent suppression techniques may be necessary.

Q4: My anomeric proton signals are broad. What could be the cause?

A4: Broad signals in NMR can be due to:

  • Poor Sample Preparation: The presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample or using a chelating agent can help.

  • Low Concentration: Very dilute samples can result in a poor signal-to-noise ratio, making peaks appear broader.

  • Chemical Exchange: If the anomers are interconverting on the NMR timescale, this can lead to broadened signals. However, for this compound under typical conditions, this is less likely to be the primary cause of broadening.

  • Poor Shimming: As with baseline distortion, improper shimming can lead to broad peaks.

Q5: I am seeing unexpected peaks in the anomeric region. What are they?

A5: Unexpected peaks could be due to:

  • Impurities: Starting materials or byproducts from the acetylation reaction may be present. For instance, partially acetylated lactose (heptaacetates) can sometimes be formed.[1]

  • Solvent Impurities: The NMR solvent itself may contain impurities.

  • Contamination: The NMR tube or other labware may have been contaminated.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Resolution of Anomeric Signals 1. Poor shimming of the magnetic field. 2. Sample concentration is too high, leading to viscosity and line broadening.1. Re-shim the spectrometer. 2. Dilute the sample.
Inaccurate Integration Values 1. Phasing errors in the processed spectrum. 2. Incorrectly set integration regions. 3. Overlapping peaks from impurities.1. Carefully re-phase the spectrum. 2. Ensure the integration regions encompass the entire signal for each anomeric proton. 3. Purify the sample if significant impurities are present.
Low Signal-to-Noise Ratio 1. Sample concentration is too low. 2. Insufficient number of scans.1. Prepare a more concentrated sample. 2. Increase the number of scans acquired.
Presence of a large water peak 1. Use of a non-deuterated solvent or presence of moisture in the sample/solvent.1. Use a high-purity deuterated solvent. 2. Dry the sample and glassware thoroughly before preparation. 3. Utilize solvent suppression techniques during NMR acquisition.

Experimental Protocol: ¹H NMR Sample Preparation and Data Acquisition

A detailed methodology for preparing a this compound sample and acquiring a ¹H NMR spectrum is provided below.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to optimize homogeneity. This is a critical step for obtaining high-resolution spectra.

  • Set the appropriate acquisition parameters, including:

    • Pulse angle (typically 30-90 degrees)

    • Acquisition time (e.g., 2-4 seconds)

    • Relaxation delay (e.g., 1-5 seconds)

    • Number of scans (e.g., 8-16, increase for dilute samples)

  • Acquire the ¹H NMR spectrum.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to δ 7.26 ppm.

  • Integrate the signals corresponding to the anomeric protons of the α and β anomers.

Data Presentation

The quantitative data for the anomeric protons of this compound are summarized below.

AnomerChemical Shift (δ ppm in CDCl₃)MultiplicityCoupling Constant (J, Hz)
α-anomer ~6.27Doublet~3.5
β-anomer ~5.68Doublet~8.5

Note: Chemical shifts can vary slightly depending on the specific spectrometer, concentration, and temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh Lactose Octaacetate dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Data shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Signals calibrate->integrate calculate Calculate Anomeric Ratio integrate->calculate logical_relationship cluster_spectrum cluster_quant cluster_result anomeric_region Anomeric Region (δ 5.5-6.5 ppm) alpha_signal α-Anomer Signal (~6.27 ppm) anomeric_region->alpha_signal beta_signal β-Anomer Signal (~5.68 ppm) anomeric_region->beta_signal alpha_int Integration of α alpha_signal->alpha_int beta_int Integration of β beta_signal->beta_int integration Signal Integration integration->alpha_int integration->beta_int ratio Anomeric Ratio (α : β) alpha_int->ratio beta_int->ratio

References

Technical Support Center: Synthesis of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of lactose octaacetate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis and purification of this compound.

Q1: Why is my yield of this compound consistently low?

A1: Low yields can result from several factors. Here are some common causes and solutions:

  • Incomplete Reaction: The acetylation of all eight hydroxyl groups on lactose may not have gone to completion.

    • Solution: Ensure the reaction time is adequate. For conventional heating methods, this could be several hours.[1] Microwave-assisted synthesis can significantly reduce the reaction time to as little as 10-20 minutes.[2][3] Also, confirm that the reagents are used in the correct molar ratios. An excess of acetic anhydride is typically used to drive the reaction forward.[2][3][4]

  • Moisture in Reagents: The presence of water can hydrolyze the acetic anhydride, reducing its effectiveness.

    • Solution: Use anhydrous lactose and anhydrous sodium acetate.[1] Ensure all glassware is thoroughly dried before use.

  • Suboptimal Catalyst Amount: The amount of catalyst can influence the reaction rate and yield.

    • Solution: Verify that the correct amount of catalyst (e.g., sodium acetate or iodine) is used as specified in the protocol.[1][2][5]

  • Loss During Work-up and Purification: Significant amounts of product can be lost during the precipitation and recrystallization steps.

    • Solution: When pouring the reaction mixture into water, the volume of water can affect the amount of precipitated product.[6] Using a larger volume of ice-cold water can improve precipitation.[3][4] During recrystallization, minimize the amount of solvent used and ensure slow cooling to maximize crystal formation.

Q2: My final product is a sticky syrup instead of a white solid. What went wrong?

A2: A syrupy or oily product indicates the presence of impurities, likely partially acetylated lactose derivatives or residual acetic acid/anhydride.

  • Incomplete Acetylation: Not all hydroxyl groups were acetylated, leading to a mixture of products with lower melting points.

    • Solution: Increase the reaction time or temperature (within the limits of the protocol) to ensure complete acetylation. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4]

  • Insufficient Quenching and Washing: Residual acetic anhydride and acetic acid were not fully removed.

    • Solution: After the reaction, pour the mixture into a large volume of ice-water and stir thoroughly to ensure all excess acetic anhydride is hydrolyzed to acetic acid.[2][3] Wash the crude product thoroughly with cold water until the washings are neutral. A wash with a dilute sodium bicarbonate solution can also be used to neutralize any remaining acid.[4]

  • Improper Recrystallization: The solvent system used for recrystallization may not be optimal for your product, or the cooling process was too rapid.

    • Solution: A common solvent for recrystallization is 95% ethanol.[2][3] Ensure the crude product is fully dissolved in the minimum amount of hot solvent and then allowed to cool slowly, first at room temperature and then in an ice bath, to promote the formation of pure crystals.

Q3: How can I confirm the purity of my synthesized this compound?

A3: Several analytical techniques can be used to assess the purity of your product:

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.[3][4]

  • Melting Point: Pure β-lactose octaacetate has a reported melting point in the range of 89-91.5°C.[3] A broad melting range or a melting point significantly lower than this suggests impurities.

  • Spectroscopy:

    • ¹H NMR Spectroscopy: This is a powerful tool to confirm the structure and anomeric purity of the product. The proton signals should correspond to the expected structure of this compound.[4]

    • FT-IR Spectroscopy: The appearance of strong ester carbonyl peaks (around 1750 cm⁻¹) and the disappearance of the broad hydroxyl (-OH) peak (around 3300-3500 cm⁻¹) from the starting lactose indicate a successful reaction.[2]

Q4: I see two spots on my TLC plate after the reaction. What does this mean?

A4: The presence of two spots on the TLC plate often indicates the formation of both α- and β-anomers of this compound or the presence of incompletely acetylated products.[4]

  • Anomeric Mixture: The acetylation of lactose can result in a mixture of the α and β anomers.[4] These can sometimes be separated by column chromatography or careful fractional crystallization.

  • Incomplete Reaction: The second spot could also be a partially acetylated lactose molecule, which is more polar and will have a lower Rf value than the fully acetylated product.[4]

    • Solution: To push the reaction to completion, you can try extending the reaction time or using a more efficient catalytic system. If an anomeric mixture is the issue, for many subsequent applications, the mixture can be used directly.[6] If a specific anomer is required, further purification steps will be necessary.

Quantitative Data Summary

ParameterConventional HeatingMicrowave-AssistedReference
Reaction Time ~2 hours10 - 30 minutes[1][3]
Yield ~85%74% - 91%[1][2][3]
Catalyst Sodium AcetateSodium Acetate[1][2][3]

Experimental Protocols

Microwave-Assisted Synthesis of this compound[2][3]
  • Mixing Reagents: In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate.

  • Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 700 W) for 10 minutes.

  • Precipitation: Pour the hot reaction mixture into 200 cm³ of distilled water with ice cubes. Stir the mixture and then let it stand at 4°C for 12 hours to allow for the precipitation of the product.

  • Filtration and Washing: Filter the white solid product under vacuum and wash it thoroughly with distilled water.

  • Recrystallization: Purify the crude product by recrystallizing from 95% ethanol.

  • Drying: Dry the purified this compound in a vacuum oven until a constant weight is achieved.

Conventional Synthesis of this compound[1]
  • Initial Reaction: Heat a mixture of anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and sodium acetate (0.36 g) at 100°C for 2 hours with stirring.

  • Removal of Volatiles: Remove the excess acetic acid and water under vacuum.

  • Second Acetylation Step: To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate in a mole ratio of 1:5:0.25 (partially acetylated lactose:acetic anhydride:sodium acetate).

  • Reflux: Heat the mixture under reflux with stirring for approximately 30 minutes.

  • Work-up: Distill the excess acetic anhydride and acetic acid from the reactor. The molten product is then mixed with water, ground, filtered, and dried.

Visualizations

TroubleshootingWorkflow cluster_synthesis Synthesis Step cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Start Synthesis reaction Acetylation Reaction start->reaction workup Work-up & Precipitation reaction->workup issue Identify Issue reaction->issue Problem Occurs product Crude Product workup->product workup->issue Problem Occurs product->issue low_yield Low Yield issue->low_yield Yield < Expected syrup_product Syrupy Product issue->syrup_product Product is not solid multi_spots Multiple TLC Spots issue->multi_spots Impure on TLC solution_yield Check Reagent Purity & Reaction Time low_yield->solution_yield solution_syrup Improve Washing & Recrystallization syrup_product->solution_syrup solution_tlc Optimize Reaction & Consider Anomers multi_spots->solution_tlc final_product Pure Lactose Octaacetate solution_yield->final_product solution_syrup->final_product solution_tlc->final_product

References

catalyst deactivation and regeneration in lactose octaacetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of lactose octaacetate.

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in this compound synthesis?

A1: In this compound synthesis, a catalyst is used to facilitate the acetylation of the hydroxyl groups of lactose with an acetylating agent, typically acetic anhydride. The most commonly used catalyst is sodium acetate, which acts as a weak base.[1] It activates the acetic anhydride and deprotonates the hydroxyl groups of lactose, increasing their nucleophilicity and promoting the esterification reaction. Other catalysts, such as iodine, can also be employed.

Q2: What are the common causes of catalyst deactivation in this synthesis?

A2: While sodium acetate is a robust catalyst for this reaction, its effectiveness can be diminished. Potential deactivation mechanisms, though not extensively documented specifically for this synthesis, can be inferred from general principles of catalysis. These include:

  • Poisoning: Impurities in the reactants or solvent can react with the catalyst, rendering it inactive. For instance, strong acids could neutralize the basic sodium acetate.

  • Fouling: The catalyst surface can be coated with byproducts or polymerized materials, blocking active sites. In sugar chemistry, charring or caramelization under harsh conditions could lead to such fouling.

  • Mechanical Loss: For solid catalysts, physical loss during handling and recovery can be a factor.

For solid acid catalysts, which can also be used for acylation reactions, deactivation is more commonly observed through mechanisms like:

  • Coke Formation: Deposition of carbonaceous materials (coke) on the catalyst surface and within its pores is a major cause of deactivation for catalysts like zeolites.[2][3][4]

  • Leaching: The active catalytic species can dissolve into the reaction medium, leading to a gradual loss of activity.[5]

Q3: How can the catalyst be regenerated?

A3: The regeneration method depends on the type of catalyst and the cause of deactivation.

  • Sodium Acetate: For sodium acetate contaminated with insoluble impurities, a potential regeneration method involves dissolving the used catalyst in methanol, filtering out the insoluble materials, and then evaporating the methanol to recover the purified sodium acetate.[6] Another simple approach, if the catalyst is simply wet, is drying it at an elevated temperature (e.g., 120°C) to remove water.[6]

  • Solid Acid Catalysts: For solid catalysts deactivated by coke deposition, a common regeneration technique is calcination . This involves heating the catalyst in the presence of air or an oxygen-containing gas to burn off the carbonaceous deposits.[1][7] Solvent washing can also be used to remove soluble foulants.[8]

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion of Lactose to this compound

Possible Cause Suggested Solution
Insufficient Catalyst Ensure the correct molar ratio of catalyst to lactose is used. For sodium acetate, a common protocol uses a molar ratio of approximately 1.25:1 with respect to lactose monohydrate.[9]
Inactive Catalyst Use fresh, anhydrous sodium acetate. If the catalyst is old or has been exposed to moisture, its activity may be reduced. Consider regenerating the catalyst if impurities are suspected.
Suboptimal Reaction Time or Temperature For conventional heating, ensure the reaction is heated to the appropriate temperature (e.g., 100°C) and for a sufficient duration (e.g., 2 hours).[10] For microwave-assisted synthesis, optimize the irradiation time; yields can be high within 15-20 minutes.[9]
Formation of Byproducts Incomplete acetylation can lead to the formation of hepta- or other partially acetylated lactose derivatives.[2] Ensure an adequate excess of acetic anhydride is used. The ratio of α and β anomers can also affect the isolated yield of the desired isomer.[2]
Inefficient Product Isolation After the reaction, the product is typically precipitated by pouring the reaction mixture into ice-cold water.[9][11] Ensure thorough stirring and sufficient time for complete precipitation. Recrystallization from ethanol is often used for purification and can impact the final isolated yield.[9]

Issue 2: Discolored Product (Yellow or Brown)

Possible Cause Suggested Solution
Caramelization/Charring Overheating the reaction mixture can lead to the degradation of the sugar, resulting in a colored product.[9] Carefully control the reaction temperature.
Impurities in Reactants Use high-purity lactose and acetic anhydride. Impurities can lead to side reactions that produce colored compounds.
Oxidation Prolonged exposure to air at high temperatures can cause oxidation and color formation.
Residual Iodine Catalyst If using iodine as a catalyst, residual iodine can impart a yellow or brown color. Ensure the product is thoroughly washed with a sodium thiosulfate solution to remove any remaining iodine.
Purification Step A brownish, oily residue can sometimes be obtained after the initial workup.[12] This can often be decolorized by treating a solution of the product with activated charcoal before crystallization.[12]

Issue 3: Difficulty in Product Purification and Crystallization

Possible Cause Suggested Solution
Presence of Anomers The product is often a mixture of α and β anomers, which can co-crystallize and make purification difficult.[2][13] The ratio of these anomers can be influenced by the reaction conditions. Recrystallization may be necessary to obtain the pure β-anomer.[2]
Oily Product If the product separates as an oil instead of a solid, this could be due to impurities or a high proportion of one anomer that is less crystalline under the given conditions. Try seeding the solution with a small crystal of pure product or altering the crystallization solvent system.
Incomplete Removal of Acetic Anhydride/Acetic Acid Residual acetic anhydride and acetic acid can interfere with crystallization. Ensure the product is thoroughly washed with water and a bicarbonate solution to neutralize and remove these acidic components.

Quantitative Data

Table 1: Effect of Microwave Irradiation Time on this compound Synthesis

Microwave Irradiation Time (min)Yield (%)Degree of Substitution (DS)
10743.62
1591-
2091-

Data adapted from a study on microwave-assisted synthesis of lactose acetates.[9][10][11] The degree of substitution indicates the average number of acetyl groups per lactose molecule.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

  • Reactant Mixture: In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate.[9]

  • Microwave Irradiation: Place the flask in a microwave reactor and irradiate at 700 W. The reaction time can be varied (e.g., 10-20 minutes) to optimize the yield.[9][11]

  • Precipitation: After irradiation, pour the hot reaction mixture into 200 cm³ of an ice-water mixture. Stir vigorously to precipitate the this compound as a white solid.[9][11]

  • Isolation and Washing: Filter the precipitate under vacuum and wash thoroughly with distilled water to remove unreacted reagents and byproducts.[9][11]

  • Purification: Recrystallize the crude product from 95% ethanol, followed by washing with distilled water.[9][11]

  • Drying: Dry the purified this compound in a vacuum oven to a constant weight.[9][11]

Protocol 2: Catalyst Regeneration (Sodium Acetate)

  • Dissolution: Take the recovered sodium acetate catalyst and dissolve it in a minimal amount of anhydrous methanol. Not all of the material may dissolve if insoluble impurities are present.[6]

  • Filtration: Filter the methanol solution to remove any insoluble impurities.[6]

  • Evaporation: Evaporate the methanol from the filtrate. This can be done using a rotary evaporator.[6]

  • Drying: Dry the resulting purified sodium acetate crystals under vacuum to remove any residual methanol. The regenerated catalyst is now ready for reuse.

Visualizations

Lactose_Octaacetate_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification Lactose Lactose Monohydrate Mixing Mixing of Reactants Lactose->Mixing AceticAnhydride Acetic Anhydride AceticAnhydride->Mixing SodiumAcetate Sodium Acetate (Catalyst) SodiumAcetate->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Initiates Acetylation Precipitation Precipitation in Ice Water Heating->Precipitation Reaction Mixture Filtration Filtration Precipitation->Filtration Washing Washing with Water Filtration->Washing Recrystallization Recrystallization from Ethanol Washing->Recrystallization Drying Drying Recrystallization->Drying FinalProduct This compound Drying->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Catalyst_Deactivation_Regeneration cluster_deactivation Deactivation Mechanisms cluster_regeneration Regeneration Process ActiveCatalyst Active Sodium Acetate DeactivatedCatalyst Deactivated Sodium Acetate ActiveCatalyst->DeactivatedCatalyst Use in Synthesis Poisoning Poisoning by Impurities DeactivatedCatalyst->Poisoning Fouling Fouling by Byproducts DeactivatedCatalyst->Fouling Dissolution Dissolve in Methanol DeactivatedCatalyst->Dissolution Start Regeneration RegeneratedCatalyst Regenerated Sodium Acetate RegeneratedCatalyst->ActiveCatalyst Reuse Filtration Filter Impurities Dissolution->Filtration Evaporation Evaporate Methanol Filtration->Evaporation Evaporation->RegeneratedCatalyst

Caption: Deactivation and regeneration cycle of the sodium acetate catalyst.

Troubleshooting_Tree Start Low Yield or Impure Product? CheckPurity Analyze Product Purity (e.g., NMR) Start->CheckPurity If yield is acceptable CheckYield Yield Significantly Low? Start->CheckYield IncompleteReaction Incomplete Reaction or Byproducts CheckPurity->IncompleteReaction Pure but Low Yield PurificationIssue Purification/Isolation Issue CheckPurity->PurificationIssue Impure CheckYield->CheckPurity No CheckYield->IncompleteReaction Yes Solution1 Optimize Reaction Conditions: - Check Catalyst Activity - Adjust Time/Temperature - Ensure Excess Acetic Anhydride IncompleteReaction->Solution1 Solution2 Improve Workup: - Ensure Complete Precipitation - Optimize Recrystallization - Use Activated Charcoal for Color Removal PurificationIssue->Solution2

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Guide: Microwave-Assisted Versus Conventional Heating for Lactose Octaacetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and carbohydrate chemistry, the efficient synthesis of key intermediates like lactose octaacetate is paramount. This guide provides an objective comparison of microwave-assisted and conventional heating methods for the acetylation of lactose, supported by experimental data. The primary advantages of microwave irradiation include significantly reduced reaction times, and in some cases, improved yields.[1]

Performance Comparison: Microwave vs. Conventional Heating

Experimental data demonstrates that microwave-assisted synthesis of this compound offers a substantial reduction in reaction time compared to conventional heating methods, while maintaining comparable or even higher yields.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 15-20 minutes60 minutes
Yield 91%85%
Heating Method Microwave Irradiation (700 W)Hot Plate/Heating Mantle
Catalyst Anhydrous Sodium AcetateAnhydrous Sodium Acetate
Reagents D-(+)-lactose monohydrate, Acetic AnhydrideD-(+)-lactose monohydrate, Acetic Anhydride

Table 1: Comparison of key performance indicators for the synthesis of this compound using microwave and conventional heating methods. Data sourced from a comparative study on the acetylation of lactose.[1]

Experimental Workflow

The overall workflow for both syntheses is similar, with the primary difference being the mode of heating. The following diagram illustrates the key steps in each process.

G cluster_0 Microwave-Assisted Synthesis cluster_1 Conventional Heating Synthesis MW_Start Mix Lactose, Acetic Anhydride, & Sodium Acetate MW_React Microwave Irradiation (700W, 15-20 min) MW_Start->MW_React MW_Precipitate Pour into Ice Water & Stir MW_React->MW_Precipitate MW_Isolate Filter & Wash with Water MW_Precipitate->MW_Isolate MW_Purify Recrystallize from 95% Ethanol MW_Isolate->MW_Purify MW_Dry Dry in Vacuum Oven MW_Purify->MW_Dry MW_Product This compound MW_Dry->MW_Product CH_Start Mix Lactose, Acetic Anhydride, & Sodium Acetate CH_React Heat with Stirring (Boiling, 60 min) CH_Start->CH_React CH_Precipitate Pour into Ice Water & Stir CH_React->CH_Precipitate CH_Isolate Filter & Wash with Water CH_Precipitate->CH_Isolate CH_Purify Recrystallize from 95% Ethanol CH_Isolate->CH_Purify CH_Dry Dry in Vacuum Oven CH_Purify->CH_Dry CH_Product This compound CH_Dry->CH_Product

Caption: Experimental workflow for this compound synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via both microwave-assisted and conventional heating methods.

Microwave-Assisted Synthesis Protocol

This protocol is adapted from a study on the microwave-assisted synthesis of lactose acetates.[1][2]

Materials:

  • D-(+)-lactose monohydrate: 10.0 g (0.029 mol)

  • Acetic anhydride: 30 cm³ (0.27 mol)

  • Anhydrous sodium acetate: 3.0 g (0.036 mol)

  • Distilled water with ice

  • 95% Ethanol

Procedure:

  • In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate, which acts as a catalyst.[1][2]

  • Place the flask in a microwave reactor and irradiate at 700 W for 15 to 20 minutes.[1]

  • After irradiation, pour the sample into 200 cm³ of distilled water with ice cubes.[1][2]

  • Stir the mixture and then leave it at 4 °C for 12 hours to allow for the precipitation of the lactose ester as a white solid.[1][2]

  • Filter the precipitate under vacuum and wash it with distilled water.[1]

  • Purify the lactose acetate by recrystallizing with 95% ethanol, followed by washing with distilled water.[1]

  • Dry the purified this compound in a vacuum oven to a constant weight.[1]

Conventional Heating Synthesis Protocol

This protocol is based on a conventional method for the acetylation of sucrose, a similar disaccharide, and is presented for comparative purposes.[3]

Materials:

  • D-(+)-lactose monohydrate: 10.0 g (0.029 mol)

  • Acetic anhydride: 30 cm³ (0.27 mol)

  • Anhydrous sodium acetate: 3.0 g (0.036 mol)

  • Distilled water with ice

  • 95% Ethanol

Procedure:

  • In a two-neck round-bottom flask equipped with a reflux condenser and a thermometer, combine 10.0 g of D-(+)-lactose monohydrate, 30 cm³ of acetic anhydride, and 3.0 g of anhydrous sodium acetate.[3]

  • Heat the mixture to boiling using a hot plate or heating mantle and maintain it at this temperature with stirring for 60 minutes.[3]

  • After heating, pour the reaction mixture into 200 cm³ of a water-ice mixture and stir vigorously.[3]

  • Allow the mixture to stand overnight at a cool temperature (e.g., 18 °C) to facilitate the precipitation of octa-O-acetyl-lactose as a white solid.[3]

  • Filter the solid product and wash it with cold water.[3]

  • Recrystallize the acetylated ester from 95% ethanol, followed by re-precipitation with water.[3]

  • Dry the final product in a vacuum oven to a constant weight.[3]

References

A Comparative Analysis of Lactose Octaacetate and Sucrose Octaacetate as Bitter Taste Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of lactose octaacetate and sucrose octaacetate as agonists for bitter taste receptors (TAS2Rs). While both compounds are known for their bitter taste, this document synthesizes the available experimental data to objectively evaluate their performance and mechanisms of action. This information is intended to assist researchers in selecting the appropriate agonist for studies related to taste modulation, drug formulation, and physiological research involving bitter taste signaling.

Introduction

This compound and sucrose octaacetate are fully acetylated derivatives of their respective disaccharides, lactose and sucrose. This chemical modification dramatically alters their sensory properties, transforming them from sweet to intensely bitter compounds. Their ability to activate bitter taste receptors makes them valuable tools in various scientific disciplines. Sucrose octaacetate is a well-established bitterant used in various applications, including as a denaturant for alcohol and as an aversive agent in pesticides.[1] The utility of this compound as a bitter taste receptor agonist is less characterized, necessitating a comparative analysis to understand its potential applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in experimental settings.

PropertyThis compoundSucrose Octaacetate
Molecular Formula C₂₈H₃₈O₁₉C₂₈H₃₈O₁₉
Molecular Weight 678.59 g/mol 678.59 g/mol
Appearance White to faint yellow crystalline powderColorless crystalline solid
Taste Slightly bitter[2]Intensely bitter[3][4]
CAS Number 23973-20-8126-14-7

Comparative Efficacy as Bitter Taste Receptor Agonists

Currently, there is a significant disparity in the available research regarding the specific bitter taste receptor (TAS2R) activation profiles of this compound and sucrose octaacetate.

Sucrose Octaacetate:

Sucrose octaacetate has been utilized in studies of bitter taste perception; however, comprehensive data on its activation of the 25 known human TAS2Rs is limited. One study reported that sucrose octaacetate, at a concentration of 1 mM, did not elicit a response in cells expressing hTAS2R43 or hTAS2R44.[3] This suggests that not all TAS2Rs are responsive to this compound, or that higher concentrations may be required for activation. Further research is needed to fully characterize its receptor activation profile and determine key quantitative metrics such as EC₅₀ values for responsive TAS2Rs.

This compound:

To date, there is a notable absence of publicly available data detailing the specific TAS2R activation profile of this compound. While it is described as having a bitter taste, its efficacy as an agonist for any of the 25 human TAS2Rs has not been quantitatively documented in the scientific literature.[2] This represents a significant knowledge gap and an opportunity for future research to explore its potential as a novel bitter taste receptor agonist.

Due to the lack of quantitative data, a direct comparison of the potency and efficacy (e.g., EC₅₀ values) of these two compounds is not possible at this time.

Bitter Taste Signaling Pathway

The canonical signaling pathway for bitter taste perception initiated by the activation of TAS2Rs is a G-protein coupled cascade. Understanding this pathway is essential for interpreting experimental data derived from bitter taste receptor agonists.

Bitter_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bitter_Agonist Bitter Agonist (this compound or Sucrose Octaacetate) TAS2R TAS2R Bitter_Agonist->TAS2R Binds to G_Protein G-protein (Gustducin) TAS2R->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates IP3 IP₃ PLCb2->IP3 Generates TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Leads to ER Endoplasmic Reticulum IP3->ER Activates Receptor on Ca2 Ca²⁺ Release ER->Ca2 Releases Ca2->TRPM5 Opens Neurotransmitter_Release Neurotransmitter Release (ATP) Depolarization->Neurotransmitter_Release Triggers Experimental_Workflow Cell_Culture HEK293T Cell Culture Transfection Co-transfection (TAS2R + G-protein) Cell_Culture->Transfection Seeding Seed Cells in 96-well Plate Transfection->Seeding Dye_Loading Load with Calcium-sensitive Dye (e.g., Fluo-4 AM) Seeding->Dye_Loading Imaging Fluorescence Imaging (FLIPR or Microscope) Dye_Loading->Imaging Agonist_Addition Add Bitter Agonist (Lactose or Sucrose Octaacetate) Imaging->Agonist_Addition Data_Acquisition Record Fluorescence Change Agonist_Addition->Data_Acquisition Data_Analysis Generate Dose-Response Curves Calculate EC₅₀ Data_Acquisition->Data_Analysis

References

comparative study of different catalysts for lactose acetylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The acetylation of lactose is a critical process in carbohydrate chemistry, yielding valuable intermediates for the synthesis of bioactive compounds and drug delivery systems. The choice of catalyst for this reaction significantly impacts yield, selectivity, reaction time, and overall process efficiency. This guide provides a comparative analysis of different catalytic systems for lactose acetylation, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

Performance Comparison of Catalysts for Lactose Peracetylation

The efficiency of various catalysts in the complete acetylation of lactose to octa-O-acetyl-D-lactose is summarized below. The data presented is compiled from multiple sources and reaction conditions may vary.

Catalyst SystemCatalyst TypeReagentSolventReaction TimeTemperatureYield (%)Reference
Sodium Acetate Homogeneous (Basic)Acetic AnhydrideSolvent-free15-20 minMicrowave (700W)91[1]
Sodium Acetate Homogeneous (Basic)Acetic AnhydrideSolvent-free60 minConventional Heating85[1]
Iodine Homogeneous (Lewis Acid)Acetic AnhydrideNot specifiedNot specifiedNot specifiedLower than microwave/NaOAc[1]
Pyridine Homogeneous (Basic)Acetic AnhydridePyridine24 h25°C58-66 (for various monosaccharides)[2]
Iron(III) Chloride (FeCl₃) Homogeneous (Lewis Acid)Acetic AnhydrideNot specifiedNot specifiedNot specifiedLower than microwave/NaOAc[1]

Experimental Protocols

Detailed methodologies for key lactose acetylation experiments are provided below.

Protocol 1: Microwave-Assisted Acetylation using Sodium Acetate

This protocol describes a rapid and efficient solvent-free method for the synthesis of octa-O-acetyl-D-lactose using microwave irradiation.[1][3]

Materials:

  • D-(+)-lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Distilled water

  • Ice

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate.

  • Place the flask in a microwave reactor and irradiate at 700 W for 15-20 minutes.[1]

  • After irradiation, pour the hot mixture into 200 cm³ of ice-cold distilled water.

  • Stir the mixture until a white solid precipitates.

  • Filter the precipitate under vacuum and wash thoroughly with distilled water.

  • Recrystallize the crude product from 95% ethanol to obtain pure octa-O-acetyl-D-lactose.

  • Dry the final product in a vacuum oven.

Protocol 2: Conventional Acetylation using Pyridine and Acetic Anhydride

This protocol details the classical method for per-O-acetylation of carbohydrates using pyridine as both a catalyst and a solvent.[2][4]

Materials:

  • Lactose

  • Dry pyridine

  • Acetic anhydride

  • Toluene

  • Dichloromethane or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the lactose (1.0 equivalent) in dry pyridine (2–10 mL/mmol) in a flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the cooled solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Quench the reaction by adding dry methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by silica gel chromatography if necessary.

Enzymatic Catalysis: A Note on Peracetylation

While enzymes are highly specific and efficient catalysts, their application in the peracetylation of lactose to yield octa-O-acetyl-D-lactose is not well-established in the current literature. Searches for enzymatic methods predominantly show the use of lipases, such as Candida antarctica lipase B (CALB), for regioselective acetylation or deacetylation of sugars, targeting specific hydroxyl groups rather than achieving complete acetylation.[5] In fact, one study explicitly reported that d-lactose did not react in a CALB-catalyzed acetylation attempt.[5]

The primary enzymatic reactions involving lactose and acetylation-related processes found in the literature are:

  • Synthesis of N-acetyllactosamine: This involves the enzymatic transfer of a galactose unit from lactose to N-acetylglucosamine, catalyzed by galactosyltransferases.[6]

  • Regioselective acylation: Lipases are used to acylate specific positions of lactose, for example, to produce lactose monoesters.

Therefore, for the objective of producing fully acetylated lactose, chemical catalysis remains the more documented and effective approach.

Experimental and Logical Workflow Diagrams

To facilitate a clear understanding of the processes involved in a comparative study of lactose acetylation catalysts, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Acetylation Reaction cluster_analysis Work-up and Analysis cluster_comparison Comparative Evaluation Lactose Lactose Substrate Reaction_Setup Set up Parallel Reactions (One for each catalyst) Lactose->Reaction_Setup Catalysts Select Catalysts (e.g., NaOAc, Pyridine, Iodine) Catalysts->Reaction_Setup Reagents Prepare Reagents (e.g., Acetic Anhydride) Reagents->Reaction_Setup Parameter_Control Control Reaction Parameters (Temperature, Time, Stoichiometry) Reaction_Setup->Parameter_Control Monitoring Monitor Reaction Progress (e.g., TLC, HPLC) Parameter_Control->Monitoring Workup Quenching and Product Isolation Monitoring->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization Quantification Quantify Yield and Purity Characterization->Quantification Data_Analysis Compare Yield, Reaction Time, and Purity Quantification->Data_Analysis Conclusion Determine Optimal Catalyst Data_Analysis->Conclusion

Caption: Experimental workflow for a comparative study of lactose acetylation catalysts.

Catalyst_Selection_Logic Start Desired Outcome: Lactose Acetylation Peracetylation Peracetylation Required? Start->Peracetylation Regioselective Regioselective Acetylation? Peracetylation->Regioselective No Chemical_Catalysis Chemical Catalysis (e.g., NaOAc, Pyridine) Peracetylation->Chemical_Catalysis Yes Regioselective->Chemical_Catalysis No Enzymatic_Catalysis Enzymatic Catalysis (e.g., Lipases) Regioselective->Enzymatic_Catalysis Yes High_Yield_Fast High Yield & Fast Reaction? Chemical_Catalysis->High_Yield_Fast Microwave_NaOAc Microwave with NaOAc High_Yield_Fast->Microwave_NaOAc Yes Conventional_Pyridine Conventional with Pyridine High_Yield_Fast->Conventional_Pyridine No

Caption: Logical decision tree for selecting a catalyst for lactose acetylation.

References

A Comparative Guide to the Validation of Analytical Methods for Lactose Octaacetate Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of compounds like lactose octaacetate is critical for the integrity of experimental results and the safety of potential therapeutics. This guide provides an objective comparison of common analytical methods for determining the purity of this compound, supported by illustrative experimental data and detailed protocols. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Comparison of Analytical Method Performance

The choice of an analytical method for purity assessment depends on the specific requirements of the analysis, such as the type of impurities to be quantified and the desired sensitivity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed techniques.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) ¹H Nuclear Magnetic Resonance (¹H NMR)
Linearity (R²) > 0.999> 0.998> 0.999
Range 0.1 - 100 µg/mL1 - 500 µg/mL1 - 20 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD) < 1.0%< 1.5%< 0.5%
Specificity Good for separating related substances and degradants. May require specific columns for anomers.High resolution for volatile impurities. Requires derivatization.Excellent for identifying and quantifying anomeric purity (α vs. β isomers).[4][5]
Limit of Detection (LOD) ~0.03 µg/mL~0.3 µg/mL~0.3 mg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL~1 µg/mL~1 mg/mL

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the separation of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilutions are made to fall within the linear range.

  • Validation:

    • Linearity: A series of at least five concentrations across the desired range are prepared and injected in triplicate.

    • Accuracy: Determined by spiking a known amount of this compound standard into a sample matrix at three different concentration levels.[5]

    • Precision: Assessed by analyzing replicate injections of a homogenous sample.

Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile impurities. For a non-volatile compound like this compound, derivatization is necessary.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 10 minutes.

  • Derivatization: The sample is silylated to increase volatility. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation:

    • Dissolve 5 mg of this compound in 1 mL of pyridine.

    • Add 200 µL of BSTFA with 1% TMCS.

    • Heat at 70°C for 30 minutes.

    • Inject 1 µL of the derivatized sample.

  • Validation: Performed similarly to HPLC, focusing on the precision and accuracy of the derivatization and injection steps.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is particularly effective for determining the anomeric purity of this compound, a critical quality attribute.[4][6] It can confidently determine the purity of β-lactose octaacetate.[4][5]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.

    • Typically, 16-32 scans are sufficient.

  • Purity Determination: The purity is determined by comparing the integral of a characteristic proton signal of the main component to the integrals of signals from impurities (e.g., the anomeric proton of the α-isomer). The ratio of α to β anomers can be determined from the NMR spectrum.[5]

Visualizing the Workflow and Logic

Diagrams can clarify complex processes and relationships.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting Plan Define Analytical Procedure & Scope SelectParams Select Validation Parameters (ICH Q2) Plan->SelectParams based on procedure type SetCriteria Set Acceptance Criteria SelectParams->SetCriteria Protocol Develop Validation Protocol SetCriteria->Protocol Execute Execute Experiments (e.g., Linearity, Accuracy) Protocol->Execute Analyze Analyze Data & Compare with Criteria Execute->Analyze Report Generate Validation Report Analyze->Report if criteria met Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: General workflow for analytical method validation.

Method_Selection_Logic cluster_input Purity Question cluster_methods Recommended Method ImpurityType Primary Impurity of Concern? NMR ¹H NMR ImpurityType->NMR Anomeric Purity (α vs. β) HPLC HPLC ImpurityType->HPLC Related Substances & Degradants GC GC ImpurityType->GC Volatile Impurities & Solvents

Caption: Logic for selecting an analytical method.

References

A Comparative Analysis of the Biological Activities of Lactose Octaacetate and Other Acetylated Sugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of lactose octaacetate against other common acetylated sugars, namely sucrose octaacetate and glucose pentaacetate. The information presented herein is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.

Executive Summary

Acetylated sugars are derivatives of carbohydrates where hydroxyl groups are replaced by acetyl groups, altering their physicochemical properties and biological activities. This guide focuses on a comparative analysis of this compound, sucrose octaacetate, and glucose pentaacetate, summarizing their known antimicrobial, antiviral, and cytotoxic effects. While all three compounds exhibit distinct biological profiles, significant research gaps remain, particularly concerning their specific mechanisms of action and interactions with cellular signaling pathways.

Comparative Biological Activity

The biological activities of this compound, sucrose octaacetate, and glucose pentaacetate vary significantly, with each compound demonstrating a unique spectrum of effects.

Antimicrobial Activity

This compound has demonstrated moderate antifungal activity against a range of fungi, including Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme.[1][2][3] However, it exhibits low to no activity against bacteria and yeasts.[4]

Sucrose Octaacetate displays notable antifungal activity, particularly against yeasts like Candida albicans (MIC of 1 mg/cm³) and various fungi such as Penicillium sp., Rhizopus sp., and Fusarium moniliforme (MIC of 5 mg/cm³).[5][6][7] In contrast, it has not been observed to have significant antibacterial activity against either Gram-positive or Gram-negative bacteria.[5][7]

Glucose Pentaacetate has shown broad-spectrum antimicrobial properties. When combined with plasma-activated water, it significantly enhances bactericidal activity against common wound pathogens like Gram-negative Pseudomonas aeruginosa and Gram-positive Staphylococcus aureus.[8] The antibacterial effect is attributed to the formation of peracetic acid.[8]

Quantitative Data Summary

CompoundBiological ActivityTest Organism/Cell LineQuantitative DataReference
This compound AntifungalAspergillus niger, Penicillium sp., Rhizopus sp., Fusarium moniliformeModerate activity (specific MICs not consistently reported)[1][2][3]
AntiviralPoliovirus type 1 (PV-1)SI = 2.4[3]
CytotoxicityMadin-Darby Bovine Kidney (MDBK) cellsCC50 > 1000 µg/mL[3]
CytotoxicityHuman epithelial type 2 (HEp-2) cellsCC50 = 500 µg/mL[3]
CytotoxicityMadin-Darby Canine Kidney (MDCK) cellsCC50 = 500 µg/mL[3]
Sucrose Octaacetate AntifungalCandida albicansMIC = 1 mg/cm³[5][6][7]
AntifungalPenicillium sp., Rhizopus sp., Fusarium moniliformeMIC = 5 mg/cm³[5][6][7]
Glucose Pentaacetate Antibacterial (with plasma activation)Pseudomonas aeruginosa, Staphylococcus aureusSignificant growth inhibition[8]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by these acetylated sugars are not yet fully elucidated. However, some general mechanisms for acetylated carbohydrates have been proposed.

General Mechanism of Action for Acetylated Sugars in Bacteria: The acetylation of surface carbohydrates in bacteria is a known mechanism that can influence virulence and protect against the host immune system. This process often involves acyltransferase-3 (AT3) proteins, which are integral membrane proteins responsible for transporting acyl groups across the cell membrane. These acyl groups are then transferred to carbohydrate moieties on the bacterial cell surface.

G cluster_cytoplasm Cytoplasm cluster_membrane Bacterial Cell Membrane cluster_periplasm Periplasm / Extracellular Acetyl_CoA Acetyl-CoA AT3 Acyltransferase-3 (AT3) Acetyl_CoA->AT3 Acetyl Group Donation Surface_Carbohydrate Surface Carbohydrate AT3->Surface_Carbohydrate Acetyl Group Transfer Acetylated_Carbohydrate Acetylated Surface Carbohydrate Surface_Carbohydrate->Acetylated_Carbohydrate Acetylation G Prepare_Media Prepare appropriate agar medium (e.g., MEA for fungi, TSA for bacteria) Inoculate_Plates Inoculate agar plates with a standardized suspension of the test microorganism Prepare_Media->Inoculate_Plates Create_Wells Create wells in the agar using a sterile cork borer Inoculate_Plates->Create_Wells Add_Compound Add a defined volume of the acetylated sugar solution to the wells Create_Wells->Add_Compound Incubate Incubate the plates under optimal conditions for the microorganism Add_Compound->Incubate Measure_Zones Measure the diameter of the zone of inhibition around each well Incubate->Measure_Zones G Seed_Cells Seed cells in a 96-well plate at a predetermined density Add_Compound Add various concentrations of the acetylated sugar to the wells Seed_Cells->Add_Compound Incubate Incubate the plate for a specific period (e.g., 24-72 hours) Add_Compound->Incubate Add_MTT Add MTT reagent to each well and incubate Incubate->Add_MTT Add_Solubilizer Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals Add_MTT->Add_Solubilizer Read_Absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) Add_Solubilizer->Read_Absorbance

References

A Comparative Guide to the HPLC Analysis of Lactose Octaacetate Anomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical analysis, the accurate separation and quantification of diastereomers, such as the α and β anomers of lactose octaacetate, are critical for characterization, purity assessment, and quality control. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of potential HPLC methodologies for the analysis of this compound anomers, supported by established principles for separating acetylated carbohydrate isomers.

While specific literature detailing the HPLC separation of this compound anomers is limited, methodologies employed for the separation of other acetylated saccharides and related chiral compounds offer valuable insights. The primary challenge in separating these anomers lies in their similar chemical structures, differing only in the stereochemistry at the anomeric carbon of the glucose unit. This subtle difference necessitates high-resolution chromatographic techniques.

Comparison of Potential HPLC Methods

The selection of an appropriate HPLC method is contingent on the specific requirements of the analysis, such as the desired resolution, analysis time, and compatibility with detection methods. Below is a comparison of suitable HPLC modes for the separation of this compound anomers.

HPLC MethodStationary Phase (Column)Mobile PhasePrinciple of SeparationAdvantagesDisadvantages
Normal-Phase HPLC (NP-HPLC) Silica, Amino-propy l, or Cyano-propyl bonded silicaNon-polar organic solvents (e.g., hexane, heptane) with a polar modifier (e.g., isopropanol, ethanol)Adsorption and partitioning based on polarity differences. The less polar β-anomer is expected to elute before the more polar α-anomer.Good resolution for less polar compounds like acetylated sugars.Sensitive to water content in the mobile phase, which can affect reproducibility.
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar stationary phases (e.g., aminopropyl, amide)Acetonitrile/water gradientsPartitioning of analytes between a water-enriched layer on the stationary phase and the bulk mobile phase.Effective for separating polar and moderately polar compounds.May require longer equilibration times.
Chiral HPLC Chiral Stationary Phases (CSPs) such as polysaccharide-based (e.g., Chiralpak series)Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) eluentsEnantioselective interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the anomers and the chiral selector on the stationary phase.High selectivity for stereoisomers, including anomers.[1]Columns can be expensive and may have limitations on mobile phase composition.

Experimental Protocols

The following is a proposed experimental protocol for the analysis of this compound anomers using Normal-Phase HPLC, a commonly employed technique for the separation of acetylated carbohydrates.

Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in the initial mobile phase solvent to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a suitable detector (e.g., Refractive Index (RI) or UV detector at low wavelength if the anomers exhibit some absorbance).

Chromatographic Conditions (Proposed):

ParameterCondition
Column Silica Gel Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). The exact ratio may need to be optimized for best resolution.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Refractive Index (RI) Detector

Data Analysis:

  • The α and β anomers are identified based on their retention times. The peak area of each anomer is used for quantitative analysis. The relative percentage of each anomer can be calculated from the integrated peak areas.

Workflow for HPLC Analysis of this compound Anomers

The following diagram illustrates the general workflow for the HPLC analysis of this compound anomers, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep1 Weigh Lactose Octaacetate Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample (0.45 µm) prep2->prep3 hplc_system HPLC System (Pump, Autosampler, Column, Detector) prep3->hplc_system Inject Sample chrom_separation Chromatographic Separation of Anomers hplc_system->chrom_separation data_acq Data Acquisition (Chromatogram) chrom_separation->data_acq peak_int Peak Integration and Identification data_acq->peak_int quant Quantification of α and β Anomers peak_int->quant report Analysis Report quant->report Generate Report

Caption: Experimental workflow for the HPLC analysis of this compound anomers.

This comprehensive guide provides a starting point for developing a robust HPLC method for the analysis of this compound anomers. Researchers should note that method optimization, including the screening of different stationary phases and mobile phase compositions, will be crucial for achieving the desired separation and analytical performance.

References

A Spectroscopic Showdown: Unmasking the Anomers of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of carbohydrate derivatives is paramount. This guide provides an objective spectroscopic comparison of α- and β-lactose octaacetate, offering experimental data and detailed protocols to aid in their differentiation and analysis.

Lactose octaacetate, a fully acetylated derivative of lactose, exists as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon of the glucose unit. This subtle structural difference results in distinct spectroscopic signatures, which can be effectively utilized for their identification and characterization. This guide focuses on a comparative analysis using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Data Presentation: A Side-by-Side Spectroscopic Comparison

The following table summarizes the key quantitative data from ¹H and ¹³C NMR spectroscopy for α- and β-lactose octaacetate, highlighting the diagnostic differences in their chemical shifts. The IR data presented is for a mixture of anomers, providing a general spectral fingerprint for this compound.

Spectroscopic Parameterα-Lactose Octaacetateβ-Lactose OctaacetateKey Differences
¹H NMR (CDCl₃)
Anomeric Proton (H-1)~6.27 ppm (d)~5.66 ppm (d)The anomeric proton of the α-anomer is significantly downfield compared to the β-anomer.
¹³C NMR (CDCl₃)
Anomeric Carbon (C-1)~89.2 ppm~91.5 ppmThe anomeric carbon of the β-anomer is deshielded relative to the α-anomer.
IR Spectroscopy (cm⁻¹) (Data for an anomeric mixture)(Data for an anomeric mixture)While specific differences between pure anomers are not detailed in available literature, the spectrum is characterized by strong C=O stretching of the acetate groups (~1750 cm⁻¹), C-O stretching (~1230 cm⁻¹), and C-H bending of methyl groups (~1370 cm⁻¹).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the identification and differentiation of α- and β-lactose octaacetate.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound anomer in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Approximately 12-15 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as an internal reference.

¹³C NMR Acquisition Parameters:

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Spectral Width: Approximately 200-220 ppm.

  • Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2 seconds.

  • Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used as an internal reference.

Data Analysis:

  • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Assign the chemical shifts of the anomeric proton and carbon to distinguish between the α and β anomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.

Instrumentation:

  • An FTIR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press).

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

  • Thoroughly mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the mixture to a pellet-forming die.

  • Press the mixture under high pressure to form a transparent or semi-transparent pellet.

FTIR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected before scanning the sample.

Data Analysis:

  • Process the spectrum using the spectrometer software.

  • Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as the carbonyl (C=O) stretch of the acetate groups, the C-O stretch, and the C-H vibrations.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of α- and β-lactose octaacetate.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of this compound Anomers cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Analysis cluster_conclusion Conclusion Sample α- and β-Lactose Octaacetate Samples Dissolution Dissolution in CDCl₃ (for NMR) Sample->Dissolution NMR Path Solid_Sample Solid Sample (for FTIR) Sample->Solid_Sample FTIR Path NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Solid_Sample->FTIR NMR_Processing NMR Data Processing (FT, Phasing, Baseline Correction) NMR->NMR_Processing FTIR_Processing FTIR Data Processing (Background Subtraction) FTIR->FTIR_Processing Data_Comparison Comparative Data Analysis NMR_Processing->Data_Comparison FTIR_Processing->Data_Comparison Identification Anomer Identification (α vs. β) Data_Comparison->Identification

Spectroscopic comparison workflow.

A Comparative Cost-Benefit Analysis of Lactose Octaacetate Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of lactose octaacetate, a key intermediate in various pharmaceutical and chemical applications, is of paramount importance. This guide provides a detailed cost-benefit analysis of different synthesis routes, focusing on chemical costs, energy consumption, and environmental impact. The comparison includes conventional heating methods, both with and without solvents, and microwave-assisted synthesis.

This compound is commercially valuable as a bitter-tasting compound used as a denaturant for alcohol and in various pharmaceutical formulations. Its synthesis typically involves the acetylation of all eight hydroxyl groups of lactose. The most common and industrially relevant method for this transformation is the esterification of lactose with acetic anhydride, catalyzed by sodium acetate. Variations in this core method, primarily concerning the heating technique and the use of solvents, present different economic and environmental profiles.

Comparison of Synthesis Routes

The primary synthesis routes for this compound revolve around the reaction of lactose with acetic anhydride in the presence of a catalyst, most commonly anhydrous sodium acetate. The key differentiators among these routes are the mode of heating (conventional versus microwave) and the use of a solvent.

ParameterConventional Heating (with Solvent)Conventional Heating (Solvent-Free)Microwave-Assisted (Solvent-Free)
Reaction Time Several hours~2 hours[1]10-20 minutes[2]
Yield ~70-77%[3]~85%[1]74-91%[1][2]
Energy Consumption HighModerateLow
Solvent Cost ApplicableNot ApplicableNot Applicable
Waste Disposal Cost ApplicableNot ApplicableNot Applicable
Initial Equipment Cost LowLowModerate to High
Throughput ModerateModerate to HighHigh

Cost Analysis

To provide a tangible comparison, a cost analysis for the synthesis of approximately 17 grams of this compound (based on a common laboratory scale) is presented below. The prices for chemicals are estimated averages from bulk and laboratory-grade suppliers and may vary.

Cost ComponentConventional Heating (with Solvent)Conventional Heating (Solvent-Free)Microwave-Assisted (Solvent-Free)
Lactose (10g) $0.01$0.01$0.01
Acetic Anhydride (30ml) $0.05$0.05$0.05
Sodium Acetate (3g) $0.002$0.002$0.002
Solvent (e.g., Pyridine - 50ml) ~$2.00--
Energy Consumption ~$0.08 (2 hours)~$0.08 (2 hours)~$0.01 (15 minutes)
Solvent Waste Disposal ~$0.10 - $0.50--
Total Estimated Cost ~$2.24 ~$0.14 ~$0.11

Experimental Protocols

Conventional Heating (Solvent-Free)

This method is a straightforward and relatively "green" approach to this compound synthesis.

Materials:

  • D-(+)-Lactose monohydrate (10.0 g, 0.029 mol)

  • Acetic anhydride (30 cm³, 0.27 mol)

  • Anhydrous sodium acetate (3.0 g, 0.036 mol)

Procedure:

  • Combine D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath at 100°C for 2 hours with constant stirring.[1]

  • After the reaction is complete, pour the hot mixture into 200 cm³ of ice-cold distilled water.

  • Stir the mixture vigorously until a white solid precipitates.

  • Collect the solid by vacuum filtration and wash it thoroughly with distilled water.

  • Recrystallize the crude product from 95% ethanol to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Microwave-Assisted Synthesis (Solvent-Free)

Microwave irradiation offers a significant reduction in reaction time and energy consumption, making it an attractive alternative to conventional heating.[2]

Materials:

  • D-(+)-Lactose monohydrate (10.0 g, 0.029 mol)

  • Acetic anhydride (30 cm³, 0.27 mol)

  • Anhydrous sodium acetate (3.0 g, 0.036 mol)

Procedure:

  • In a round-bottom flask suitable for microwave synthesis, mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.[2]

  • Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.[2] The reaction progress can be monitored by thin-layer chromatography.

  • After completion, pour the mixture into 200 cm³ of ice-cold distilled water and stir.

  • Allow the mixture to stand at 4°C for 12 hours to facilitate precipitation.[2]

  • Filter the resulting white solid under vacuum and wash with distilled water.

  • Purify the product by recrystallization from 95% ethanol.

  • Dry the final product in a vacuum oven.

Visualizing the Synthesis Workflow

The general workflow for the synthesis of this compound can be visualized as follows:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Lactose Lactose Monohydrate Mixing Mixing of Reactants Lactose->Mixing AceticAnhydride Acetic Anhydride AceticAnhydride->Mixing SodiumAcetate Sodium Acetate (Catalyst) SodiumAcetate->Mixing ConventionalHeating Conventional Heating (~100°C, 2h) Mixing->ConventionalHeating MicrowaveHeating Microwave Irradiation (700W, 10-20 min) Mixing->MicrowaveHeating Precipitation Precipitation in Ice Water ConventionalHeating->Precipitation MicrowaveHeating->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Drying Drying Recrystallization->Drying Product This compound Drying->Product

General workflow for this compound synthesis.

Discussion of Alternative Routes

While the acetylation with acetic anhydride and sodium acetate is the most prevalent method, other potential routes exist, though they are less common and may present their own challenges.

  • Two-Stage Acetylation: One alternative involves an initial partial acetylation of lactose with acetic acid, followed by a second stage of acetylation with acetic anhydride.[1] This method may offer better control over the reaction but introduces additional steps and reagents, potentially increasing complexity and cost.

  • Alternative Catalysts: Research has explored the use of other catalysts, such as iodine or ferric chloride, for the acetylation of sugars.[2] However, these catalysts may be more expensive or environmentally hazardous than sodium acetate and may not offer significant advantages in terms of yield or reaction time for this specific transformation.

  • Enzymatic Synthesis: Enzymatic methods for acylation are an area of growing interest due to their high selectivity and mild reaction conditions. However, for the peracetylation of a sugar like lactose, this approach is currently less developed and likely not economically competitive with established chemical methods for bulk synthesis.

Conclusion

The cost-benefit analysis clearly favors the solvent-free microwave-assisted synthesis of this compound. This method offers the lowest cost per gram of product, primarily due to the significant reduction in reaction time, which translates to lower energy consumption, and the elimination of solvent purchase and disposal costs. The yields are comparable to or even higher than conventional methods.

References

A Comparative Evaluation of Lactose Octaacetate as a Drug Delivery Vehicle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of lactose octaacetate with two other widely used drug delivery alternatives: poly(lactic-co-glycolic acid) (PLGA) and cyclodextrins. The evaluation is based on key performance metrics supported by available experimental data. Detailed experimental protocols for the characterization of these drug delivery systems are also provided to facilitate reproducible research.

Overview of Drug Delivery Vehicles

The selection of an appropriate drug delivery vehicle is a critical determinant of a therapeutic agent's efficacy and safety. An ideal vehicle should protect the drug from premature degradation, transport it to the target site, and release it in a controlled manner. This guide focuses on a comparative analysis of three distinct types of drug delivery vehicles: a modified sugar, a biodegradable polymer, and a cyclic oligosaccharide.

  • This compound: A hydrophobic derivative of the natural sugar lactose, it is traditionally used as an excipient, serving as a coating agent or a diluent in pharmaceutical formulations.[1][2][] Its potential as a primary drug delivery vehicle, particularly for hydrophobic drugs, is an area of emerging interest. Studies have indicated its low cytotoxicity, making it a potentially safe material for biomedical applications.[4][5]

  • Poly(lactic-co-glycolic acid) (PLGA): An FDA-approved biodegradable and biocompatible copolymer, PLGA is considered a gold standard in drug delivery research.[6][7][8] It is widely used to fabricate microparticles and nanoparticles for the controlled release of a variety of drugs, from small molecules to large proteins.[9][10]

  • Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] This unique structure allows them to form inclusion complexes with poorly water-soluble drugs, thereby enhancing their solubility, stability, and bioavailability.[12][13]

Comparative Performance Data

The following tables summarize the key performance parameters of this compound, PLGA, and cyclodextrins as drug delivery vehicles. It is important to note that while extensive quantitative data is available for PLGA and cyclodextrins, research on this compound as a primary particulate drug carrier is still emerging. Therefore, some data for this compound is based on its known physicochemical properties and potential applications.

Table 1: Physicochemical and Drug Loading Properties

PropertyThis compoundPLGA (Poly(lactic-co-glycolic acid))Cyclodextrins (e.g., β-Cyclodextrin, HP-β-CD)
Material Type Acetylated disaccharideBiodegradable aliphatic polyesterCyclic oligosaccharide
Biocompatibility Generally considered low cytotoxicity[4][5]Excellent, FDA-approved[6][7][8]Generally recognized as safe (GRAS), varies by derivative
Biodegradability Expected to be biodegradableYes, hydrolyzes to lactic and glycolic acid[8]Generally not metabolized in the upper GI tract
Drug Encapsulation Mechanism Hydrophobic interactions (potential)Entrapment within the polymer matrixFormation of inclusion complexes (hydrophobic cavity)
Typical Drug Type Hydrophobic (potential)Hydrophobic and hydrophilic drugs[7][9]Primarily hydrophobic drugs[11]
Drug Loading Capacity (%) Data not readily available1-20% (can be higher depending on formulation)[2]10-25% (for the inclusion complex)
Entrapment Efficiency (%) Data not readily available50-90%>90% (for the inclusion complex)[14]

Table 2: Drug Release and In Vivo Performance

ParameterThis compoundPLGA (Poly(lactic-co-glycolic acid))Cyclodextrins (e.g., β-Cyclodextrin, HP-β-CD)
Release Mechanism Diffusion and/or degradation (hypothesized)Bulk erosion and diffusion[9]Dissociation of the inclusion complex
Release Profile Potentially sustained releaseBiphasic: initial burst followed by sustained release[15]Rapid or sustained, depending on the formulation
Tunability of Release Limited data availableHighly tunable by altering polymer molecular weight, monomer ratio, and particle size[9]Can be modified by derivatization of cyclodextrin and formulation design
In Vivo Fate Expected to be metabolizedCleared via the Krebs cycle as CO2 and water[8]Excreted unchanged in urine

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of drug delivery vehicles.

Preparation of Drug-Loaded Microparticles/Nanoparticles

a) this compound Microparticles (Hypothetical Solvent Evaporation Method)

  • Dissolve a specific amount of this compound and a model hydrophobic drug in a volatile organic solvent (e.g., dichloromethane).

  • Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol, PVA).

  • Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.

  • Collect the solidified microparticles by centrifugation, wash with deionized water to remove excess surfactant, and then lyophilize for storage.[16]

b) PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)

  • Dissolve PLGA and the drug in a suitable organic solvent (e.g., ethyl acetate).

  • Emulsify this organic solution in an aqueous solution containing a stabilizer (e.g., PVA) using a high-speed homogenizer or sonicator.

  • Evaporate the organic solvent under reduced pressure.

  • Collect the formed nanoparticles by ultracentrifugation.

  • Wash the nanoparticles with distilled water and lyophilize.[16]

c) Drug-Cyclodextrin Inclusion Complex Preparation (Freeze-Drying Method)

  • Dissolve the cyclodextrin in deionized water.

  • Add the drug to the cyclodextrin solution and stir for a specified period (e.g., 24-48 hours) at a controlled temperature.

  • Freeze the resulting solution at a low temperature (e.g., -80°C).

  • Lyophilize the frozen solution to obtain the solid inclusion complex powder.[12]

Determination of Drug Loading and Encapsulation Efficiency
  • Accurately weigh a sample of the drug-loaded particles.

  • Dissolve the particles in a suitable solvent that dissolves both the carrier and the drug.

  • Quantify the amount of drug in the solution using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • To determine encapsulation efficiency, separate the unencapsulated drug from the formulation by centrifugation or filtration before dissolving the particles.

  • Calculate Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:

    • Drug Loading (%) = (Mass of drug in particles / Mass of particles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in particles / Initial mass of drug used) x 100

In Vitro Drug Release Study
  • Disperse a known amount of the drug-loaded particles in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) in a dialysis bag or a centrifuge tube.

  • Place the container in a shaking water bath maintained at 37°C.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Plot the cumulative percentage of drug released against time.[17][18]

Biocompatibility Assessment

a) Cytotoxicity Assay (MTT Assay)

  • Seed cells (e.g., fibroblasts or a relevant cell line) in a 96-well plate and allow them to adhere overnight.

  • Expose the cells to various concentrations of the drug delivery vehicle for a specified duration (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Living cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage relative to untreated control cells.

b) Hemolysis Assay

  • Obtain fresh red blood cells (RBCs) from whole blood by centrifugation and wash them with PBS.

  • Prepare a suspension of RBCs in PBS.

  • Incubate the RBC suspension with different concentrations of the drug delivery vehicle at 37°C for a specified time.

  • Use a positive control (e.g., Triton X-100) that causes 100% hemolysis and a negative control (PBS) with no hemolysis.

  • After incubation, centrifuge the samples to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculate the percentage of hemolysis relative to the positive control.[19][20][21]

Visualizations

Signaling Pathways and Experimental Workflows

DrugDeliveryVehicleComparison cluster_LactoseOctaacetate This compound cluster_PLGA PLGA cluster_Cyclodextrin Cyclodextrin LOA This compound (Hydrophobic) LOA_Formulation Microparticle Formulation LOA->LOA_Formulation Encapsulation Release Controlled Drug Release LOA_Formulation->Release PLGA PLGA (Biodegradable Polymer) PLGA_Formulation Nanoparticle Formulation PLGA->PLGA_Formulation Encapsulation PLGA_Formulation->Release CD Cyclodextrin (Inclusion Complex) CD_Formulation Drug-CD Complex CD->CD_Formulation Complexation CD_Formulation->Release Drug Drug Molecule Drug->LOA_Formulation Drug->PLGA_Formulation Drug->CD_Formulation Target Target Site Release->Target

Caption: Comparative workflow of drug encapsulation.

BiocompatibilityAssay cluster_Cytotoxicity Cytotoxicity Assay (MTT) cluster_Hemolysis Hemolysis Assay Cells Cell Seeding Exposure Exposure to Delivery Vehicle Cells->Exposure MTT_Addition MTT Addition Exposure->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Measurement Absorbance Measurement Formazan_Solubilization->Absorbance_Measurement RBC_Isolation RBC Isolation and Washing Incubation Incubation with Delivery Vehicle RBC_Isolation->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant_Analysis Supernatant Absorbance Measurement Centrifugation->Supernatant_Analysis

Caption: Workflow for biocompatibility assessment.

Conclusion

This guide provides a comparative framework for evaluating this compound alongside established drug delivery vehicles like PLGA and cyclodextrins.

  • This compound shows promise as a biocompatible material, particularly for hydrophobic drugs, though more research is needed to quantify its performance as a primary particulate carrier for drug delivery. Its traditional role as an excipient is well-established.

  • PLGA remains a versatile and reliable choice for controlled drug delivery, offering tunable release profiles and a strong safety record. Its application is well-documented for a wide range of therapeutic agents.

  • Cyclodextrins excel in enhancing the solubility and stability of poorly soluble drugs through inclusion complexation, making them a valuable tool in formulation development.

The choice of a drug delivery vehicle will ultimately depend on the specific physicochemical properties of the drug, the desired release profile, and the intended therapeutic application. This guide serves as a foundational resource for researchers to make informed decisions in the design and development of novel drug delivery systems.

References

A Comparative Guide to Assessing the Purity of Commercial Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the purity of commercial lactose octaacetate, comparing it with alternative acetylated disaccharides, and offering detailed experimental protocols for accurate assessment. The purity of this compound is critical in synthetic carbohydrate chemistry, as impurities can lead to undesirable side reactions and affect the yield and purity of the final products.

Key Purity Assessment Techniques

The determination of this compound purity relies on a combination of spectroscopic and chromatographic methods. While traditional methods like melting point and optical rotation have been shown to be unreliable for assessing anomeric purity, modern analytical techniques provide precise and dependable results.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a powerful and definitive method for determining the anomeric purity of this compound.[1][2] By analyzing the anomeric region of the ¹H NMR spectrum, the ratio of α and β anomers can be accurately quantified.[1] ¹³C NMR can also be employed to confirm the structure and identify impurities.[3]

  • High-Performance Liquid Chromatography (HPLC) : HPLC, particularly with a refractive index detector (RI), is a widely used technique for the quantitative analysis of sugars and their derivatives.[4][5] An isocratic system with a suitable column, such as an amino or C18 column, can effectively separate this compound from its impurities.

  • Mass Spectrometry (MS) : Mass spectrometry, often coupled with liquid chromatography (LC-MS), is invaluable for identifying the molecular weight of the compound and characterizing any impurities present.[3]

  • Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method for monitoring the progress of reactions and for the preliminary assessment of purity.[1][6] It can effectively separate this compound from partially acetylated byproducts.[1]

Common Impurities in Commercial this compound

Impurities in commercial this compound can originate from the starting materials, incomplete acetylation, or side reactions during synthesis. Key impurities to be aware of include:

  • Anomeric Impurities : this compound exists as α and β anomers. Depending on the synthetic route, the final product can be a mixture of both. For specific applications, a high enrichment of one anomer is often required.[1]

  • Partially Acetylated Lactose : Incomplete acetylation can result in the presence of lactose heptaacetate and other partially acetylated forms.[1]

  • Starting Materials and Reagents : Residual lactose, acetic anhydride, and catalysts used in the acetylation process may also be present in the final product.

Comparison with Alternative Acetylated Disaccharides

While this compound is a commonly used intermediate, other acetylated disaccharides can be employed in various synthetic applications. The choice of acetylated sugar can depend on the desired final product and the specific reaction conditions.

ParameterThis compoundSucrose OctaacetateMaltose OctaacetateCellobiose Octaacetate
Structure β-D-Galactopyranosyl-(1→4)-D-glucopyranose octaacetateα-D-Glucopyranosyl-(1→2)-β-D-fructofuranoside octaacetateα-D-Glucopyranosyl-(1→4)-D-glucopyranose octaacetateβ-D-Glucopyranosyl-(1→4)-D-glucopyranose octaacetate
Typical Commercial Purity >95% to >98%[7][8]Typically >98%Available in high purityAvailable in high purity
Key Applications Synthesis of glycoconjugates and oligosaccharidesUsed as a bittering agent, in nail-biting deterrents, and as an inert ingredient in pesticides[9]Intermediate in carbohydrate synthesisIntermediate in carbohydrate synthesis

Experimental Protocols

  • Sample Preparation : Dissolve approximately 20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).[10]

  • Instrumentation : A 500 MHz or higher NMR spectrometer.[10]

  • Data Acquisition : Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Analysis : The anomeric protons of the α and β anomers of this compound have distinct chemical shifts. Integrate the signals corresponding to the anomeric protons of both anomers to determine their relative ratio. For example, a commercial sample of β-lactose octaacetate showed an α:β anomeric ratio of approximately 1:106.[1]

  • Column : A Chromolith® NH2 column (100 x 4.6 mm) or a similar aminopropyl-functionalized silica column is suitable.

  • Mobile Phase : An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used.[4]

  • Flow Rate : A flow rate of 0.5 to 1.0 mL/min.[4]

  • Detector : Refractive Index (RI) detector.

  • Sample Preparation : Prepare a standard solution of this compound in the mobile phase. Dissolve the commercial sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Quantification : The purity of the sample can be determined by comparing the peak area of the this compound in the sample to that of a known standard. Impurities will appear as separate peaks.

Visualizing the Purity Assessment Workflow

The following diagram outlines the logical workflow for a comprehensive purity assessment of commercial this compound.

G cluster_0 Sample Acquisition cluster_1 Primary Analysis cluster_2 Secondary Analysis (if required) cluster_3 Data Interpretation and Reporting A Obtain Commercial This compound Sample B ¹H NMR Spectroscopy A->B Initial Assessment C HPLC-RI Analysis A->C Initial Assessment D ¹³C NMR Spectroscopy B->D Further Characterization E LC-MS Analysis B->E Further Characterization F Determine Anomeric Ratio (from ¹H NMR) B->F C->D Further Characterization C->E Further Characterization G Quantify Purity (from HPLC-RI) C->G H Identify Impurities (from NMR & MS) D->H E->H I Generate Certificate of Analysis F->I G->I H->I

Caption: Workflow for the purity assessment of commercial this compound.

Logical Relationship: Purity and Synthetic Outcome

The purity of the starting this compound directly impacts the outcome of subsequent synthetic steps.

G A Purity of this compound B High Purity (>98%) A->B leads to C Moderate Purity (95-98%) A->C leads to D Low Purity (<95%) A->D leads to E High Yield of Pure Desired Product B->E F Formation of Byproducts, Requires Further Purification C->F G Low Yield and Complex Mixture of Products D->G

Caption: Impact of this compound purity on synthetic outcomes.

References

A Guide to Inter-Laboratory Validation of Lactose Octaacetate Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of lactose octaacetate, a fully acetylated derivative of lactose. The validation of these methods across different laboratories is crucial for ensuring data consistency and reliability in research and development. This document summarizes key quantitative data from various sources, details experimental protocols for primary characterization techniques, and outlines a logical workflow for inter-laboratory validation.

Data Presentation: A Comparative Analysis

The characterization of this compound relies on a combination of physical and spectroscopic techniques. While various methods are employed, a critical evaluation of their reliability is essential. As suggested by research, melting point and specific rotation may not be definitive indicators of purity on their own; ¹H NMR spectroscopy is considered a more robust method for this purpose[1].

Below is a summary of quantitative data from various commercial suppliers and literature sources, providing a snapshot of the expected values for key quality attributes of this compound. It is important to note that this compilation does not represent a formal inter-laboratory study but rather a comparison of data from independent analyses.

ParameterLaboratory/Source 1Laboratory/Source 2Laboratory/Source 3Literature Value
Purity (by ¹H NMR) > 95%[2]Min. 98%[3]95%Confidently determined by ¹H NMR[1]
Melting Point (°C) 75-7883-85[4]139-141[3]89-91.5[5]
Appearance White to off-white powder[2]White Crystalline Solid[3]SolidWhite to faint yellow powder[5]
Optical Rotation ([α]D) Not ReportedNot ReportedNot ReportedNegative values reported[6]

Note: The variability in melting point values across different sources highlights the observation that it may not be a reliable standalone criterion for purity assessment[1].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of characterization results. Below are protocols for the key analytical techniques used for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Instrumentation: A ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Data Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals corresponding to the protons of this compound. The purity can be determined by comparing the integral of the analyte signals to those of any impurities present. The anomeric region of the spectrum is particularly important for confirming the identity and purity of the β-anomer[1].

Melting Point Determination

The melting point is a physical property that can indicate the purity of a crystalline solid.

  • Instrumentation: A calibrated melting point apparatus (e.g., Kofler hot stage microscope or a digital melting point device).

  • Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.

  • Procedure: Place the capillary tube in the melting point apparatus and heat at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Thin-Layer Chromatography (TLC)

TLC is a qualitative technique used to assess the purity of a sample by separating its components.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate, methanol, and water in a ratio of 17:2:1 (v/v/v) has been reported to be effective[5].

  • Sample Application: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or acetone) and apply a small spot onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., a 10% sulfuric acid solution in methanol followed by heating)[5]. The presence of multiple spots indicates impurities.

Optical Rotation

Optical rotation measures the rotation of plane-polarized light by a chiral compound and is a characteristic property.

  • Instrumentation: A calibrated polarimeter.

  • Sample Preparation: Prepare a solution of the this compound sample of a known concentration in a suitable solvent (e.g., methanol)[5].

  • Measurement: Fill a polarimeter cell of a known path length with the solution and measure the angle of rotation at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Inter-Laboratory Validation Workflow

To ensure the consistency and reliability of this compound characterization across different laboratories, a structured validation workflow is essential. This workflow should encompass method transfer, comparative testing, and data analysis to identify and address any discrepancies.

G cluster_0 Phase 1: Preparation and Protocol Standardization cluster_1 Phase 2: Independent Analysis cluster_2 Phase 3: Data Compilation and Analysis cluster_3 Phase 4: Validation and Reporting A Select a Homogeneous Batch of this compound B Develop and Document Standardized Analytical Protocols A->B C Distribute Samples and Protocols to Participating Laboratories B->C D Lab 1: Characterization using Standardized Protocols C->D E Lab 2: Characterization using Standardized Protocols C->E F Lab 3: Characterization using Standardized Protocols C->F G Centralized Data Collection D->G E->G F->G H Statistical Analysis of Results (e.g., Mean, SD, RSD) G->H I Identify Outliers and Investigate Discrepancies H->I J Assess Method Reproducibility and Robustness I->J K Establish Acceptance Criteria for Key Parameters J->K L Generate Inter-Laboratory Validation Report K->L

Inter-laboratory validation workflow for this compound.

This structured approach ensures that all participating laboratories are working with the same material and methods, allowing for a robust assessment of the analytical procedures' reproducibility and reliability. The final validation report serves as a critical document for quality assurance and regulatory purposes.

References

A Comparative Guide to Lactose Octaacetate and Maltose Octaacetate for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development and chemical research, understanding the nuanced differences between isomeric carbohydrate derivatives is crucial for their application as intermediates, standards, or in biological studies. This guide provides an objective comparison of the physicochemical and biological properties of lactose octaacetate and maltose octaacetate, supported by experimental data and detailed protocols.

Physicochemical Properties: A Side-by-Side Comparison

This compound and maltose octaacetate, both peracetylated forms of their respective disaccharides, share the same molecular formula and weight. However, their distinct glycosidic linkages—β(1→4) for lactose and α(1→4) for maltose—give rise to differences in their physical properties. These are summarized below.

PropertyThis compoundMaltose Octaacetate
Molecular Formula C₂₈H₃₈O₁₉C₂₈H₃₈O₁₉
Molecular Weight 678.59 g/mol 678.59 g/mol
Appearance White crystalline solidWhite crystalline solid or powder
Melting Point (°C) 75-78 (mixture of anomers)[1], 89-91.5[2], 139-141 (β-anomer)[3]157-160 (β-anomer)
Solubility Soluble in dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol (MeOH).[3] A solubility of ≥ 5 mg/mL is reported in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, as well as in a 10% DMSO and 90% corn oil mixture.Insoluble in water; soluble in ethanol and chloroform. Also soluble in DCM, DMF, DMSO, EtOAc, and MeOH.
Optical Rotation The optical rotation of lactose changes from positive to negative upon acetylation.[2] Values of -27° to -28° (c=0.01, methanol) have been reported.For β-D-maltose octaacetate, a specific rotation of +62.5° ± 2.0° (c=1, chloroform) is reported.

The notable variation in the melting point of this compound is attributed to the presence of its α and β anomers. The purification process significantly influences which anomer is predominant, thereby affecting the melting point. In contrast, β-D-maltose octaacetate exhibits a more consistent melting point.

Biological Activities

While extensive comparative studies on the biological activities of these two compounds are limited, some activities have been reported for this compound.

This compound:

  • Antimicrobial Activity: It has demonstrated slight to moderate antifungal activity against species such as Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme.[2] Its antibacterial activity is reported to be low or non-existent.[2]

  • Antiviral Activity: One study has reported antiviral activity against Poliovirus type 1 (PV-1).[2]

  • Cytotoxicity: It has shown low cytotoxicity against Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cells.[2]

Data on the specific biological activities of maltose octaacetate is not as readily available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of these compounds are essential for their application in research.

Synthesis of this compound (Microwave-Assisted)

This protocol is adapted from a "green" synthesis approach that reduces reaction time.

Materials:

  • D-(+)-lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • 95% (v/v) ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate (catalyst).

  • Subject the mixture to microwave irradiation at 700 W for 10-20 minutes.

  • Pour the resulting sample into 200 cm³ of ice-cold distilled water and stir.

  • Allow the mixture to stand at 4°C for 12 hours to precipitate the this compound.

  • Filter the white solid under vacuum and wash with distilled water.

  • Purify the crude product by recrystallization from 95% ethanol.

  • Dry the purified this compound in a vacuum oven to a constant weight.

Synthesis of Maltose Octaacetate (Conventional Method)

A general protocol for the synthesis of maltose octaacetate is as follows:

Materials:

  • D-(+)-Maltose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate or pyridine (as catalyst)

  • Ethanol or chloroform for recrystallization

Procedure:

  • Dissolve or suspend D-(+)-maltose monohydrate in an excess of acetic anhydride.

  • Add a catalytic amount of anhydrous sodium acetate or pyridine.

  • Heat the reaction mixture, typically at temperatures ranging from room temperature to 100°C, for several hours until the reaction is complete (monitored by TLC).

  • Pour the cooled reaction mixture into ice water to precipitate the product and hydrolyze the excess acetic anhydride.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent such as ethanol or chloroform to obtain pure maltose octaacetate.

Characterization

Both compounds can be characterized using standard analytical techniques:

  • Melting Point: Determined using a standard melting point apparatus.

  • Thin-Layer Chromatography (TLC): To assess purity and monitor reaction progress.

  • Spectroscopy (FT-IR, NMR): To confirm the structure and the presence of acetyl groups.

  • Polarimetry: To measure the specific optical rotation.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of both lactose and maltose octaacetate.

G Generalized Experimental Workflow for Octaacetate Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (Lactose or Maltose) reaction Acetylation Reaction (Conventional Heating or Microwave) start->reaction reagents Acetic Anhydride + Catalyst (e.g., NaOAc) reagents->reaction precipitation Precipitation in Ice Water reaction->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization (e.g., from Ethanol) filtration->recrystallization drying Vacuum Drying recrystallization->drying product Purified Octaacetate drying->product tlc TLC (Purity) product->tlc mp Melting Point product->mp spectroscopy Spectroscopy (FT-IR, NMR) product->spectroscopy polarimetry Optical Rotation product->polarimetry

Caption: Synthesis, purification, and analysis workflow.

Conclusion

This compound and maltose octaacetate, while structurally similar, exhibit notable differences in their physicochemical properties, particularly their melting points and optical rotations, which are influenced by their anomeric forms. The available data suggests that this compound possesses some antimicrobial and antiviral properties. The choice between these two compounds for research and development purposes will depend on the specific application, with the understanding that their isomeric differences can lead to distinct behaviors. The provided experimental protocols offer a foundation for their synthesis and further investigation in a laboratory setting.

References

A Comparative Guide to Scaled-Up Lactose Octaacetate Production: Validating Efficiency and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key pharmaceutical excipients and intermediates is paramount. Lactose octaacetate, a fully acetylated derivative of lactose, serves as a vital component in various pharmaceutical formulations and as a versatile intermediate in synthetic carbohydrate chemistry.[1] This guide provides a comparative analysis of common and emerging methods for the scaled-up production of this compound, with a focus on process validation through experimental data.

This document outlines and contrasts the traditional synthesis route with a modern, microwave-assisted approach, presenting key performance indicators such as yield, purity, and reaction time. Detailed experimental protocols for each method are provided to enable reproducibility and aid in the selection of the most suitable process for specific research and development needs.

Comparative Performance of Production Methods

The choice of synthetic route for this compound production can significantly impact yield, reaction efficiency, and the impurity profile of the final product. Below is a summary of quantitative data from various production scales and methods.

ParameterMedium-Scale Classical MethodLarge-Scale Classical MethodMicrowave-Assisted MethodCommercial Product
Starting Material α-lactose monohydrate (10 g)α-lactose monohydrate (100 g)D-(+)-lactose monohydrate (10.0 g)N/A
Crude Yield (%) 777085-90[2]N/A
Final Yield of β-anomer (%) 5453up to 91 (total ester)[2]N/A
α:β anomer ratio in crude product ~1:12~1:30N/AN/A
Purity (by ¹H NMR, β-anomer) 94.0–97.5%94.5–97.0%High degree of acetylation (DS 3.2-3.7)[2]93.5–98.0%
Melting Point (°C) 94.0–97.594.5–97.0N/A83-85
Reaction Time Not specified~45 min for reaction10-30 minutes[2]N/A

Experimental Protocols

Reproducibility is key in process validation. The following sections provide detailed methodologies for the classical and microwave-assisted synthesis of this compound.

Classical Synthesis: Acetic Anhydride and Sodium Acetate

This traditional method is well-established for producing β-lactose octaacetate. The following protocol is adapted for a large-scale preparation.[3]

Materials:

  • α-lactose monohydrate (100 g)

  • Acetic anhydride (Ac₂O, 900 mL)

  • Anhydrous sodium acetate (NaOAc, 25 g)

  • Water-ice mixture

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Procedure:

  • In a 2-L round-bottom flask, combine acetic anhydride and anhydrous sodium acetate.

  • Gradually add α-lactose monohydrate to the mixture with stirring.

  • Monitor the reaction by TLC (CH₂Cl₂:acetone 10:1). The reaction is typically complete about 45 minutes after the addition of lactose is finished.

  • Pour the reaction mixture into a 4-L beaker containing an ice-water mixture (2700 mL) and stir gently overnight. A mechanical stirrer is recommended.

  • The crude product will precipitate. Collect the solid by filtration and wash it with water.

  • Dissolve the crude product in dichloromethane (500 mL).

  • Wash the organic solution with an aqueous solution of sodium bicarbonate, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the resulting solid from methanol to yield pure β-lactose octaacetate.

Microwave-Assisted "Green" Synthesis

This method offers a more environmentally friendly and rapid alternative to the classical approach.[2][4]

Materials:

  • D-(+)-lactose monohydrate (10.0 g, 0.029 mol)

  • Acetic anhydride (30 cm³, 0.27 mol)

  • Anhydrous sodium acetate (3.0 g, 0.036 mol)

  • Distilled water with ice

  • 95% Ethanol

Procedure:

  • In a round-bottom flask, mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.

  • Place the flask in a microwave reactor and irradiate at 700 W for 10-30 minutes. The optimal time for highest yield is reported to be 15-20 minutes.[2]

  • After irradiation, pour the sample into 200 cm³ of distilled water with ice cubes and stir.

  • Allow the mixture to stand at 4 °C for 12 hours to precipitate the lactose ester as a white solid.

  • Filter the precipitate under vacuum and wash with distilled water.

  • Further purify the this compound by recrystallizing with 95% ethanol and then distilled water.

  • Dry the purified product in a vacuum oven to a constant weight.

Process Validation and Workflow

The validation of a scaled-up production process for this compound involves several key stages, from raw material sourcing to final product characterization. The following workflow diagram illustrates the logical steps in this process.

G This compound Production and Validation Workflow cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Validation Stage Raw_Materials Raw Material Sourcing (Lactose, Acetic Anhydride, Catalyst) Reaction Chemical Synthesis (Classical or Microwave-Assisted) Raw_Materials->Reaction Quenching Reaction Quenching & Crude Product Precipitation Reaction->Quenching Filtration Filtration and Washing Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Characterization Product Characterization (¹H NMR, Melting Point, Purity) Drying->Characterization Documentation Batch Record Documentation Characterization->Documentation Final_Product Final Product Release Documentation->Final_Product

Caption: A workflow diagram illustrating the key stages of this compound production, from synthesis to final product validation.

Applications in Drug Development

This compound is not only an intermediate but also finds direct applications in pharmaceuticals. It is used as an excipient, serving as a diluent in tablets and capsules, where it contributes to drug stability and efficient delivery.[] Furthermore, studies have shown that this compound possesses antimicrobial and antiviral properties, suggesting its potential as an active substance in various preparations.[2][4][6] Its role as a starting material for the synthesis of complex oligosaccharides, such as those found in human milk, underscores its importance in the development of novel therapeutics and supplements.[1]

References

evaluating the stability of lactose octaacetate under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of excipients is paramount to ensuring the efficacy, safety, and shelf-life of pharmaceutical formulations. Lactose octaacetate, a bitter-tasting sucrose derivative, is utilized in various applications, including as a denaturant for alcohol and as an aversive agent to prevent accidental ingestion of harmful products. This guide provides a comparative evaluation of the stability of this compound under different storage conditions, supported by experimental data and detailed methodologies.

This guide will delve into the stability of this compound under forced degradation conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Its stability will be compared with other commonly used bittering agents, sucrose octaacetate and denatonium benzoate, to provide a comprehensive overview for formulation development.

Comparative Stability Analysis

The stability of a compound is its ability to resist chemical change or physical degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.

Storage ConditionThis compoundSucrose Octaacetate (SOA)Denatonium Benzoate
Appearance White crystalline solidWhite, crystalline powderWhite, odorless, crystalline powder
Recommended Storage 2-8°C[1]Room temperatureRoom temperature
Solution Stability (-20°C) Stable for 1 month[2]Data not availableStable for many years in alcohol or water[3]
Solution Stability (-80°C) Stable for 6 months[2]Data not availableStable for many years in alcohol or water[3]
pH Stability (Aqueous Solution) Expected to be most stable around pH 5.4 (by analogy to SOA)Most stable at pH 5.40[4]Generally non-reactive but should be kept away from strong acids and bases[3]
Photostability Data not availableData not availableExposure to light does not lessen the bitter taste[3]
Thermal Stability Data not availableDecomposes at about 285°C[5]Decomposes on heating, forming nitrogen oxides[4]

Note: Due to the limited availability of direct stability data for this compound, information for the structurally similar sucrose octaacetate is provided as a proxy.

Forced Degradation Studies: An Overview

Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a substance to predict its long-term stability and to develop stability-indicating analytical methods. These studies typically involve exposure to heat, light, humidity, acid, base, and oxidizing conditions.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for ester-containing compounds like this compound. The ester linkages are susceptible to cleavage in the presence of water, and this process is often catalyzed by acids or bases.

Expected Degradation Products: Under hydrolytic conditions, this compound is expected to break down into partially deacetylated lactose derivatives and ultimately to lactose and acetic acid.

Oxidative Degradation

Oxidative degradation can occur when a substance is exposed to oxidizing agents, such as hydrogen peroxide. While acetylated sugars are generally less susceptible to oxidation than their non-acetylated counterparts, this pathway should still be investigated.

Expected Degradation Products: The potential oxidation products of this compound are not well-defined in the literature but could involve modifications to the glycosidic linkage or the sugar rings.

Photolytic Degradation

Photodegradation involves the breakdown of a compound upon exposure to light. The energy from photons can induce chemical reactions, leading to the formation of degradants.

Expected Degradation Products: The specific photolytic degradation products of this compound have not been extensively studied.

Thermal Degradation

Exposure to high temperatures can provide the energy needed to break chemical bonds, leading to thermal decomposition.

Expected Degradation Products: Thermal degradation of acetylated sugars can be complex, potentially leading to a variety of smaller, volatile compounds.

Experimental Protocols

To evaluate the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This method must be able to separate the intact this compound from its potential degradation products.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detector: UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N hydrochloric acid and heat at 60°C for a specified period.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 N sodium hydroxide and keep at room temperature for a specified period.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light for a specified duration.

  • Thermal Degradation: Expose solid this compound to a high temperature (e.g., 105°C) for a specified period.

Samples from each stress condition should be analyzed by the stability-indicating HPLC method to determine the extent of degradation and to identify and quantify any degradation products.

Visualizing the Process

Experimental Workflow for Stability Testing

G Experimental Workflow for this compound Stability Testing cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Prepare this compound Solution Prepare this compound Solution Acid Hydrolysis Acid Hydrolysis Prepare this compound Solution->Acid Hydrolysis 0.1N HCl Base Hydrolysis Base Hydrolysis Prepare this compound Solution->Base Hydrolysis 0.1N NaOH Oxidative Degradation Oxidative Degradation Prepare this compound Solution->Oxidative Degradation 3% H2O2 Photolytic Degradation Photolytic Degradation Prepare this compound Solution->Photolytic Degradation UV/Vis Light Thermal Degradation Thermal Degradation Prepare this compound Solution->Thermal Degradation Heat HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidative Degradation->HPLC Analysis Photolytic Degradation->HPLC Analysis Thermal Degradation->HPLC Analysis Identify & Quantify Degradants Identify & Quantify Degradants HPLC Analysis->Identify & Quantify Degradants Assess Stability Profile Assess Stability Profile Identify & Quantify Degradants->Assess Stability Profile Compare with Alternatives Compare with Alternatives Assess Stability Profile->Compare with Alternatives G Potential Hydrolytic Degradation Pathway This compound This compound Partially Deacetylated Lactose Partially Deacetylated Lactose This compound->Partially Deacetylated Lactose Hydrolysis Lactose Lactose Partially Deacetylated Lactose->Lactose Further Hydrolysis Glucose + Galactose Glucose + Galactose Lactose->Glucose + Galactose Glycosidic Cleavage

References

Safety Operating Guide

Proper Disposal of Lactose Octaacetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. This guide provides detailed, step-by-step procedures for the disposal of lactose octaacetate, tailored for researchers, scientists, and drug development professionals. Due to some conflicting safety data, a cautious approach is recommended, treating the substance as potentially hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling Protocol

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area. In case of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1]

Step-by-Step Disposal Procedure

The primary principle for managing laboratory waste is to formulate a disposal plan before generating the waste.[2] All chemical waste should initially be treated as hazardous until a formal determination is made by your institution's safety office.[3]

Step 1: Waste Characterization and Hazard Assessment Consult the Safety Data Sheet (SDS) for this compound.[4][5] While some sources indicate it is not a regulated hazardous substance, others classify it as harmful if swallowed (H302) and a high water hazard (WGK 3).[1][6][7] Given that its toxicological properties are not fully investigated, it is prudent to handle it with care.[8][9]

Step 2: Segregation and Collection

  • Solid Waste: Collect un-contaminated, expired, or surplus this compound in a clearly labeled, sealed, and compatible container. Do not mix it with other chemical wastes to avoid potential reactions.[2] Incompatible materials include strong oxidizing agents.[1]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should also be collected and disposed of as hazardous waste.[3]

  • Solutions: Aqueous solutions of this compound should be collected in a separate, labeled waste container. Do not pour chemical waste down the drain unless explicitly permitted by your institution's EHS department for non-hazardous materials.[10][11]

Step 3: Storage of Chemical Waste Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[12] This area must be at or near the point of waste generation and should be inspected weekly for any signs of leakage.[12] Ensure the container is labeled with "Hazardous Waste" and includes the chemical name ("this compound") and the date accumulation started.[4]

Step 4: Arranging for Disposal Once the waste container is full or ready for disposal, contact your institution's EHS or hazardous waste collection program to schedule a pickup.[3][10] Provide them with a detailed list of the waste container's contents.

Step 5: Disposal of Empty Containers

  • An empty container that held this compound can be disposed of as regular trash provided that all residue has been removed.[13]

  • The container label must be defaced or removed to prevent misuse.[3][13]

  • If your institution classifies this compound as an "Acutely Hazardous Chemical" (P-Listed), the empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][4]

Hazard and Safety Information Summary

This table summarizes key quantitative and safety data for this compound.

PropertyDataCitation(s)
Physical State Solid, White to Off-white powder/crystal[1]
Molecular Formula C₂₈H₃₈O₁₉[1]
Molecular Weight 678.59 g/mol [1][6]
Melting Point 75-85 °C[6]
Hazard Statements H302: Harmful if swallowed
Storage Temperature 2-8°C (Refrigerated)[1][6]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[1][14]
Water Hazard Class WGK 3 (High hazard to water) - Germany[6][7]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols that generate this compound waste. The disposal methodology is based on standard laboratory chemical waste management guidelines.

Mandatory Visualizations

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Start: this compound Waste Generated B Consult Safety Data Sheet (SDS) & Institutional Guidelines A->B C Is the waste classified as hazardous by your institution? B->C D Collect in a labeled, sealed, compatible container. Store in Satellite Accumulation Area. C->D  Yes / Uncertain F Follow specific institutional procedures for non-hazardous solid chemical waste. C->F  No E Request pickup from Institutional Hazardous Waste Program. D->E H Final Disposal by Certified Vendor E->H G Place directly in designated dumpster (not lab trash can). F->G G->H

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Lactose Octaacetate, offering procedural, step-by-step guidance to foster a secure research environment. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.

Essential Safety and Handling Protocols

This compound is a white to off-white crystalline solid.[1][2] While some sources classify it as not a dangerous substance according to the Globally Harmonized System (GHS), others indicate it is harmful if swallowed.[1] Therefore, it is crucial to handle it with appropriate care and utilize the personal protective equipment outlined below.

Personal Protective Equipment (PPE):

A comprehensive approach to personal safety is critical. The following PPE is recommended when handling this compound:

  • Eye and Face Protection: At a minimum, safety glasses with side shields should be worn.[3] For operations with a higher risk of splashes, such as when handling solutions, chemical safety goggles are required.[3] When working with larger quantities or where there is a significant splash hazard, a face shield should be used in addition to safety glasses or goggles.[3]

  • Skin and Body Protection: A laboratory coat is mandatory to protect against accidental contact.[4] Wear appropriate protective gloves to prevent skin exposure.[2][5] It is good practice to inspect gloves for any damage before use.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] However, if dust formation is likely, a NIOSH/MSHA-approved respirator with a particle filter is recommended.[2]

Operational Plan:

A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe workflow.

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the supplier's label is intact and legible.

  • Storage: Store this compound in a tightly closed container in a refrigerated and dry environment.[2] Recommended storage temperatures can range from 0°C to 8°C.[1][6] For long-term storage of solutions, temperatures of -20°C to -80°C may be necessary to prevent inactivation.[7]

  • Handling and Preparation of Solutions:

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder to avoid dust inhalation.[8]

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • When weighing the solid, do so carefully to minimize dust generation.

    • If preparing solutions, add the solid to the solvent slowly.

  • Accidental Spills: In the event of a spill, ensure adequate ventilation and wear the appropriate PPE.[2] For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid creating dust.[2] The spill area should be thoroughly cleaned with water after material pickup is complete.[8]

Disposal Plan:

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound in accordance with local, state, and federal regulations. It should be treated as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and disposable labware, should be placed in a sealed bag or container and disposed of as chemical waste.[9]

  • Empty Containers: Non-refillable containers should not be reused.[8] They should be disposed of in the same manner as the chemical waste.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C28H38O19[2]
Molecular Weight 678.59 g/mol [2][6]
Appearance White to Off-white Crystalline Solid[1][2]
Melting Point 75-85 °C to 139-144 °C (Varies by purity and isomer)[6][10]
Storage Temperature 0°C to 8°C (Solid)[1][6]
GHS Classification Warning (Harmful if swallowed) or Not a dangerous substance[1]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key steps and safety precautions.

LactoseOctaacetateWorkflow cluster_prep Preparation & Handling cluster_procedure Experimental Procedure cluster_cleanup Cleanup & Disposal Receiving Receiving & Inspection Storage Secure Storage (Refrigerated, Dry) Receiving->Storage Store Securely Handling Handling in Ventilated Area (e.g., Fume Hood) Storage->Handling Retrieve for Use Weighing Weighing (Minimize Dust) Handling->Weighing Spill Spill Management (Sweep, Contain) Handling->Spill Accidental Spill PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) PPE->Handling SolutionPrep Solution Preparation Weighing->SolutionPrep Experiment Experiment Execution SolutionPrep->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Disposal Waste Disposal (Follow Regulations) Spill->Disposal Contain & Dispose Decontamination->Disposal

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。